molecular formula C32H40F3N7O11S3-2 B1238520 Prestim CAS No. 74335-22-1

Prestim

Número de catálogo: B1238520
Número CAS: 74335-22-1
Peso molecular: 851.9 g/mol
Clave InChI: BGAXDIKCNNEZBO-YXOVTYFQSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prestim Research Reagent this compound is a chemical reagent provided exclusively for Research Use Only (RUO) in laboratory settings . It is not intended for diagnostic, therapeutic, or any other clinical or personal uses. Researchers can employ this compound in fundamental biomedical research, including investigations into disease mechanisms and cellular signaling pathways. Its applications also extend to pharmaceutical development, where it may be utilized in assays for the identification and quantification of novel drug compounds and their mechanisms of action . This product is an essential tool for scientists developing new analytical assays and research tools, particularly for investigating conditions where standardized, commercially available diagnostics are not yet available . Intended Use Disclaimer: This product is for research purposes only. It is not intended for use in humans, animals, or as a component of products for human or veterinary diagnosis or therapy. Ensure all research complies with relevant local and federal regulations.

Propiedades

Número CAS

74335-22-1

Fórmula molecular

C32H40F3N7O11S3-2

Peso molecular

851.9 g/mol

Nombre IUPAC

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(Z)-but-2-enedioate;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C15H14F3N3O4S2.C13H24N4O3S.C4H4O4/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23);10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;;2-1-/t;10-;/m.0./s1

Clave InChI

BGAXDIKCNNEZBO-YXOVTYFQSA-L

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=CC(=O)[O-])C(=O)[O-]

SMILES isomérico

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=C\C(=O)[O-])\C(=O)[O-]

SMILES canónico

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=CC(=O)[O-])C(=O)[O-]

Sinónimos

prestim

Origen del producto

United States

Foundational & Exploratory

The Function of Prestin (SLC26A5): A Technical Guide to the Molecular Motor of Hearing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prestin, encoded by the SLC26A5 gene, is the voltage-sensitive motor protein uniquely expressed in the lateral plasma membrane of mammalian cochlear outer hair cells (OHCs).[1][2] It is the driving force behind a phenomenon known as electromotility—rapid, voltage-driven changes in the length of OHCs.[3][4][5] This cellular motility is the fundamental basis of the "cochlear amplifier," a critical biological process that enhances auditory sensitivity by approximately 40-60 dB and sharpens frequency selectivity.[3][4] Structurally, Prestin belongs to the SLC26 family of anion transporters but has uniquely evolved to function as a direct voltage-to-force converter rather than a conventional transporter.[6][7] Its mechanism involves voltage-gated conformational changes that alter the protein's surface area, directly coupling changes in membrane potential to mechanical force. This guide provides a detailed examination of Prestin's core function, the molecular mechanisms underpinning its action, key experimental methodologies for its study, and quantitative data derived from seminal research.

Core Function: The Engine of Cochlear Amplification

The primary function of the Prestin protein is to generate the force for OHC electromotility.[8] This process is a key mammalian innovation for hearing, distinguishing it from the auditory systems of non-mammalian vertebrates which rely solely on stereocilia-based amplification.[9][10][11]

  • Electromotility : In response to changes in transmembrane potential, OHCs rapidly contract upon depolarization and elongate upon hyperpolarization at acoustic frequencies.[10][12] This motility is powered by the collective conformational changes of millions of Prestin molecules densely packed in the OHC's lateral membrane.[9][13]

  • Cochlear Amplification : The cycle-by-cycle length changes of OHCs mechanically amplify the vibrations within the cochlea, particularly for low-level sounds.[4][14] This amplification enhances the sensitivity and frequency resolution of hearing.[5] Targeted deletion of the Prestin gene in mice results in the complete loss of OHC electromotility and a profound hearing loss of 40-60 dB, demonstrating its indispensable role in the cochlear amplifier.[3][4]

Molecular Mechanism of Action

Prestin functions as a unique molecular motor that directly converts electrical energy into mechanical work. Its action is not dependent on ATP hydrolysis but rather on conformational changes driven by the electric field across the membrane. The electrical signature of this process is a unique electrical property known as nonlinear capacitance (NLC).[6][13]

The Voltage-Sensing Mechanism

The mechanism of voltage sensing in Prestin has been a subject of extensive research. The current understanding points to a two-state model where the protein transitions between a contracted and an expanded state.[12]

  • Role of Intracellular Anions : Intracellular anions, particularly chloride (Cl⁻), are essential for Prestin's function.[12][15] An early model proposed that Cl⁻ acts as an extrinsic voltage sensor, where the translocation of the anion across a partial electric field drives the conformational change.[6][15][16]

  • Intrinsic Voltage Sensor Model : More recent structural data suggests a model where multiple charged amino acid residues within the protein itself form an intrinsic voltage sensor.[2][12] In this model, Cl⁻ binding acts as an allosteric modulator, stabilizing the protein's conformational states and influencing the voltage-dependence of its transitions rather than being the mobile charge itself.[12][16] Binding of Cl⁻ to a pocket within the transmembrane domain is crucial for the protein's ability to switch between conformations.[12]

Conformational States and Force Generation

Cryo-electron microscopy has revealed that Prestin exists in at least two principal conformations:

  • Expanded State : Associated with membrane hyperpolarization.

  • Contracted State : Associated with membrane depolarization.

The transition from the expanded to the contracted state reduces the protein's cross-sectional area within the plane of the membrane.[12] This "area motor" model proposes that the collective shrinking of millions of Prestin molecules compacts the lateral membrane, leading to the shortening of the cylindrical OHC.[4][12] The inhibitor salicylate, which causes reversible hearing loss, competes with chloride for its binding site, locking Prestin in an expanded-like state and abolishing electromotility.[2][12][13]

Below is a diagram illustrating the fundamental mechanism of Prestin-driven electromotility.

Prestin_Electromotility cluster_membrane Outer Hair Cell Membrane cluster_prestin Prestin Protein State cluster_cell Cellular Response Depolarization Depolarization (+mV) Contracted Contracted State (Smaller Area) Depolarization->Contracted triggers Hyperpolarization Hyperpolarization (-mV) Expanded Expanded State (Larger Area) Hyperpolarization->Expanded triggers Contracted->Hyperpolarization returns via Shorten OHC Shortens Contracted->Shorten causes Expanded->Depolarization returns via Elongate OHC Elongates Expanded->Elongate causes

Caption: The cycle of Prestin-mediated OHC electromotility.

Quantitative Data Summary

The function of Prestin has been quantified through various experimental paradigms, most notably through gene knockout studies and electrophysiological measurements in isolated OHCs or heterologous expression systems.

ParameterWild-Type (WT)Prestin Knockout (-/-)Heterozygote (+/-)NotesSource(s)
Auditory Brainstem Response (ABR) Threshold Shift Baseline↑ 40-60 dB↑ ~6 dBDemonstrates profound hearing loss without Prestin. The increase corresponds to a 100 to 1000-fold decrease in sensitivity.[3][4]
OHC Electromotility PresentAbsentHalvedDirect evidence that Prestin is the motor protein.[3]
Nonlinear Capacitance (NLC) RobustAbsentReducedNLC is the electrical signature of Prestin's motor activity.[17]
Peak NLC (HEK Cells) ~7.1 ± 1.3 pFN/AN/AMeasured in human embryonic kidney (HEK) cells transduced with Prestin.[17]
Voltage at Peak NLC (V₁/₂ or Vpkcm) -71 ± 9 mV (HEK)N/AN/AThe membrane potential at which the maximum charge movement occurs.[17]
Charge Density (HEK Cells) ~4,432 ± 1,132 e⁻/µm²N/AN/ARepresents the density of mobile charges associated with Prestin in the membrane.[17]
OHC Axial Stiffness NormalReducedN/ALack of Prestin alters the mechanical properties of the OHC.[5][10]

Key Experimental Protocols

The primary technique for assaying Prestin's function is the whole-cell patch-clamp method to measure nonlinear capacitance (NLC). NLC is a direct electrical correlate of the charge movement within the Prestin molecule that drives electromotility.[18][19]

Protocol: Measurement of Nonlinear Capacitance in OHCs

This protocol provides a generalized workflow for isolating OHCs and performing NLC measurements.

Objective: To measure the voltage-dependent capacitance of an isolated OHC as an assay of Prestin function.

Materials:

  • Temporal bones from a suitable model organism (e.g., guinea pig, mouse).

  • Dissection microscope and tools.

  • Enzymatic digestion solution (e.g., Collagenase Type IV in L-15 medium).

  • Cell culture dish.

  • Patch-clamp rig (amplifier, micromanipulator, digitizer, computer).

  • Borosilicate glass capillaries for pipette pulling.

  • Intracellular solution (e.g., CsCl-based to block K⁺ currents).

  • Extracellular solution (e.g., containing TEA and other blockers to isolate capacitive currents).

  • Software for data acquisition and analysis (e.g., jClamp, pCLAMP).[18]

Methodology:

  • OHC Isolation:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the cochleae from the temporal bones in a chilled extracellular solution.

    • Carefully remove the organ of Corti from the cochlea.

    • Transfer the organ of Corti to a solution containing a mild proteolytic enzyme (e.g., collagenase) for a short incubation period to dissociate cells.

    • Gently triturate the tissue to release individual hair cells.

    • Plate the cell suspension onto a culture dish on the stage of the patch-clamp microscope. OHCs are identifiable by their characteristic cylindrical shape.

  • Whole-Cell Patch-Clamp Recording:

    • Pull a borosilicate glass capillary to create a micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.

    • Mount the pipette on the micromanipulator and apply positive pressure.

    • Approach an isolated, healthy-looking OHC with the pipette tip.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

  • NLC Measurement:

    • Use a voltage-clamp amplifier to control the cell's membrane potential.

    • To measure capacitance, apply a specific voltage stimulus. A common method is the "Sine+DC" or dual-sine technique, which uses a ramp or step voltage protocol superimposed with a high-frequency sine wave.[12][20]

    • Record the resulting membrane currents. The software analyzes the current's response to the sine wave to calculate membrane capacitance at each DC voltage step.

    • The linear capacitance (Clin) is the baseline capacitance of the cell membrane, while the NLC is the bell-shaped, voltage-dependent component that sits atop Clin.[21] NLC is isolated by subtracting the linear component.[19]

  • Data Analysis:

    • Plot the measured capacitance as a function of membrane voltage.

    • Fit the NLC curve to a two-state Boltzmann function to derive key parameters:

      • Qmax : The maximum nonlinear charge moved.

      • V₁/₂ : The voltage at which half the maximal charge is moved (peak of the NLC).

      • z : The valence or elementary charges moved across the membrane electric field.

The following diagram outlines this experimental workflow.

NLC_Workflow cluster_prep Cell Preparation cluster_record Electrophysiology cluster_analysis Data Analysis A 1. Isolate Cochlea B 2. Enzymatic Digestion of Organ of Corti A->B C 3. Gently Triturate to Release OHCs B->C D 4. Obtain Gigaohm Seal on OHC C->D E 5. Establish Whole-Cell Configuration D->E F 6. Apply Voltage Stimulus (e.g., Sine+DC Ramp) E->F G 7. Record Membrane Currents F->G H 8. Calculate Capacitance vs. Voltage G->H I 9. Isolate Nonlinear Capacitance (NLC) H->I J 10. Fit NLC to Boltzmann Function to derive Qmax, V1/2, z I->J

Caption: Workflow for measuring Prestin's function via NLC.

Conclusion and Future Directions

Prestin is unequivocally the molecular motor responsible for OHC electromotility and the mammalian cochlear amplifier. Its unique evolution from an anion transporter into a high-speed, voltage-gated motor represents a remarkable example of functional specialization. The mechanism, centered on voltage-dependent conformational changes modulated by intracellular chloride, allows for the direct and rapid conversion of electrical signals into mechanical force, a process fundamental to sensitive hearing.

For drug development professionals, Prestin presents a potential target for conditions involving OHC dysfunction. Understanding the precise mechanisms of inhibitors like salicylate could pave the way for novel therapeutics. For researchers, future work will likely focus on elucidating the dynamics of Prestin within the complex lipid and protein environment of the OHC lateral wall, understanding how these interactions modulate its function at the high frequencies relevant to hearing, and exploring its potential roles outside the auditory system.[16][22]

References

The Electromechanical Heartbeat of Hearing: A Technical Guide to the Prestin Motor Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Evanston, IL – In the intricate landscape of mammalian hearing, the protein Prestin (SLC26A5) stands as a pivotal molecular motor, driving the remarkable sensitivity and frequency selectivity of the cochlea. This technical guide provides an in-depth exploration of Prestin's mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive resource on its function, the experimental methodologies used to elucidate its properties, and the quantitative data that underpins our current understanding.

Prestin, a member of the SLC26 family of anion transporters, is uniquely expressed in the lateral plasma membrane of cochlear outer hair cells (OHCs).[1][2] Unlike its relatives that primarily transport anions, Prestin has evolved to be a direct voltage-to-force converter, undergoing rapid conformational changes in response to fluctuations in transmembrane potential.[3] This process, known as electromotility, physically alters the length of OHCs at acoustic frequencies, amplifying sound-induced vibrations within the cochlea.[2][4] The critical role of this "cochlear amplifier" is starkly demonstrated in mice lacking the Prestin gene, which exhibit a profound hearing loss of 40-60 dB.[5][6]

The Core Mechanism: A Voltage-Driven Conformational Change

At its core, Prestin's function is a story of electromechanical transduction. The protein acts as a voltage sensor, responding to the receptor potentials generated by the OHC's stereocilia.[7] Depolarization of the OHC membrane triggers a conformational change in Prestin that leads to a contraction of the cell, while hyperpolarization causes elongation.[8] This rapid cellular movement is not dependent on ATP hydrolysis, distinguishing Prestin from classical motor proteins like myosin and kinesin.[3] Instead, it is a direct consequence of the protein changing its shape within the plane of the membrane, a process often described by an "area motor" model where the protein's cross-sectional area changes.[4]

A key aspect of Prestin's voltage-sensing mechanism is its dependence on intracellular anions, particularly chloride (Cl⁻).[9][10] These anions are not transported in the traditional sense but are thought to act as extrinsic voltage sensors, binding to a site within the Prestin molecule.[9][10] The movement of these charged anions in response to the electric field is believed to trigger the conformational changes that drive electromotility.[9] Cryo-electron microscopy studies have provided structural insights into this process, revealing that Prestin exists in multiple states tunable by the identity of the bound anion.[11][12] For instance, chloride binding is associated with a contracted state, while the presence of salicylate, an inhibitor of Prestin, locks the protein in an expanded state.[4]

Quantitative Insights into Prestin Function

The study of Prestin has yielded a wealth of quantitative data that characterizes its unique properties. These are often derived from electrophysiological measurements of nonlinear capacitance (NLC), which serves as an electrical signature of the charge movement associated with Prestin's conformational changes.[3][13]

ParameterDescriptionTypical ValuesSpecies/ModelReference
Hearing Threshold Shift (Prestin KO) Increase in sound pressure level required to elicit an auditory brainstem response in mice lacking Prestin.40-60 dBMouse (knockout)[5][6][14]
OHC Stiffness (WT vs. Prestin KO) Axial stiffness of outer hair cells.WT: Higher, voltage-dependent; KO: Significantly reducedMouse (knockout)[15][16]
Nonlinear Capacitance (NLC)
QmaxThe maximum charge moved across the membrane per unit of linear capacitance.~0.40 pC (in HEK cells)HEK cells expressing Prestin[17]
VhThe voltage at which the NLC is maximal, representing the midpoint of the voltage-dependent transition.~ -112 mV (in HEK cells with 140 mM intracellular Cl⁻)HEK cells expressing Prestin[17]
zThe elementary charge, or the number of equivalent elementary charges moved across the membrane electric field.~0.70 eHEK cells expressing Prestin[17]
Electromotility (Heterozygotes) Reduction in OHC length change in mice with one copy of the Prestin gene.Halved compared to wild-typeMouse (heterozygous)[6][14]
Cochlear Threshold Increase (Heterozygotes) Increase in hearing thresholds in heterozygous mice.~6 dB (twofold increase)Mouse (heterozygous)[6][18]

Experimental Protocols for Studying Prestin

A variety of sophisticated techniques are employed to investigate the intricate workings of the Prestin protein.

Whole-Cell Patch-Clamp Electrophysiology for Nonlinear Capacitance (NLC) Measurement

This is the primary technique used to measure the electrical signature of Prestin's motor activity.

  • Cell Preparation: Outer hair cells are acutely isolated from the cochlea of a model organism (e.g., guinea pig, mouse), or a heterologous expression system (e.g., HEK293 cells) transfected with the Prestin gene is used.[19][20]

  • Recording Setup: A glass micropipette filled with an intracellular solution (typically containing a specific concentration of chloride) is sealed onto the cell membrane to achieve a high-resistance "giga-seal".[20] The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell's membrane potential is controlled using a voltage-clamp amplifier.

  • Capacitance Measurement: A sinusoidal voltage command is superimposed on a DC holding potential. The resulting current is measured, and its phase and amplitude are analyzed to calculate the membrane capacitance. By stepping the holding potential through a range of voltages, the voltage-dependent nonlinear capacitance can be determined.[21]

Immunofluorescence and Confocal Microscopy for Protein Localization

This method is used to visualize the expression and subcellular location of Prestin.

  • Sample Preparation: Cochlear tissues are fixed, permeabilized, and incubated with a primary antibody specific to Prestin.

  • Secondary Antibody Labeling: A secondary antibody conjugated to a fluorescent dye, which binds to the primary antibody, is then applied.

  • Imaging: The tissue is mounted and imaged using a confocal microscope to obtain high-resolution images of Prestin's distribution within the outer hair cells. This technique has confirmed Prestin's dense localization to the OHC lateral membrane.[22]

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in revealing the high-resolution structure of Prestin.

  • Protein Purification: Prestin is expressed in a suitable system (e.g., HEK cells) and purified in detergent micelles or reconstituted into nanodiscs.

  • Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This traps the protein molecules in a vitrified, near-native state.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional map of the protein's structure.[4][11]

Visualizing Prestin's Mechanism of Action

To further illuminate the complex processes involved in Prestin function, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Prestin_Electromechanical_Transduction Prestin Electromechanical Transduction Cycle cluster_membrane Outer Hair Cell Lateral Membrane cluster_cell Cellular Response Depolarization Membrane Depolarization Prestin_Contracted Prestin: Contracted State (Reduced Area) Depolarization->Prestin_Contracted Anion movement Hyperpolarization Membrane Hyperpolarization Prestin_Expanded Prestin: Expanded State (Increased Area) Hyperpolarization->Prestin_Expanded Anion movement OHC_Contraction OHC Contraction Prestin_Contracted->OHC_Contraction OHC_Elongation OHC Elongation Prestin_Expanded->OHC_Elongation OHC_Contraction->Hyperpolarization Repolarization OHC_Elongation->Depolarization Depolarization

Caption: A diagram illustrating the voltage-driven conformational cycle of Prestin.

Anion_Binding_Mechanism Proposed Anion Binding and Conformational Change cluster_voltage Membrane Potential Prestin_Apo Apo State (No Anion) Expanded Conformation Prestin_Cl Chloride-Bound State Contracted Conformation Prestin_Apo->Prestin_Cl Chloride Binding Depolarization Depolarization Depolarization->Prestin_Cl Favors Hyperpolarization Hyperpolarization Hyperpolarization->Prestin_Apo Favors

Caption: The role of anion binding in shifting Prestin's conformational equilibrium.

Experimental_Workflow Experimental Workflow for Prestin Characterization start Isolate OHCs or Transfect HEK Cells patch_clamp Whole-Cell Patch-Clamp start->patch_clamp immunofluorescence Immunofluorescence Staining start->immunofluorescence cryo_em_prep Protein Purification and Cryo-EM Grid Prep start->cryo_em_prep nlc Measure Nonlinear Capacitance (NLC) patch_clamp->nlc analysis Quantitative Analysis (Qmax, Vh, z) nlc->analysis confocal Confocal Microscopy immunofluorescence->confocal localization Subcellular Localization confocal->localization cryo_em_data Cryo-EM Data Collection cryo_em_prep->cryo_em_data structure 3D Structure Determination cryo_em_data->structure

Caption: A typical workflow for the functional and structural characterization of Prestin.

Future Directions and Therapeutic Potential

While significant strides have been made in understanding Prestin, many questions remain. The precise molecular choreography of its conformational changes, the full extent of its interaction with the lipid membrane, and the potential for its modulation by small molecules are all active areas of research. A deeper understanding of Prestin's mechanism could pave the way for novel therapeutic strategies to address certain forms of hearing loss, particularly those associated with OHC dysfunction. The development of drugs that can modulate Prestin's activity or protect it from damage could offer new hope for preserving and restoring hearing. This guide serves as a foundational resource for those dedicated to advancing our knowledge of this remarkable molecular motor and its vital role in the sense of hearing.

References

The Role of Prestin (SLC26A5) in Cochlear Amplification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The mammalian auditory system possesses an extraordinary ability to detect and discriminate sounds over a vast range of frequencies and intensities. This remarkable sensitivity is largely attributed to a unique process known as cochlear amplification, which enhances auditory signals by up to 100-fold (40-60 dB).[1][2][3][4] At the heart of this biological amplifier lies Prestin (SLC26A5), a unique motor protein densely packed in the lateral plasma membrane of cochlear outer hair cells (OHCs).[5][6] Unlike conventional motor proteins that rely on ATP, Prestin functions as a direct voltage-to-force converter, undergoing rapid conformational changes in response to membrane potential fluctuations.[7][8] This electromechanical transduction, termed electromotility, physically alters the length of the OHC, thereby amplifying the mechanical vibrations within the cochlea.[9][10] This guide provides an in-depth technical overview of Prestin's core function, summarizes key quantitative data from pivotal experiments, details common experimental protocols, and explores the protein's broader biological roles.

Core Mechanism of Prestin-Mediated Electromotility

Prestin is a member of the Solute Carrier 26 (SLC26) family of anion transporters.[2][11] However, it has uniquely evolved in mammals to function not as a transporter, but as a high-speed piezoelectric-like motor.[7] Its function is intrinsically linked to the receptor potential of the OHC.

Mechanism of Action:

  • Sound Transduction: Sound vibrations cause deflection of the OHC's stereocilia, opening mechano-electrical transduction (MET) channels.[12]

  • Receptor Potential: The influx of cations (primarily K+) depolarizes the OHC membrane.[12]

  • Prestin Actuation: This depolarization triggers a conformational change in Prestin from an elongated to a contracted state.[8][13]

  • OHC Contraction: The collective contraction of millions of Prestin molecules within the lateral membrane causes the entire OHC to shorten.[8]

  • Amplification: This rapid, cycle-by-cycle shortening and elongation of the OHC feeds mechanical energy back into the cochlea's vibrating structures, selectively amplifying low-level sounds.[4][6]

The voltage-sensing mechanism of Prestin is not intrinsic to the protein's amino acid charges but is conferred by intracellular anions, primarily chloride (Cl⁻), which act as extrinsic voltage sensors.[14][15] These anions are translocated across a partial electric field within the protein in response to changes in membrane potential, driving the conformational changes that result in electromotility.[7][14]

Prestin_Electromotility_Cycle cluster_0 Cochlear Mechanics & Transduction cluster_1 Outer Hair Cell (OHC) Response cluster_2 Prestin Molecular Motor cluster_3 Mechanical Amplification Sound Sound Wave Stereocilia Stereocilia Deflection Sound->Stereocilia MET MET Channel Opening Stereocilia->MET K_influx K+ Influx MET->K_influx Depolarization OHC Depolarization K_influx->Depolarization Prestin_Contracted Prestin: Contracted State Depolarization->Prestin_Contracted Hyperpolarization OHC Hyperpolarization Prestin_Expanded Prestin: Expanded State Hyperpolarization->Prestin_Expanded Prestin_Contracted->Hyperpolarization OHC_Shorten OHC Shortens Prestin_Contracted->OHC_Shorten Prestin_Expanded->Depolarization OHC_Elongate OHC Elongates Prestin_Expanded->OHC_Elongate Feedback Mechanical Feedback (Amplification) OHC_Shorten->Feedback OHC_Elongate->Feedback

Caption: The cycle of Prestin-mediated cochlear amplification.

Quantitative Data from Prestin Mutant Mouse Models

The indispensable role of Prestin has been unequivocally demonstrated through the creation of transgenic mouse models. Data from Prestin knockout (null), heterozygous, and knock-in (non-functional protein) mice provide a quantitative basis for understanding its contribution to hearing.

ParameterWild-Type (WT)Prestin Heterozygous (+/-)Prestin Knockout/Null (-/-)Prestin Knock-in (V499G/Y501H)Source
Hearing Sensitivity
ABR Threshold ShiftBaseline~1-8 dB elevation~40-65 dB elevation~30 dB elevation, KO-like[1][3][16][17]
DPOAE Threshold ShiftBaseline~3-6.4 dB elevation~45-55 dB elevation (or absent)KO-like, absent tuning[1][17]
OHC Function
ElectromotilityNormal~56% of WT (halved)AbsentVastly reduced / Absent[1][2][3][17]
Nonlinear Capacitance (NLC)PresentReducedAbsentAbsent[5][18]
OHC Morphology
Cell LengthNormalIntermediateReduced (to ~60% of WT)Normal length[1][17][19]
Somatic StiffnessNormalNot specifiedReduced (to ~20-25% of WT)Normal stiffness[19]
Cell SurvivalNormalNormalProgressive OHC loss in basal turnAccelerated OHC loss[1][9][17]

Key Experimental Protocols

The function of Prestin and its impact on hearing are assessed through a combination of in vivo and in vitro techniques.

In Vivo Functional Assays

Auditory Brainstem Response (ABR)

  • Objective: To measure the synchronous electrical activity of the auditory nerve and brainstem pathways in response to sound, providing a measure of hearing sensitivity.[20]

  • Methodology:

    • Animal Preparation: Mice are anesthetized with a combination of xylazine and ketamine.[1]

    • Electrode Placement: Subdermal needle electrodes are inserted at the vertex (active), mastoid (reference), and a contralateral site (ground).[1][20]

    • Stimulus: Sound stimuli, typically 5-ms tone bursts at various frequencies (e.g., 5.6 to 45.2 kHz) or clicks, are delivered to the ear canal via a calibrated speaker.[1][20]

    • Recording: Evoked potentials are recorded, amplified, filtered, and averaged over multiple presentations.

    • Analysis: The ABR threshold is determined as the lowest sound pressure level (SPL) that elicits a discernible, repeatable waveform.[1]

ABR_Workflow start Start prep Anesthetize Mouse (e.g., Ketamine/Xylazine) start->prep electrodes Place Subdermal Needle Electrodes (Vertex, Mastoid, Ground) prep->electrodes stimulus Deliver Acoustic Stimulus (Tone Bursts / Clicks) via Calibrated Speaker electrodes->stimulus record Record & Average Evoked Potentials stimulus->record analyze Identify Lowest SPL with Discernible Waveform record->analyze end Determine ABR Threshold analyze->end

Caption: Experimental workflow for Auditory Brainstem Response (ABR) measurement.

Distortion Product Otoacoustic Emissions (DPOAE)

  • Objective: To assess the function of OHCs by measuring sound generated within the cochlea that propagates back into the ear canal. DPOAEs are a direct product of the cochlear amplifier's nonlinearity.[1]

  • Methodology:

    • Animal Preparation: Mice are anesthetized.

    • Probe Placement: A probe containing two speakers and a sensitive microphone is sealed in the external ear canal.

    • Stimulus: Two primary tones at different frequencies (f1 and f2) are presented simultaneously.

    • Recording: The microphone records the sound pressure in the ear canal, which includes the primary tones and the distortion products generated by the cochlea (most prominently at the 2f1-f2 frequency).

    • Analysis: The DPOAE threshold is the lowest primary tone level that produces a response significantly above the noise floor.[1]

In Vitro Electrophysiological Assay

Nonlinear Capacitance (NLC) Measurement

  • Objective: To directly measure the voltage-dependent charge movement associated with Prestin's conformational changes, which is the electrical signature of electromotility.[18][21]

  • Methodology:

    • Cell Preparation: OHCs are acutely isolated from the organ of Corti, or a non-auditory cell line (e.g., HEK, CHO) is transiently transfected with the Prestin gene.[21][22]

    • Patch Clamp: The whole-cell patch-clamp technique is used to control the membrane potential of the cell and record the resulting currents.

    • Voltage Protocol: A series of voltage steps or a voltage ramp is applied to the cell membrane.[10]

    • Capacitance Measurement: The resulting current response is used to calculate the membrane capacitance. Prestin's charge movement gives rise to a voltage-dependent component of the capacitance, which appears as a bell-shaped curve when plotted against membrane potential. This is the NLC.[23][24]

    • Analysis: The NLC curve is fitted with a two-state Boltzmann function to derive key parameters:

      • Qmax: The maximum charge transferred, proportional to the number of active Prestin molecules.[10]

      • Vh (or V1/2): The voltage at which the charge is equally distributed between the two states (the peak of the NLC curve).[24]

      • z: The valence, or slope factor, which reflects the steepness of the voltage dependence.[24]

Broader Roles of Prestin

While its primary role is as the motor for cochlear amplification, evidence suggests Prestin also serves other functions within the OHC.

  • Structural Integrity: Prestin is the most abundant protein in the OHC lateral membrane, forming dense arrays of particles.[7][25] The significant reduction in OHC length and stiffness in Prestin knockout mice, but not in knock-in mice with non-motile Prestin, indicates that the protein itself plays a crucial structural role, independent of its motor function.[19][25]

  • Membrane Compartmentalization and Innervation: Prestin is required for the proper compartmentalization of other membrane proteins and for the normal formation of efferent synapses from the medial olivocochlear (MOC) pathway onto the OHC.[9][25] This role also appears to be independent of its motile activity.[25]

Prestin_Logic cluster_KO Prestin Knockout (-/-) Model cluster_KI Prestin Knock-in (499) Model KO_Gene SLC26A5 Gene Deleted KO_Protein No Prestin Protein KO_Gene->KO_Protein KO_Motility Loss of Electromotility KO_Protein->KO_Motility KO_Structure Altered OHC Structure (Shorter, Less Stiff) KO_Protein->KO_Structure KO_Hearing ~50 dB Hearing Loss + Loss of Tuning KO_Motility->KO_Hearing KO_Structure->KO_Hearing KI_Gene SLC26A5 Gene Mutated KI_Protein Non-motile Prestin Protein KI_Gene->KI_Protein KI_Motility Loss of Electromotility KI_Protein->KI_Motility KI_Structure Normal OHC Structure (Length, Stiffness) KI_Protein->KI_Structure KI_Hearing ~30-50 dB Hearing Loss + Loss of Tuning KI_Motility->KI_Hearing

Caption: Logical comparison of Prestin knockout vs. non-motile knock-in models.

Clinical Relevance and Drug Development

Mutations in the human Prestin gene, SLC26A5, are associated with non-syndromic hearing loss (DFNB61).[11][14] The rarity of identified pathogenic mutations may suggest that many mutations are embryonically lethal or that Prestin function is highly conserved.[14][26] Understanding the precise molecular mechanics of Prestin, including its interaction with the lipid membrane and intracellular anions, opens potential avenues for therapeutic intervention.[10][13] For instance, modulating Prestin function could be a target for protecting against noise-induced hearing loss, as some studies suggest that damage to Prestin is a component of such injury.[2] Furthermore, the structural role of Prestin in OHC survival suggests that targeting pathways related to its expression and stability could be a strategy for preserving hair cells in certain forms of hearing loss.[9]

References

An In-depth Technical Guide on the SLC26A5 Gene and Prestin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SLC26A5 gene, encoding the revolutionary motor protein Prestin, is fundamental to the exquisite sensitivity and frequency selectivity of mammalian hearing. Prestin, uniquely expressed in the lateral plasma membrane of cochlear outer hair cells (OHCs), functions as a direct voltage-to-force converter, driving the rapid somatic electromotility that underpins the cochlear amplifier. This guide provides a comprehensive technical overview of the SLC26A5 gene and Prestin expression, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular and experimental frameworks. Understanding the intricate mechanisms of Prestin is paramount for developing novel therapeutic strategies for hearing loss, a condition affecting millions worldwide. Mutations in SLC26A5 are linked to non-syndromic hearing loss, making Prestin a critical target for gene therapy and drug delivery innovations.

Introduction: The Role of SLC26A5 and Prestin in Auditory Function

The mammalian auditory system possesses a remarkable ability to detect and discriminate a wide range of sound frequencies and intensities. This capability is largely attributed to a sophisticated biological amplifier within the cochlea. The protein Prestin, encoded by the SLC26A5 gene, is the lynchpin of this amplification process.[1] Prestin is a member of the solute carrier family 26 (SLC26) of anion transporters; however, it has evolved a unique motor function that is orders of magnitude faster than conventional motor proteins.[1][2]

Located at an exceptionally high density in the lateral membrane of OHCs, Prestin undergoes conformational changes in response to changes in the cell's membrane potential.[3][4] Depolarization causes the OHC to contract, while hyperpolarization leads to its elongation.[5] This rapid cellular movement, termed electromotility, mechanically amplifies the sound-induced vibrations within the cochlea, enhancing auditory sensitivity by more than 40 dB (a 100-fold increase).[6] The absence or dysfunction of Prestin leads to a significant loss of hearing sensitivity and frequency selectivity, highlighting its indispensable role.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Prestin function and the impact of SLC26A5 gene disruption.

Table 1: Effects of Prestin Gene Deletion in Mice

ParameterWild-Type (WT)Heterozygous (+/-)Homozygous (-/-) / Knockout (KO)Citation(s)
Hearing Threshold Shift (ABR) Baseline~6 dB increase40-60 dB increase[5][6][7][8]
OHC Electromotility NormalHalved (~56% of WT)Absent[2][6][8]
Cochlear Microphonic (CM) Potential NormalReducedSignificantly Reduced[6][8]
Distortion Product Otoacoustic Emissions (DPOAE) Thresholds Baseline3.1-6.4 dB higher45-55 dB higher[6]
Prestin mRNA Level 100%~50%0%[6]
OHC Stiffness NormalNot specifiedReduced[9]
OHC Loss (Adult) NoneNot specifiedPresent in basal 25% of cochlea[10]

Table 2: Biophysical Properties of Prestin

PropertyValue/DescriptionCitation(s)
Density in OHC Lateral Membrane ~5,600 - 7,000 particles/µm²[3]
Charge Density ~6,000 - 10,000 e⁻/µm²[4]
Operational Speed Microsecond timescale[1][11]
Voltage-Dependent Stiffness Modulation ~10-fold range[2]

Molecular Structure and Mechanism of Action

Prestin is a transmembrane protein that forms a domain-swapped homodimer.[12] Each protomer consists of a transmembrane domain (TMD), an N-terminal domain (NTD), and a C-terminal sulfate transporter and anti-sigma factor antagonist (STAS) domain.[12] The prevailing model of Prestin's function involves an "incomplete transporter" mechanism.[12][13] Intracellular anions, primarily chloride (Cl⁻), act as an extrinsic voltage sensor.[14] Changes in the transmembrane potential drive the movement of these anions within a portion of the Prestin protein, triggering a conformational change that alters the protein's surface area.[15] This alteration in the collective surface area of millions of Prestin molecules results in the macroscopic contraction and elongation of the OHC.[2][5]

The following diagram illustrates the proposed mechanism of Prestin-mediated electromotility.

Prestin_Mechanism cluster_OHC Outer Hair Cell (OHC) Sound Sound Wave MET Mechano-electrical Transduction (MET) in Stereocilia Sound->MET Amplification Cochlear Amplification ReceptorPotential Receptor Potential (Voltage Change) MET->ReceptorPotential K+ influx Prestin Prestin (SLC26A5) in Lateral Membrane ReceptorPotential->Prestin Voltage drives conformational change Electromotility Somatic Electromotility (Cell length change) Prestin->Electromotility Electromotility->Amplification Force feedback

Fig. 1: Simplified signaling pathway of Prestin-mediated cochlear amplification.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Prestin function. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Recording of Outer Hair Cells

This technique is used to measure the electrical properties of OHCs, including the nonlinear capacitance (NLC) that is the electrical signature of Prestin's motor activity.

Methodology:

  • Animal Preparation: Anesthetize a postnatal rat or mouse (e.g., with 1.5% pentobarbital sodium) and decapitate.[16][17]

  • Cochlea Dissection: Rapidly dissect the cochleae in ice-cold Leiboviz's L-15 solution.[16][17] Remove the organ of Corti from the modiolus.

  • OHC Isolation:

    • Transfer a segment of the organ of Corti to an enzymatic digestion medium (e.g., collagenase IV in L-15) for approximately 5 minutes at room temperature.[16]

    • Gently triturate the tissue with a pipette to release individual OHCs.[16]

  • Patch-Clamp Recording:

    • Transfer the isolated OHCs to a recording chamber on an inverted microscope.

    • Fabricate patch pipettes with a tip diameter of 2-3 µm and fill with an intracellular solution (e.g., Cs-based to block K⁺ currents).[16]

    • Approach a healthy, cylindrical OHC with the pipette and form a gigaseal on the lateral wall of the cell body.

    • Rupture the membrane patch with light suction to achieve the whole-cell configuration.[16]

    • Set the holding potential (e.g., -70 mV).[16]

  • Data Acquisition:

    • Apply a series of voltage steps (e.g., from -140 mV to +94 mV) to elicit whole-cell currents and measure membrane capacitance using a two-sine-wave voltage stimulus protocol.[16]

    • Amplify and filter the signals (e.g., with a 700B amplifier) and digitize for offline analysis.[16]

The following diagram outlines the workflow for patch-clamp experiments on OHCs.

Patch_Clamp_Workflow Start Start Dissect Dissect Cochlea in L-15 Solution Start->Dissect Isolate Isolate OHCs via Enzymatic Digestion Dissect->Isolate Identify_Cell Identify Healthy OHC on Microscope Isolate->Identify_Cell Prepare_Pipette Prepare Patch Pipette with Intracellular Solution Prepare_Pipette->Identify_Cell Form_Seal Form Gigaseal on Lateral Wall Identify_Cell->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell Configuration) Form_Seal->Go_Whole_Cell Record Apply Voltage Protocol & Record Data (NLC) Go_Whole_Cell->Record Analyze Analyze Data Record->Analyze

Fig. 2: Experimental workflow for OHC whole-cell patch-clamp recording.
Auditory Brainstem Response (ABR)

ABR is a non-invasive electrophysiological measurement used to assess hearing sensitivity in vivo by recording neural responses to sound.

Methodology:

  • Animal Anesthesia: Anesthetize the mouse or rat (e.g., with ketamine/xylazine).

  • Electrode Placement: Place subdermal needle electrodes at the vertex (active), below the pinna of the test ear (reference), and in the hind leg (ground).

  • Acoustic Stimulation: Deliver sound stimuli (e.g., tone pips or clicks) via a calibrated speaker inserted into the ear canal.

  • Recording: Record the electrical activity from the electrodes. The signal is amplified, filtered, and averaged over multiple stimulus presentations.

  • Threshold Determination: Present stimuli at decreasing intensity levels. The ABR threshold is defined as the lowest intensity that elicits a discernible, repeatable waveform. This is performed across a range of frequencies to generate an audiogram.[6]

Prestin Protein Purification

Purifying Prestin is essential for structural and biochemical studies.

Methodology:

  • Cell Culture and Expression:

    • Transfect a suitable cell line (e.g., Chinese Hamster Ovary (CHO) or HEK293 cells) with a vector containing the SLC26A5 gene, often with an affinity tag (e.g., His-tag or FLAG-tag).[18][19]

    • Select for stably expressing cell lines.[18]

  • Membrane Fraction Isolation:

    • Harvest the cells and disrupt them using a Dounce homogenizer or sonication.[18]

    • Perform ultracentrifugation to pellet the membrane fraction.[18]

  • Solubilization:

    • Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., n-nonyl-β-D-thiomaltopyranoside) to solubilize membrane proteins.[19]

  • Affinity Chromatography:

    • Load the solubilized protein solution onto an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA for His-tag, anti-FLAG resin for FLAG-tag).

    • Wash the column to remove non-specifically bound proteins.

    • Elute the purified Prestin protein using a competitive ligand (e.g., imidazole for His-tag, FLAG peptide for FLAG-tag).

  • Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting with an anti-Prestin antibody.[18]

SLC26A5 Mutations and Hearing Loss

Mutations in the SLC26A5 gene are associated with autosomal recessive non-syndromic hearing loss, designated DFNB61.[13][20] These mutations can lead to a loss of Prestin function, resulting in impaired cochlear amplification and significant hearing impairment. The severity of the hearing loss often correlates with the functional impact of the mutation on the Prestin protein, such as its ability to traffic to the membrane, its voltage-sensing capabilities, or its motor function.[20] However, the pathogenicity of some identified variants remains a subject of investigation, with some heterozygous mutations potentially not being sufficient to cause hearing loss on their own.[21][22]

Mutation_Consequence cluster_Gene Genetic Level cluster_Protein Protein Level cluster_Cell Cellular Level cluster_System System Level cluster_Phenotype Phenotypic Level Gene SLC26A5 Gene Mutation Mutation (e.g., missense, nonsense, splice site) Gene->Mutation Dysfunction Loss of Function (misfolding, reduced expression, impaired motor activity) Mutation->Dysfunction Protein Prestin Protein NoMotility Loss of Electromotility Dysfunction->NoMotility OHC Outer Hair Cell NoAmp Loss of Cochlear Amplification NoMotility->NoAmp Cochlea Cochlea HearingLoss Hearing Loss (DFNB61) NoAmp->HearingLoss Hearing Auditory System

Fig. 3: Logical flow from SLC26A5 mutation to the phenotype of hearing loss.

Drug Development and Therapeutic Perspectives

The unique expression of Prestin in OHCs makes it an attractive target for therapeutic intervention.

  • Gene Therapy: For hearing loss caused by SLC26A5 mutations, delivering a functional copy of the gene to OHCs is a promising strategy. This requires the development of safe and efficient viral or non-viral vectors capable of transducing these specific cells within the inner ear.

  • Targeted Drug Delivery: Prestin's extracellular loops can be targeted with specific ligands, such as peptides, to deliver otoprotective drugs directly to OHCs.[23][24] This approach could be used to protect OHCs from damage caused by noise exposure or ototoxic drugs. Nanoparticle-based systems functionalized with Prestin-binding peptides have shown promise in selectively targeting OHCs in explant studies.[23][24]

Conclusion

The SLC26A5 gene and its protein product, Prestin, are central to our understanding of mammalian hearing. Prestin's role as a molecular motor provides the force for cochlear amplification, a process critical for sensitive and selective hearing. Research utilizing knockout mouse models, advanced electrophysiology, and molecular biology has elucidated many aspects of its function. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals. Future work will undoubtedly focus on refining our understanding of Prestin's regulation, its interaction with the surrounding lipid membrane, and the development of targeted therapies to prevent or restore hearing loss associated with OHC dysfunction.

References

The Prestin Motor Protein: A Technical Guide to its Discovery, History, and Core Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prestin (SLC26A5) is a transmembrane motor protein uniquely expressed in the outer hair cells (OHCs) of the mammalian cochlea. It is the driving force behind OHC electromotility, a rapid, voltage-driven change in cell length that is fundamental to the cochlear amplifier. This active process enhances the sensitivity and frequency selectivity of hearing in mammals. Unlike conventional molecular motors that rely on ATP hydrolysis, Prestin functions as a direct voltage-to-displacement converter, operating at microsecond speeds. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to the Prestin motor protein, presenting quantitative data, detailed experimental protocols, and visual representations of its operational mechanisms.

Discovery and History: A Timeline

The journey to understanding Prestin's role in hearing began with the observation of a unique cellular phenomenon and culminated in the identification of the specific protein responsible.

  • 1985: Brownell and colleagues first observed that isolated OHCs change their length in response to electrical stimulation, a phenomenon they termed "electromotility."[1] This discovery provided a cellular basis for the long-hypothesized "cochlear amplifier."

  • Early 1990s: The electromotile response was characterized as a voltage-dependent process accompanied by a nonlinear capacitance (NLC), a measure of charge movement across the OHC membrane.[2] This electrical signature became a key tool for studying the underlying motor.

  • 2000: The pivotal moment in Prestin's history came when Zheng et al. identified the gene encoding the motor protein.[3] Utilizing a technique called suppression subtractive hybridization PCR, they isolated a gene, which they named Prestin (from the musical term "presto," signifying its rapid action), that was specifically expressed in OHCs and not in inner hair cells.[3]

  • Post-2000: Subsequent research confirmed Prestin's function. Transfection of the Prestin gene into non-auditory cells, such as human embryonic kidney (HEK) cells, conferred upon them the ability to exhibit both electromotility and NLC.[3] Furthermore, the generation of prestin-null mice demonstrated a profound hearing loss of 40-60 dB and a complete absence of OHC electromotility, solidifying Prestin's essential role in the cochlear amplifier.[4][5]

Discovery_Timeline 1985 1985 Discovery of OHC Electromotility (Brownell et al.) 1990s Early 1990s Characterization of Nonlinear Capacitance (NLC) 1985->1990s Phenomenon to Electrical Signature 2000 2000 Identification of Prestin Gene (SLC26A5) (Zheng et al.) 1990s->2000 Signature to Gene Identification Post_2000 Post-2000 Functional Confirmation (Transfection, Knockout Mice) 2000->Post_2000 Gene to In Vivo Function

Quantitative Data on Prestin Function

The function of Prestin is characterized by several key quantitative parameters, primarily derived from the measurement of nonlinear capacitance (NLC). NLC is a bell-shaped function of membrane potential, and its analysis provides insights into the voltage sensitivity and charge movement of the Prestin motor.

ParameterDescriptionTypical Values (Gerbil Prestin in HEK cells)Reference
Qmax Maximum nonlinear charge moved.~1.76 pC[4]
V1/2 Voltage at which the charge is equally distributed across the membrane (peak of the NLC).~ -57.3 mV[4]
z Apparent valence of the voltage sensor.~0.91[4]
Charge Density Number of elementary charges moved per unit area of the membrane.~5,360 e⁻/µm²[4]
Hearing Loss in Knockout Reduction in hearing sensitivity in prestin-null mice.40-60 dB[4][5]
Salicylate Inhibition Concentration of salicylate required for significant reduction of NLC.10 mM reduces transient currents to ~15.5% of control[4]
Species/ConditionV1/2 (mV)z (apparent valence)Qmax/Clin (fC/pF)Reference
Gerbil Prestin-76.5 ± 5.30.73 ± 0.0914.4 ± 3.8[6]
Platypus Prestin~8-< Gerbil[6]
Dolphin Prestin-61 ± 0.5--[7]
Human Prestin---[1]
Rat Prestin (140 mM intracellular Cl⁻)~ -1120.70-[8]
Rat Prestin (low intracellular Cl⁻)ShiftedSlower kinetics-[9]

Experimental Protocols

Identification of the Prestin Gene: Suppression Subtractive Hybridization (SSH) PCR

This technique was instrumental in isolating the Prestin gene by enriching for cDNAs that are specifically expressed in OHCs compared to inner hair cells (IHCs).

Methodology:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from both OHCs (tester) and IHCs (driver). Synthesize double-stranded cDNA from both RNA populations.

  • Restriction Digestion: Digest both tester and driver cDNA with a four-base cutting restriction enzyme (e.g., RsaI) to create smaller, blunt-ended fragments.

  • Adaptor Ligation: Ligate two different PCR adaptors to two separate pools of the tester cDNA.

  • First Hybridization: Denature the adaptor-ligated tester cDNA and an excess of driver cDNA. Allow them to anneal. During this step, cDNAs common to both populations will form hybrids, while OHC-specific cDNAs will remain single-stranded or re-anneal to form tester-tester homohybrids.

  • Second Hybridization: Mix the two hybridization reactions from the previous step together with additional denatured driver cDNA. This further enriches for differentially expressed sequences.

  • PCR Amplification: Perform PCR using primers that are complementary to the adaptors. Only the differentially expressed cDNAs with different adaptors at each end will be amplified exponentially.

  • Cloning and Screening: Clone the amplified PCR products into a vector to create a subtracted cDNA library. Screen the library to identify clones that are highly expressed in OHCs and absent or at low levels in IHCs.

SSH_Workflow cluster_0 Preparation cluster_1 Subtractive Hybridization cluster_2 Amplification & Identification RNA_OHC OHC RNA (Tester) cDNA_OHC OHC cDNA RNA_OHC->cDNA_OHC Reverse Transcription RNA_IHC IHC RNA (Driver) cDNA_IHC IHC cDNA RNA_IHC->cDNA_IHC Reverse Transcription Adaptor_Ligation Ligate Adaptors to Tester cDNA cDNA_OHC->Adaptor_Ligation Hybridization1 First Hybridization (Tester + Excess Driver) cDNA_IHC->Hybridization1 Adaptor_Ligation->Hybridization1 Hybridization2 Second Hybridization (Mix + More Driver) Hybridization1->Hybridization2 PCR PCR Amplification of OHC-specific sequences Hybridization2->PCR Cloning Clone into Vector PCR->Cloning Screening Screen Library for OHC-specific Genes Cloning->Screening Prestin Identify Prestin Screening->Prestin

Functional Characterization: Whole-Cell Patch-Clamp for NLC Measurement

This electrophysiological technique is the gold standard for assessing Prestin's function by measuring its voltage-dependent nonlinear capacitance.

Methodology:

  • Cell Preparation: Isolate OHCs from the cochlea or use a heterologous expression system (e.g., HEK293 or CHO cells) transiently or stably transfected with a Prestin expression vector.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an intracellular solution containing a high concentration of chloride (e.g., 140 mM KCl), as chloride is essential for Prestin function.

  • Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and NLC Measurement: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV). Apply a series of voltage steps or a sinusoidal voltage stimulus. Record the resulting capacitive currents.

  • Data Analysis: The NLC is extracted from the total membrane capacitance. The capacitance-voltage curve is typically fitted with the first derivative of a two-state Boltzmann function to determine Qmax, V1/2, and z.

Heterologous Expression of Prestin

Expressing Prestin in non-auditory cells is crucial for studying its function in a controlled environment, free from the complexities of the native OHC.

Methodology:

  • Vector Construction: Clone the full-length Prestin cDNA into a mammalian expression vector. Often, a fluorescent tag (e.g., GFP or YFP) is fused to the C-terminus of Prestin to visualize its expression and localization.

  • Cell Culture: Culture a suitable cell line, such as HEK293 or CHO cells, in appropriate media.

  • Transfection: Transfect the cells with the Prestin expression vector using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or viral transduction.

  • Expression and Analysis: Allow 24-48 hours for Prestin expression. Identify transfected cells by fluorescence microscopy if a fluorescent tag is used. Functionally analyze the cells using whole-cell patch-clamp to measure NLC and, in some cases, video microscopy to observe electromotility.

Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)

Recent advances in cryo-EM have provided high-resolution structures of Prestin, offering insights into its molecular mechanism.

Methodology:

  • Protein Expression and Purification: Overexpress a tagged (e.g., His-tagged or FLAG-tagged) version of Prestin in a suitable expression system (e.g., HEK293 or CHO cells). Solubilize the membrane-bound Prestin using a mild detergent (e.g., digitonin or GDN). Purify the protein using affinity chromatography.

  • Grid Preparation: Apply the purified Prestin sample to a cryo-EM grid and plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen Prestin particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Perform motion correction on the raw images. Pick individual Prestin particles and classify them into different views. Reconstruct a 3D map of the protein from the 2D class averages.

  • Model Building and Refinement: Build an atomic model of Prestin into the 3D cryo-EM map and refine it to high resolution.

Molecular Mechanism and Signaling

Prestin's motor function is intricately linked to its structure as a member of the SLC26A family of anion transporters. However, instead of transporting anions across the membrane, Prestin undergoes a conformational change in response to voltage, which is allosterically modulated by intracellular chloride ions.

Prestin_Mechanism cluster_0 Depolarization cluster_1 Hyperpolarization Depolarized_State Depolarized Membrane (e.g., +50 mV) Contracted_Prestin Prestin in Contracted State Depolarized_State->Contracted_Prestin Reduced_Area Reduced Membrane Area Contracted_Prestin->Reduced_Area OHC_Shortens OHC Shortens Reduced_Area->OHC_Shortens Hyperpolarized_State Hyperpolarized Membrane (e.g., -70 mV) Expanded_Prestin Prestin in Expanded State Hyperpolarized_State->Expanded_Prestin Increased_Area Increased Membrane Area Expanded_Prestin->Increased_Area OHC_Lengthens OHC Lengthens Increased_Area->OHC_Lengthens Voltage_Change Membrane Potential Change Voltage_Change->Depolarized_State Voltage_Change->Hyperpolarized_State Chloride_Modulation Intracellular Cl⁻ (Allosteric Modulator) Chloride_Modulation->Contracted_Prestin modulates Chloride_Modulation->Expanded_Prestin modulates

Prestin's activity and localization are also influenced by interactions with other cellular components. For instance, it has been shown to interact with the microtubule-associated protein MAP1S and the vesicle-associated membrane protein-associated protein A (VAPA), which may play roles in its trafficking and surface expression.[10][11]

Prestin_Interactions Prestin Prestin MAP1S MAP1S Prestin->MAP1S interacts with VAPA VAPA Prestin->VAPA interacts with Cytoskeleton Cytoskeleton (Microtubules, Actin) MAP1S->Cytoskeleton associates with Trafficking Protein Trafficking & Surface Expression MAP1S->Trafficking augments VAPA->Trafficking regulates

Conclusion and Future Directions

The discovery of Prestin revolutionized our understanding of mammalian hearing, providing the molecular basis for the cochlear amplifier. The experimental approaches detailed in this guide have been instrumental in elucidating its unique voltage-dependent motor function. Future research will likely focus on high-resolution structural dynamics to fully understand the conformational changes that drive electromotility, the role of the lipid environment in modulating its function, and the potential for targeting Prestin in novel therapeutic strategies for hearing loss. The continued application of advanced biophysical and molecular techniques will undoubtedly uncover further intricacies of this remarkable molecular motor.

References

The Architecture and Dynamics of Prestin: A Technical Guide to the Core of Cochlear Amplification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure and Conformational Dynamics of the Motor Protein Prestin (SLC26A5).

This technical guide provides an in-depth exploration of the structure and function of prestin, the piezoelectric motor protein essential for cochlear amplification in mammals. Leveraging recent advancements in cryo-electron microscopy (cryo-EM) and electrophysiological techniques, this document outlines the molecular architecture of prestin, the dynamics of its conformational changes, and the experimental protocols to investigate these properties.

Introduction: Prestin and the Mechanism of Hearing

The remarkable sensitivity and frequency selectivity of mammalian hearing are largely attributed to the active mechanical amplification within the cochlea, a process driven by the outer hair cells (OHCs). At the heart of this mechanism is prestin (SLC26A5), a member of the solute carrier family 26 of anion transporters.[1][2] Unlike its relatives that function primarily as anion exchangers, prestin has evolved to act as a voltage-dependent molecular motor.[2] It undergoes rapid conformational changes in response to changes in the transmembrane potential, leading to alterations in the length of OHCs and thereby amplifying sound signals.[3][4] Dysfunctional prestin is associated with significant hearing loss, highlighting its critical role in audition.[4]

The Molecular Architecture of Prestin

Cryo-electron microscopy studies have revealed that prestin functions as a homodimer.[5] Each protomer is composed of 14 transmembrane (TM) helices, which are organized into two distinct domains: a "core" domain and a "gate" domain.[5] This structural arrangement is a common feature of the SLC26 family. The protein also possesses intracellular N- and C-termini, with the C-terminus containing a Sulfate Transporter and Anti-Sigma factor antagonist (STAS) domain.[6]

The anion-binding site, a critical element for prestin's function, is located at the interface between the core and gate domains.[5][7] This pocket is positively charged, attracting intracellular anions, primarily chloride (Cl-).[7] The binding and unbinding of anions to this site are intricately linked to the conformational changes that underpin prestin's motor activity.

Conformational States and Electromotility

Prestin cycles between two principal conformational states: an expanded state and a contracted state.[1] This transition is driven by changes in the transmembrane voltage and is modulated by the binding of intracellular anions. Depolarization of the OHC membrane favors the contracted state, while hyperpolarization promotes the expanded state. This dynamic change in the protein's surface area within the plasma membrane is the basis of electromotility.[1]

The movement of charged residues within the protein's structure in response to the electric field generates a measurable electrical signature known as nonlinear capacitance (NLC).[8][9] NLC is a hallmark of prestin function and is often used as an experimental proxy for its motor activity.[8]

The Role of Anions

Intracellular anions, particularly chloride, are essential for prestin's voltage sensitivity.[10] The prevailing model suggests a hybrid voltage-sensing mechanism where the bound anion and charged residues within the protein collectively act as the voltage sensor.[1] The binding of chloride is thought to neutralize some of the positive charge in the anion-binding pocket, facilitating the voltage-driven conformational transitions.[7] The inhibitor salicylate, known to cause reversible hearing loss, competes with chloride for this binding site, locking prestin in an expanded state and thus inhibiting electromotility.[5]

Quantitative Analysis of Prestin's Structure and Function

The following tables summarize key quantitative data from structural and functional studies of prestin.

Structural Parameter Value Method Reference
Oligomeric State HomodimerCryo-EM[1][5]
Transmembrane Helices 14 per protomerCryo-EM[5]
Cryo-EM Resolution (Dolphin Prestin, Cl⁻) 3.3 ÅCryo-EM[5]
Cryo-EM Resolution (Human Prestin, Cl⁻) 2.3 ÅCryo-EM[1]
Cryo-EM Resolution (Dolphin Prestin, SO₄²⁻, Down I) 4.2 ÅCryo-EM[11]
Cryo-EM Resolution (Dolphin Prestin, SO₄²⁻, Down II) 6.7 ÅCryo-EM[11]
Cryo-EM Resolution (Dolphin Prestin, SO₄²⁻, Intermediate) 4.6 ÅCryo-EM[11]
Functional Parameter Value Conditions Method Reference
Maximum Charge Transfer (Qmax) ~0.40 pC140 mM intracellular Cl⁻NLC Measurement[9]
Voltage at Half-Maximal Charge Transfer (Vhalf) ~ -61 mVDolphin Prestin, HEK cellsNLC Measurement[5][12]
Voltage at Half-Maximal Charge Transfer (Vhalf) ~ -112 mVInducible prestin HEK stable cell lineNLC Measurement[9]
Apparent Unitary Charge (z) ~0.70 e⁻140 mM intracellular Cl⁻NLC Measurement[9]
Conformational Change Time Constant (τ) ~45 ms (single exponential fit)Dolphin Prestin, HEK cellsNLC Measurement[12]
Conformational Change Time Constants (τ₀, τ₁) 51.6 ms, 8.5 s (double exponential fit)Dolphin Prestin, HEK cellsNLC Measurement[12]
Cross-sectional Area Change ~5%Between expanded and contracted statesMolecular Dynamics Simulation[1]

Experimental Protocols

Expression and Purification of Prestin for Cryo-EM

This protocol outlines a general workflow for obtaining purified prestin suitable for structural analysis by cryo-electron microscopy.

  • Gene Construct: The full-length prestin gene (e.g., from gerbil or human) is cloned into a mammalian expression vector, often with a C-terminal tag such as 6xHis and/or a fluorescent protein (e.g., GFP) to facilitate purification and visualization.[1][13]

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used for prestin expression.[1][13]

    • HEK293 Cell Transfection (Example using PEI):

      • Culture HEK293F cells in suspension to a density of 2.5-3 x 10⁶ cells/mL.[14]

      • Prepare a sterile solution of plasmid DNA (3 µg/mL final concentration) and Polyethylenimine (PEI) (9 µg/mL final concentration) in serum-free medium (e.g., Opti-MEM).[14]

      • Incubate the DNA-PEI mixture for 15-30 minutes at room temperature to allow complex formation.[14][15]

      • Add the complexes dropwise to the cell suspension.[16]

      • Incubate the transfected cells for 48-72 hours at 37°C in a CO₂ incubator.[17]

  • Cell Lysis and Membrane Preparation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., hypotonic buffer with protease inhibitors) and disrupt the cells using a Dounce homogenizer or sonication.[13]

    • Isolate the membrane fraction by ultracentrifugation.[13]

  • Solubilization and Affinity Chromatography:

    • Solubilize the membrane fraction with a mild detergent (e.g., n-nonyl-β-D-thiomaltopyranoside).

    • Clarify the solubilized material by ultracentrifugation.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged prestin).[13]

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the purified prestin using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Size Exclusion Chromatography:

    • Further purify the eluted prestin by size exclusion chromatography to separate oligomeric species and remove aggregates.

  • Sample Preparation for Cryo-EM:

    • Concentrate the purified prestin to an appropriate concentration (typically 0.5-5 mg/mL).

    • Apply the sample to glow-discharged cryo-EM grids.

    • Plunge-freeze the grids in liquid ethane to vitrify the sample.

Measurement of Nonlinear Capacitance (NLC) via Whole-Cell Patch-Clamp

This protocol describes the electrophysiological measurement of prestin's NLC in transiently transfected HEK cells.

  • Cell Preparation:

    • Plate transiently transfected HEK cells expressing prestin onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2.5 mM CaCl₂, 1.3 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 20 mM glucose. Osmolarity ~310 mOsm/L. Bubble with 95% O₂ / 5% CO₂.[18]

    • Internal (Pipette) Solution: 140 mM K-gluconate, 4 mM KCl, 0.5 mM EGTA, 10 mM HEPES, 4 mM MgATP, 0.4 mM NaGTP. Adjust pH to 7.3 with KOH and osmolarity to ~290-300 mOsm/L.[18]

  • Patch-Clamp Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[19]

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Apply a voltage protocol consisting of a series of voltage steps or a voltage ramp to elicit prestin's voltage-dependent charge movement.[20]

    • Record the resulting membrane currents using a patch-clamp amplifier and data acquisition software.

  • NLC Analysis:

    • The NLC is calculated from the recorded currents. This is often done using a software-based lock-in amplifier or by fitting the current responses to a derivative of the Boltzmann function. The NLC-voltage relationship typically exhibits a bell shape, from which parameters like Qmax and Vhalf can be extracted.[8][9]

Visualizing Prestin's Function and Experimental Workflow

The Conformational Cycle of Prestin

Prestin_Conformational_Cycle cluster_states Prestin Conformational States cluster_modulators Modulators Expanded Expanded State (Hyperpolarized) Contracted Contracted State (Depolarized) Expanded->Contracted Depolarization Contracted->Expanded Hyperpolarization Voltage Membrane Potential Voltage->Expanded Voltage->Contracted Chloride Intracellular Cl- Chloride->Expanded Enables transition Chloride->Contracted Enables transition Salicylate Salicylate Salicylate->Expanded Locks in state

Caption: The conformational cycle of prestin between expanded and contracted states, driven by membrane potential and modulated by intracellular anions.

Experimental Workflow for Prestin Characterization

Prestin_Workflow cluster_expression Protein Expression & Purification cluster_analysis Structural & Functional Analysis A Prestin Gene Cloning B HEK/CHO Cell Transfection A->B C Cell Lysis & Membrane Isolation B->C H Whole-Cell Patch-Clamp B->H Functional Studies D Solubilization C->D E Affinity Chromatography D->E F Size Exclusion Chromatography E->F G Cryo-EM Structure Determination F->G Structural Studies I NLC Measurement H->I

Caption: A generalized workflow for the expression, purification, and subsequent structural and functional analysis of the prestin protein.

Prestin Cellular Trafficking and Interaction

Prestin_Trafficking cluster_cell Outer Hair Cell ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Trafficking Vesicles Transport Vesicles Golgi->Vesicles PM Plasma Membrane Vesicles->PM Membrane Insertion VAPA VAPA VAPA->Vesicles Facilitates Transport

Caption: A simplified schematic of prestin's trafficking to the plasma membrane, potentially facilitated by interacting proteins like VAPA.

Conclusion and Future Directions

The study of prestin continues to be a vibrant area of research. High-resolution structures have provided unprecedented insights into its mechanism, yet many questions remain. Future investigations will likely focus on capturing prestin in additional conformational states, elucidating the precise roles of interacting proteins, and developing novel therapeutic strategies to address hearing loss associated with prestin dysfunction. This technical guide serves as a foundational resource for researchers embarking on or continuing their exploration of this remarkable molecular motor.

References

An In-depth Technical Guide on Electromotility and the Function of Prestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electromotility and the Cochlear Amplifier

The mammalian auditory system possesses a remarkable ability to detect and discriminate a wide range of sound intensities and frequencies. This exquisite sensitivity is largely attributed to a unique process known as cochlear amplification, which enhances auditory signals by as much as 40-60 dB.[1][2] At the heart of this amplification mechanism are the outer hair cells (OHCs) of the cochlea, which exhibit a phenomenon called electromotility – the ability to change their length in response to changes in membrane potential.[3] This rapid, voltage-driven cellular movement is powered by the motor protein Prestin (SLC26A5), a member of the solute carrier family 26.[2][4] This technical guide provides a comprehensive overview of electromotility and the central role of Prestin, detailing its molecular function, key experimental methodologies for its study, and the signaling pathways that govern its activity.

The Molecular Motor: Prestin

Prestin is a transmembrane protein densely packed in the lateral plasma membrane of OHCs.[5] Unlike conventional motor proteins that rely on ATP hydrolysis, Prestin functions as a direct voltage-to-force converter, enabling the rapid mechanical responses necessary for auditory signal amplification at acoustic frequencies.[6]

Prestin Structure and Isoforms

Prestin is a 744-amino acid protein with a molecular weight of approximately 81 kDa.[7] It belongs to the SLC26 family of anion transporters and shares a similar transmembrane topology.[2][4] Cryo-electron microscopy (cryo-EM) studies have revealed that Prestin forms homodimers, with each protomer consisting of a transmembrane domain (TMD) and a cytosolic STAS (sulfate transporter and anti-sigma factor antagonist) domain.[3][8] The TMD is composed of 14 transmembrane helices organized into two inverted repeats, creating a core and a gate domain.[3] While several transcript variants of the SLC26A5 gene have been identified, the functional significance of the resulting protein isoforms is an area of ongoing investigation.[9]

The Mechanism of Prestin-Mediated Electromotility

The electromotile function of Prestin is a complex process involving voltage sensing, conformational changes, and the crucial involvement of intracellular anions.

Prestin's motor activity is driven by changes in the OHC's membrane potential. Depolarization of the cell leads to a contraction in its length, while hyperpolarization causes elongation.[10] This movement is the result of a conformational change within the Prestin protein itself. It is hypothesized that the voltage sensor is not an intrinsic part of the protein but rather involves the movement of an extrinsic ion, specifically chloride.[6] This movement of charge across the membrane in response to voltage changes can be measured electrically as a nonlinear capacitance (NLC).[11]

Intracellular anions, particularly chloride (Cl⁻), are essential for Prestin's function.[12] It is proposed that chloride ions act as allosteric modulators, binding to a site within the transmembrane domain of Prestin.[8] This binding event is thought to trigger the conformational changes that underlie electromotility.[8][12] The concentration of intracellular chloride can therefore directly influence the voltage-dependent movement of OHCs.[4] Other anions can also interact with Prestin, with some, like salicylate, acting as inhibitors of electromotility.[8]

The force generation by Prestin is best described by the "area motor" model. This model posits that the conformational changes in Prestin molecules alter their cross-sectional area within the plasma membrane.[8] The collective change in the area of millions of Prestin molecules packed into the lateral wall of the OHC generates the force that drives the cell's length changes. When Prestin is in a contracted state, it occupies a smaller area, and in its expanded state, it occupies a larger area.[8]

Quantitative Analysis of Prestin Function

The function of Prestin and its impact on OHCs have been quantified through various experimental approaches. The following tables summarize key quantitative data from studies on Prestin-mediated electromotility.

ParameterSpeciesValueExperimental ConditionReference
Hearing Loss in Prestin Knockout MiceMouse40-60 dBIn vivo auditory brainstem response (ABR)[1][2][3]
OHC Length ChangeMammalianUp to 5% of total cell lengthIn vitro voltage clamp[13]
Frequency Response of ElectromotilityGuinea Pig (basal turn)Up to 79 kHzMicrochamber technique[14]
Prestin Density in OHC Lateral MembraneMammalianUp to ~7000 copies/µm²Freeze-fracture electron microscopy[11]

Table 1: In Vivo and Cellular Effects of Prestin Function

ParameterCell TypeValueExperimental ConditionReference
Peak Nonlinear Capacitance (Qmax/Clin)HEK cells expressing gerbil Prestin14.4 ± 3.8 fC/pFWhole-cell patch clamp[15]
Voltage at half-maximal NLC (V1/2)HEK cells expressing gerbil Prestin-76.5 ± 5.3 mVWhole-cell patch clamp[15]
Elementary charge movement (z)HEK cells expressing gerbil Prestin0.73 ± 0.09Whole-cell patch clamp[15]
Peak Nonlinear CapacitanceHEK cells expressing dolphin PrestinV1/2 of -61 ± 0.5 mVWhole-cell patch clamp[11]
Charge DensityHEK cells transduced with Prestin4,432 ± 1,132 e⁻/μm²Whole-cell voltage clamp[16]

Table 2: Electrophysiological Properties of Prestin

Key Experimental Methodologies

The study of Prestin and electromotility relies on a combination of genetic, electrophysiological, structural, and mechanical techniques.

Animal Models in Prestin Research
  • Targeting Vector Construction: A targeting vector is designed to either delete (knockout) or modify (knockin) the Slc26a5 gene. For a knockout, this typically involves replacing a critical exon with a selection marker like a neomycin resistance cassette. For a knockin, the desired mutation is introduced into the exon within the targeting vector.[1][6]

  • ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. Positive selection (e.g., with G418 for neomycin resistance) is used to identify cells that have incorporated the vector.

  • Homologous Recombination Screening: Southern blotting or PCR is used to screen for ES cell clones in which the targeting vector has correctly integrated into the Prestin locus through homologous recombination.[6]

  • Blastocyst Injection and Chimera Generation: ES cells with the correct genetic modification are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring will have a mix of cells from the original blastocyst and the modified ES cells.[17][18]

  • Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified Prestin allele have achieved germline transmission. Heterozygous mice can then be interbred to generate homozygous knockout or knockin mice.

Electrophysiological Characterization
  • OHC Isolation: The cochlea is dissected from the temporal bone of the animal model. The organ of Corti is carefully removed and placed in a recording chamber with an appropriate extracellular solution. Individual OHCs are then enzymatically and mechanically isolated.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an intracellular solution that mimics the ionic composition of the OHC cytoplasm and contains chloride.[19][20]

  • Gigaohm Seal Formation: The micropipette is brought into contact with the lateral membrane of an OHC. Gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[19][21]

  • Whole-Cell Configuration: A brief pulse of suction or voltage is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Using a patch-clamp amplifier and data acquisition software, voltage-clamp or current-clamp recordings are performed to measure membrane currents, capacitance, and voltage-dependent cell movements.[19]

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are cultured and transfected with a plasmid containing the Prestin coding sequence.[15]

  • Whole-Cell Patch Clamp: The whole-cell patch-clamp configuration is established on a Prestin-expressing cell as described above.

  • Capacitance Measurement: A dual-sine wave voltage stimulus or a voltage ramp is applied to the cell. The resulting membrane current is measured.[22][23]

  • NLC Calculation: The cell's capacitance is calculated from the ratio of the current response to the voltage stimulus. The NLC is the voltage-dependent component of the capacitance, which follows a bell-shaped curve. This is typically fitted with a Boltzmann function to extract parameters such as the maximum charge moved (Qmax), the voltage at half-maximal charge movement (V1/2), and the elementary charge (z).[24][25]

Structural and Mechanical Analysis
  • Prestin Protein Expression and Purification: Prestin is overexpressed in a suitable expression system (e.g., mammalian cells). The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

  • Sample Preparation: The purified Prestin protein is applied to a cryo-EM grid, which is then plunge-frozen in liquid ethane to create a vitrified ice layer.[3]

  • Data Collection: The frozen grid is loaded into a transmission electron microscope, and a large number of images (micrographs) of the randomly oriented Prestin particles are collected.[2]

  • Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A three-dimensional map of the Prestin protein is then reconstructed from the 2D images.[3][8]

  • Model Building and Refinement: An atomic model of the Prestin structure is built into the cryo-EM density map and refined to high resolution.[3]

  • OHC Preparation: Isolated OHCs are placed in a petri dish with an appropriate physiological solution.

  • AFM Cantilever Calibration: The spring constant of the AFM cantilever is calibrated to ensure accurate force measurements.[26][27]

  • Force-Indentation Measurements: The AFM tip is brought into contact with the lateral wall of the OHC. The cantilever's deflection is measured as the tip indents the cell, generating a force-indentation curve.[7][28]

  • Stiffness Calculation: The force-indentation curve is fitted to a mechanical model (e.g., the Hertz model) to calculate the Young's modulus, which is a measure of the cell's stiffness.[7][26] This can be done at multiple points along the cell to map regional differences in stiffness.[10]

Mutational Analysis
  • Primer Design: Two complementary oligonucleotide primers are designed containing the desired mutation in the middle, flanked by 10-15 bases of correct sequence on both sides.[9][29]

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the Prestin-containing plasmid as a template, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.[4][30]

  • Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental (non-mutated) plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[9][31]

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

  • Verification: The plasmid DNA is isolated from the resulting bacterial colonies, and the presence of the desired mutation is confirmed by DNA sequencing.

Signaling Pathways and Logical Relationships

The function of Prestin is not an isolated event but is integrated into the broader physiology of the OHC and the cochlea.

Molecular Pathway of Electromotility

The following diagram illustrates the sequence of events leading to OHC electromotility.

Electromotility_Pathway Sound Sound Stimulus Stereocilia Stereocilia Deflection Sound->Stereocilia MET_Channel MET Channel Opening Stereocilia->MET_Channel K_Influx K+ Influx MET_Channel->K_Influx Depolarization OHC Depolarization K_Influx->Depolarization Prestin_Activation Prestin Conformational Change (Expanded to Contracted State) Depolarization->Prestin_Activation OHC_Contraction OHC Contraction Prestin_Activation->OHC_Contraction Cochlear_Amp Cochlear Amplification OHC_Contraction->Cochlear_Amp

Molecular pathway of outer hair cell electromotility.
Experimental Workflow for Characterizing Prestin Function

This diagram outlines a typical experimental workflow to investigate the function of a specific Prestin mutant.

Prestin_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis SDM Site-Directed Mutagenesis of Prestin Gene Transfection Transfection into HEK Cells SDM->Transfection Knockin_Mouse Generate Knockin Mouse Model SDM->Knockin_Mouse Patch_Clamp Patch-Clamp & NLC Measurement Transfection->Patch_Clamp Cryo_EM Cryo-EM Structural Analysis Transfection->Cryo_EM ABR Auditory Brainstem Response (ABR) Measurement Knockin_Mouse->ABR OHC_Isolation OHC Isolation and Electromotility Assay Knockin_Mouse->OHC_Isolation AFM AFM for OHC Stiffness OHC_Isolation->AFM

Experimental workflow for Prestin functional analysis.
Logical Relationship between Prestin Function and Hearing Amplification

This diagram illustrates the logical connection between the molecular function of Prestin and the physiological outcome of hearing amplification.

Prestin_Logic Prestin Functional Prestin Protein Electromotility Outer Hair Cell Electromotility Prestin->Electromotility enables Cochlear_Amp Cochlear Amplification Electromotility->Cochlear_Amp drives Normal_Hearing Normal Hearing Sensitivity Cochlear_Amp->Normal_Hearing results in No_Prestin Non-functional or Absent Prestin No_Electromotility Loss of Electromotility No_Prestin->No_Electromotility causes Hearing_Loss Hearing Loss No_Electromotility->Hearing_Loss leads to

Logical flow from Prestin function to hearing outcome.

Conclusion and Future Directions

Prestin is a unique molecular motor that is fundamental to the process of cochlear amplification and, consequently, to sensitive hearing in mammals. Its ability to convert electrical energy directly into mechanical force at high frequencies sets it apart from other motor proteins. The experimental techniques outlined in this guide have been instrumental in elucidating the structure and function of Prestin.

Future research will likely focus on several key areas. High-resolution structural studies of Prestin in different functional states will provide a more detailed understanding of its conformational changes. The precise mechanism of voltage sensing and the role of different anions in modulating Prestin's function require further investigation. Additionally, understanding how mutations in the SLC26A5 gene lead to hearing loss will be crucial for the development of potential therapeutic strategies. The continued development and application of advanced biophysical and genetic techniques will undoubtedly shed further light on this remarkable molecular machine and its role in the intricate process of hearing.

References

The Evolution of Prestin: A Motor Protein Driving Mammalian Hearing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evolution of the mammalian auditory system is a testament to the intricate molecular adaptations that have enabled an extraordinary range of hearing capabilities, from the subsonic rumbles perceived by elephants to the ultrasonic echolocation of bats and dolphins. At the heart of the exquisite sensitivity and frequency selectivity of the mammalian inner ear lies a unique motor protein: Prestin. Encoded by the SLC26A5 gene, Prestin is a member of the solute carrier family 26 of anion transporters. However, in mammals, it has undergone a remarkable functional transformation, evolving from a canonical anion transporter into a voltage-dependent motor that drives the electromotility of cochlear outer hair cells (OHCs). This electromotility is the driving force behind the cochlear amplifier, a mechanism that enhances auditory sensitivity by up to 100-fold (a 40-60 dB gain)[1][2][3]. Understanding the evolutionary trajectory of Prestin provides critical insights into the molecular basis of hearing and offers potential avenues for the development of novel therapeutics for hearing loss.

This technical guide delves into the molecular evolution of the Prestin protein in mammals, presenting key quantitative data, detailed experimental protocols, and visual representations of associated molecular processes.

Functional Evolution: From Anion Transporter to Molecular Motor

Prestin's evolutionary journey from an anion transporter to a motor protein is a striking example of neofunctionalization. While Prestin orthologs in non-mammalian vertebrates, such as fish and birds, function primarily as anion exchangers, mammalian Prestin has largely shed this transport capability in favor of its motor function[4][5]. This transition is characterized by a reciprocal relationship between anion transport and electromotility, as evidenced by comparative studies of Prestin orthologs across different vertebrate lineages.

Quantitative Comparison of Prestin Function Across Species

The key electrophysiological signature of Prestin's motor activity is Nonlinear Capacitance (NLC), which reflects the movement of charged residues within the protein in response to changes in membrane potential. This charge movement is directly coupled to the conformational changes that produce cellular motility. The characteristics of NLC, including the maximum charge moved (Qmax), the voltage at which half the maximal charge is moved (V1/2), and the slope of the voltage dependence (related to the elementary charge, z), provide quantitative measures of Prestin's motor function.

SpeciesLineageQmax/Clin (fC/pF)V1/2 (mV)z (elementary charge)Somatic MotilityAnion TransportReference
Zebrafish (Danio rerio)Non-mammalianWeakShifted positive-AbsentRobust[4][5]
Chicken (Gallus gallus)Non-mammalianWeakShifted positive-AbsentRobust[4][5]
Platypus (Ornithorhynchus anatinus)Prototherian MammalRobust-56 ± 110.79 ± 0.10PresentLittle[6]
Gerbil (Meriones unguiculatus)Eutherian Mammal14.4 ± 3.8-76.5 ± 5.30.73 ± 0.09PresentLittle[4]
Human (Homo sapiens)Eutherian Mammal--68.3 ± 4.40.74 ± 0.04PresentLittle[7]
Dog (Canis lupus familiaris)Eutherian Mammal---PresentLittle[7]
Bat (species not specified)Eutherian Mammal7.2 ± 1.6-69.7 ± 3.90.62 ± 0.04PresentLittle[7]
Dolphin (species not specified)Eutherian Mammal7.3 ± 0.9-66.2 ± 2.60.53 ± 0.02PresentLittle[7]

Table 1: Quantitative Comparison of Prestin Function. This table summarizes the key functional parameters of Prestin orthologs from different vertebrate species, illustrating the inverse relationship between anion transport and motor function during evolution.

Convergent Evolution in Echolocating Mammals

One of the most compelling aspects of Prestin's evolution is the evidence for convergent evolution in echolocating mammals. Bats and toothed whales, which independently evolved the ability to use high-frequency sound for navigation and hunting, exhibit parallel amino acid substitutions in their Prestin sequences[8][9][10][11]. These convergent changes are thought to be adaptive, fine-tuning the properties of the cochlear amplifier for the detection of ultrasonic frequencies.

Functional assays have shown that these parallel substitutions can alter the electrophysiological properties of Prestin, such as the voltage sensitivity and operating point of the motor[12]. For instance, the N7T substitution is associated with an increase in the parameter 1/α, which is related to the steepness of the voltage-dependence of NLC, in all echolocating mammals studied[12].

Amino Acid PositionNonecholocating MammalsEcholocating Bats & DolphinsFunctional ConsequenceReference
7Asparagine (N)Threonine (T)Increased 1/α[12]
384Isoleucine (I)Threonine (T)Shift in V1/2 in CF bats and toothed whales[12]

Table 2: Convergent Amino Acid Substitutions in Prestin of Echolocating Mammals. This table highlights key parallel amino acid changes in the Prestin protein of echolocating mammals and their functional implications.

Experimental Protocols

The study of Prestin's evolution and function relies on a combination of molecular biology, electrophysiology, and computational approaches. Below are detailed methodologies for key experiments.

Heterologous Expression of Prestin in HEK293 Cells

Objective: To express Prestin from different species in a non-auditory cell line to study its function in isolation.

Methodology:

  • Vector Construction: The full-length coding sequence of the Prestin gene from the species of interest is cloned into a mammalian expression vector, often with a fluorescent tag (e.g., EGFP) to allow for visualization of transfected cells.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with the Prestin expression vector using a suitable transfection reagent (e.g., Lipofectamine). Transfection efficiency is typically monitored by observing the expression of the fluorescent tag. For stable cell lines, a selection marker is used.

  • Cell Selection for Recording: 24-48 hours post-transfection, cells expressing Prestin are identified by fluorescence microscopy for subsequent electrophysiological recording[13]. Healthy, well-isolated cells with clear membrane fluorescence are selected.

Whole-Cell Patch-Clamp Electrophysiology for NLC Measurement

Objective: To measure the Nonlinear Capacitance (NLC) of Prestin expressed in HEK293 cells.

Methodology:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are visualized using an inverted microscope.

  • Giga-seal Formation and Whole-Cell Configuration: A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane, and a high-resistance seal (>1 GΩ) is formed. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Capacitance Measurement: Membrane capacitance is measured using a voltage-step protocol or a two-sine-wave stimulus method. The voltage is stepped or ramped over a range (e.g., -150 mV to +150 mV), and the resulting capacitive currents are measured.

  • Data Analysis: The linear component of the capacitance is subtracted to isolate the NLC. The NLC-voltage curve is then fitted with a Boltzmann function to determine the parameters Qmax, V1/2, and z.

Site-Directed Mutagenesis

Objective: To introduce specific amino acid substitutions into the Prestin sequence to investigate their functional effects.

Methodology:

  • Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the desired mutation in the center. Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C[14][15].

  • PCR Amplification: A high-fidelity DNA polymerase (e.g., PfuTurbo) is used to amplify the entire plasmid containing the Prestin gene with the mutagenic primers. The PCR cycling parameters are optimized for the specific primers and plasmid. A typical program involves an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step[14].

  • Template Digestion: The parental, non-mutated DNA template is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (prokaryotic-derived).

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells for amplification.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Signaling Pathways and Molecular Interactions

While Prestin's primary role as a motor protein is well-established, its interaction with other cellular components is an active area of research. Identifying these interactors is crucial for understanding the regulation of Prestin function and its integration into the cellular machinery of the outer hair cell. A membrane-based yeast two-hybrid screen has identified several potential interacting partners.

Prestin_Interaction_Network cluster_prestin Prestin (SLC26A5) cluster_synthesis Protein Synthesis & Trafficking cluster_folding Folding & Stability cluster_structure Structural Integrity & Signaling Prestin Prestin EEF1A1 EEF1A1 (Elongation factor 1-alpha 1) Prestin->EEF1A1 Interaction EEF2 EEF2 (Elongation factor 2) Prestin->EEF2 Interaction VAPA VAPA (Vesicle-associated membrane protein-associated protein A) Prestin->VAPA Interaction (facilitates membrane targeting) HSP90AB1 HSP90AB1 (Heat shock protein 90-alpha) Prestin->HSP90AB1 Interaction HSP90B1 HSP90B1 (Heat shock protein 90-beta) Prestin->HSP90B1 Interaction FN1 FN1 (Fibronectin 1) Prestin->FN1 Interaction FLNA FLNA (Filamin A) Prestin->FLNA Interaction ATP5A1 ATP5A1 (ATP synthase subunit alpha) Prestin->ATP5A1 Interaction ERH ERH (Enhancer of rudimentary homolog) Prestin->ERH Interaction

Figure 1: Prestin Interaction Network. This diagram illustrates the known and putative protein-protein interactions involving Prestin, categorized by their potential functional roles[16][17].

Experimental Workflow for Studying Prestin Evolution

A systematic approach is required to investigate the evolutionary trajectory of the Prestin protein. The following workflow outlines the key steps involved in such a study.

Prestin_Evolution_Workflow cluster_sequence Sequence Analysis cluster_functional Functional Characterization cluster_integration Data Integration and Interpretation seq_retrieval Retrieve Prestin sequences from diverse species alignment Multiple Sequence Alignment seq_retrieval->alignment phylo_tree Phylogenetic Tree Reconstruction alignment->phylo_tree selection_analysis Test for Positive/Convergent Evolution phylo_tree->selection_analysis cloning Clone Prestin orthologs into expression vectors selection_analysis->cloning mutagenesis Site-Directed Mutagenesis of key residues selection_analysis->mutagenesis expression Heterologous Expression (e.g., in HEK293 cells) cloning->expression electrophysiology Electrophysiological Recording (NLC, motility) expression->electrophysiology correlation Correlate sequence changes with functional shifts electrophysiology->correlation functional_assay Functional Assay of Mutants mutagenesis->functional_assay functional_assay->correlation interpretation Interpret evolutionary trajectory of Prestin function correlation->interpretation

References

Unveiling the Ancestors: A Technical Guide to Non-Mammalian Orthologs of the Prestin Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prestin (SLC26A5), the motor protein of the cochlear outer hair cells (OHCs), is the driving force behind the remarkable sensitivity and frequency selectivity of the mammalian auditory system. This unique member of the SLC26 family of anion transporters has evolved to undergo rapid, voltage-driven conformational changes, resulting in the electromotility of OHCs and the amplification of sound.[1] However, the evolutionary journey of this sophisticated molecular motor from its ancestral roots as a simple ion transporter is a compelling area of study with significant implications for understanding both auditory science and the broader principles of protein evolution.

This technical guide provides an in-depth exploration of the non-mammalian orthologs of the Prestin gene. By examining these evolutionary predecessors, we can gain invaluable insights into the structure-function relationships that underpin Prestin's unique motor capabilities and potentially identify novel targets for therapeutic intervention in hearing disorders. We will delve into the quantitative differences in their biophysical properties, provide detailed protocols for their study, and visualize the key evolutionary and experimental pathways.

Data Presentation: A Comparative Analysis of Prestin Orthologs

The functional evolution of Prestin from an anion transporter to a motor protein is elegantly illustrated by comparing the biophysical properties of its orthologs across different vertebrate lineages. Key parameters include nonlinear capacitance (NLC), a hallmark of Prestin's voltage-sensing and motor activity, and anion transport capacity. Below is a summary of quantitative data from studies on Prestin orthologs expressed in Human Embryonic Kidney (HEK) cells.[2][3]

OrthologSpeciesQmax/Clin (fC/pF)V1/2 (mV)z (e)Anion Transport (relative to control)
Zebrafish (zPres)Danio rerio~2.5~80~0.4High
Chicken (cPres)Gallus gallus~4.0~50~0.5High
Frog (fPres)Xenopus tropicalis~6.0~30~0.6Moderate
Lizard (lPres)Anolis carolinensis~10.0~10~0.7Moderate
Platypus (pPres)Ornithorhynchus anatinus~12.0~-8~0.7Low
Gerbil (gPres)Meriones unguiculatus~14.4~-76.5~0.73Negligible

Table 1: Comparative Biophysical Properties of Prestin Orthologs. Qmax/Clin represents the normalized peak nonlinear capacitance, V1/2 is the voltage at which half of the maximal charge is moved, and z is the elementary charge movement. Anion transport is qualitatively summarized from radioisotope uptake assays.[2][3]

Experimental Protocols

The characterization of non-mammalian Prestin orthologs typically involves their heterologous expression in a well-characterized cell line, such as HEK293, followed by biophysical analysis. Here, we provide detailed methodologies for the key experiments.

Cloning of Non-Mammalian Prestin Orthologs into a Mammalian Expression Vector

This protocol describes the cloning of a non-mammalian Prestin ortholog into the pcDNA3.1(+) vector, a widely used plasmid for high-level expression in mammalian cells.

Materials:

  • Total RNA from the target non-mammalian species (e.g., zebrafish, chicken)

  • Reverse transcriptase and oligo(dT) primers

  • High-fidelity DNA polymerase

  • Gene-specific primers with restriction enzyme sites (e.g., BamHI and XhoI)

  • pcDNA3.1(+) vector

  • Restriction enzymes (e.g., BamHI and XhoI)

  • T4 DNA ligase

  • Competent E. coli (e.g., DH5α)

  • LB agar plates with ampicillin

  • Plasmid purification kit

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) primers according to the manufacturer's instructions.

  • PCR Amplification: Amplify the full-length coding sequence of the Prestin ortholog from the cDNA using high-fidelity DNA polymerase and gene-specific primers. The primers should be designed to incorporate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3' end) for subsequent cloning.

  • Restriction Digest: Digest both the PCR product and the pcDNA3.1(+) vector with the selected restriction enzymes (e.g., BamHI and XhoI) for 2-4 hours at 37°C.

  • Ligation: Ligate the digested PCR product into the linearized pcDNA3.1(+) vector using T4 DNA ligase overnight at 16°C.

  • Transformation: Transform the ligation mixture into competent E. coli cells and plate on LB agar plates containing 100 µg/mL ampicillin. Incubate overnight at 37°C.

  • Screening and Sequencing: Screen individual colonies by colony PCR or restriction digestion of miniprep DNA. Confirm the sequence and orientation of the insert by Sanger sequencing.

  • Plasmid Purification: Purify the confirmed plasmid construct using a plasmid purification kit for subsequent transfection.

Transient Transfection of HEK293 Cells

This protocol outlines the transient transfection of HEK293 cells with the Prestin ortholog construct using a lipid-based transfection reagent like Lipofectamine.[4][5][6][7][8]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Prestin ortholog-pcDNA3.1(+) plasmid DNA

  • Lipofectamine reagent (e.g., Lipofectamine 2000 or 3000)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Formation:

    • In a sterile tube, dilute 2.5 µg of the plasmid DNA in 250 µL of Opti-MEM.

    • In a separate sterile tube, dilute 5 µL of Lipofectamine reagent in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the DNA-Lipofectamine complexes dropwise to the cells in the 6-well plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, pre-warmed DMEM with 10% FBS. Cells are typically ready for analysis 24-48 hours post-transfection.

Whole-Cell Patch-Clamp for Nonlinear Capacitance (NLC) Measurement

This protocol describes the measurement of NLC from a single transfected HEK293 cell using the whole-cell patch-clamp technique.[1][9][10][11]

Materials:

  • Transfected HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4.

  • Intracellular solution (in mM): 140 CsCl, 2 MgCl2, 1 EGTA, 10 HEPES, pH 7.2.

  • Data acquisition and analysis software (e.g., jClamp, pCLAMP)

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Selection: Identify a transfected cell, often co-transfected with a fluorescent marker like GFP for easy identification.

  • Seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • NLC Measurement:

    • Hold the cell at a holding potential of 0 mV.

    • Apply a series of voltage steps (e.g., from -150 mV to +150 mV in 10 mV increments).

    • The capacitance is measured during these voltage steps. The software calculates the capacitance from the current response to a sinusoidal voltage command superimposed on the holding potential.

  • Data Analysis: The capacitance-voltage relationship is fitted with a two-state Boltzmann function to derive the parameters Qmax, V1/2, and z. The linear capacitance (Clin) is subtracted to isolate the NLC.

Radioactive Anion Uptake Assay

This protocol details a method for measuring the anion transport function of Prestin orthologs using a radioactive isotope.[12][13][14][15]

Materials:

  • Transfected HEK293 cells in a 24-well plate

  • Uptake buffer (e.g., a chloride-free buffer containing gluconate salts)

  • Radioactive substrate (e.g., ³⁵SO₄²⁻ for sulfate uptake)

  • Scintillation fluid and a scintillation counter

  • Cold stop solution (e.g., ice-cold uptake buffer)

Procedure:

  • Cell Preparation: 24-48 hours post-transfection, wash the cells with the uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing the radioactive substrate to each well to initiate the transport process.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with the ice-cold stop solution to remove extracellular radioactivity.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is normalized to the protein concentration in each well. The uptake in cells transfected with the Prestin ortholog is compared to the uptake in control cells (e.g., transfected with an empty vector) to determine the specific transport activity.

Mandatory Visualizations

evolutionary_pathway cluster_0 Ancestral Function cluster_1 Non-Mammalian Vertebrates cluster_2 Mammalian Evolution Anion_Transporter Ancestral SLC26 Anion Transporter Fish_Prestin Fish Prestin (e.g., Zebrafish) - Anion Exchanger - Weak NLC Anion_Transporter->Fish_Prestin Divergence Amphibian_Reptile_Prestin Amphibian/Reptile Prestin (e.g., Frog, Lizard) - Anion Exchanger - Moderate NLC Fish_Prestin->Amphibian_Reptile_Prestin Emergence of Tetrapods Early_Mammal_Prestin Early Mammal Prestin (e.g., Platypus) - Reduced Transport - Robust NLC - Rudimentary Motor Function Amphibian_Reptile_Prestin->Early_Mammal_Prestin Emergence of Mammals Placental_Mammal_Prestin Placental Mammal Prestin - Negligible Transport - Strong NLC - Efficient Motor Protein Early_Mammal_Prestin->Placental_Mammal_Prestin Placental Radiation

experimental_workflow cluster_0 Molecular Biology cluster_1 Functional Assays (24-48h post-transfection) cluster_2 Data Analysis Cloning 1. Cloning of Prestin Ortholog into pcDNA3.1 Transfection 2. Transient Transfection of HEK293 Cells Cloning->Transfection Patch_Clamp 3a. Whole-Cell Patch-Clamp - Measure Nonlinear Capacitance (NLC) Transfection->Patch_Clamp Uptake_Assay 3b. Radioactive Anion Uptake Assay - Measure Transport Function Transfection->Uptake_Assay Analysis 4. Data Analysis and Comparison - Boltzmann fitting for NLC - Quantification of anion uptake Patch_Clamp->Analysis Uptake_Assay->Analysis

References

Introduction: Prestin and the Cochlear Amplifier

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Genetic Mutations in Prestin (SLC26A5) and Associated Hearing Loss

For Researchers, Scientists, and Drug Development Professionals

The mammalian auditory system possesses a remarkable ability for sound detection, characterized by high sensitivity and sharp frequency selectivity.[1] This is largely attributed to a sophisticated mechanism known as the "cochlear amplifier," which relies on the specialized function of outer hair cells (OHCs) within the cochlea.[1][2] The key molecular motor driving this amplification is Prestin , a unique transmembrane protein encoded by the SLC26A5 gene.[3][4]

Prestin is densely expressed in the lateral plasma membrane of OHCs and functions as a piezoelectric-like motor.[1][3] It undergoes rapid conformational changes in response to shifts in membrane potential, causing the OHC to change its length—a phenomenon termed electromotility .[5][6] This voltage-to-displacement conversion operates at microsecond speeds, orders of magnitude faster than conventional motor proteins, providing the mechanical feedback necessary to amplify sound-induced vibrations in the inner ear.[3][6]

Given its critical role, dysfunction or absence of Prestin leads to significant hearing impairment.[5] Genetic mutations in the SLC26A5 gene are associated with non-syndromic hearing loss, specifically DFNB61 , an autosomal recessive disorder.[7][8] Understanding the molecular consequences of these mutations is paramount for diagnosing hereditary deafness and for the development of targeted therapeutic strategies. This guide provides a comprehensive technical overview of Prestin's function, the impact of its genetic variants, and the experimental methodologies used in its study.

The Molecular Function of Prestin

Prestin is a member of the Solute Carrier Family 26 (SLC26) of anion transporters.[4][6] However, it has evolved a unique function, acting as a direct voltage-to-force converter rather than a conventional transporter.[1] Its motor activity is intrinsically linked to the movement of intracellular anions, particularly chloride (Cl⁻), which are thought to act as extrinsic voltage sensors.[3][4] Chloride binding to Prestin is essential for its electromotility.[4]

The functional signature of Prestin is a unique electrical property known as Non-Linear Capacitance (NLC) .[5][9] NLC is the electrical manifestation of the charge movement within the Prestin molecule as it transitions between its "long" (depolarized) and "short" (hyperpolarized) states.[1] The magnitude of NLC is directly proportional to the number of functional Prestin molecules in the OHC membrane and serves as a reliable proxy for its motor activity in experimental settings.[9][10]

Genetic Mutations in SLC26A5 and Hearing Loss Phenotypes

Mutations in the SLC26A5 gene disrupt Prestin's structure and function, leading to impaired OHC electromotility and, consequently, hearing loss. The primary clinical designation for this condition is DFNB61, which is inherited in an autosomal recessive manner.[8][11] The severity of hearing loss can range from moderate to profound and may be progressive.[8][12][13]

Animal models, particularly Prestin knockout mice (Slc26a5⁻/⁻), have been instrumental in elucidating the protein's importance. These mice exhibit a profound hearing loss of 40-60 dB, a loss of OHC electromotility, and a progressive degeneration of OHCs, confirming that Prestin is essential for both cochlear amplification and OHC survival.[2][14][15][16]

Summary of Key SLC26A5 Mutations

The following table summarizes known mutations in the human SLC26A5 gene and their observed functional and clinical consequences.

MutationTypePredicted Protein ChangeFunctional Impact (in vitro)Clinical Phenotype (Hearing Loss)References
IVS2-2A>G Splice SiteAbnormal mRNA splicingN/A (Disrupts normal transcript)Recessive non-syndromic deafness. Homozygous patients show severe hearing loss.[12][16][17]
c.209G>A Nonsensep.W70X (premature stop codon)Non-functional protein expected.Compound heterozygous with p.R130S, resulting in moderate to profound hearing loss.[8]
c.390A>C Missensep.R130SReduced membrane targeting; significantly slowed motor kinetics (reduced NLC at high frequencies).Compound heterozygous with p.W70X, resulting in moderate to profound hearing loss.[8][18]
c.299C>T Missensep.A100TReduced NLC, indicating residual motor activity.Associated with hearing loss.[19]
c.355C>T Missensep.P119SReduced NLC, indicating residual motor activity.Associated with hearing loss.[19]

Experimental Protocols for Studying Prestin Mutations

Investigating the pathogenicity of SLC26A5 variants requires a combination of in vitro and in vivo experimental approaches.

Experimental Workflow

The general workflow for characterizing a novel SLC26A5 variant involves several key stages, from patient identification to functional validation.

G cluster_clinical Clinical & Genetic Analysis cluster_invitro In Vitro Functional Validation cluster_conclusion Pathogenicity Assessment Patient Patient with Non-Syndromic Hearing Loss Sequencing SLC26A5 Gene Sequencing Patient->Sequencing MutationID Identify Potential Pathogenic Variant Sequencing->MutationID Mutagenesis Site-Directed Mutagenesis of Prestin cDNA MutationID->Mutagenesis Transfection Transfection into HEK293T Cells Mutagenesis->Transfection NLC Electrophysiology: NLC Measurement Transfection->NLC Localization Immunofluorescence: Protein Localization Transfection->Localization Conclusion Correlate Functional Data with Clinical Phenotype NLC->Conclusion Localization->Conclusion

Caption: Experimental workflow for characterizing SLC26A5 mutations.
In Vitro Expression Systems

Human Embryonic Kidney 293 (HEK293T) cells are widely used for heterologous expression of Prestin.[18][20][21] These cells do not endogenously express Prestin, providing a null background to study the function of wild-type or mutant proteins.[6]

  • Methodology: Site-Directed Mutagenesis and Transfection

    • Plasmid Preparation: A mammalian expression vector (e.g., pEGFP) containing the full-length wild-type human SLC26A5 cDNA is used as a template.

    • Mutagenesis: Specific point mutations are introduced into the SLC26A5 cDNA using a commercially available site-directed mutagenesis kit, following the manufacturer's protocol. The sequence of the entire coding region is then verified by Sanger sequencing to ensure only the desired mutation is present.

    • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[21]

    • Transfection: Cells are transiently transfected with the plasmid DNA (either wild-type or mutant) using a lipid-based transfection reagent (e.g., Lipofectamine). Cells are typically ready for analysis 24-48 hours post-transfection.[21] Successful transfection can be confirmed by fluorescence microscopy if a fluorescent tag (like EGFP) is fused to the Prestin protein.[20]

Electrophysiological Recording (Non-Linear Capacitance)

Whole-cell patch-clamp recording is the gold standard for measuring Prestin's motor function via NLC.[10][20]

  • Methodology: NLC Measurement

    • Cell Preparation: Transfected HEK293T cells are detached and transferred to a recording chamber on an inverted microscope.[21]

    • Solutions:

      • External Solution (in mM): 120 NaCl, 20 TEA-Cl, 2 CoCl₂, 2 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.2.[20][21]

      • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES. pH adjusted to 7.3.[10][20]

    • Recording: A glass micropipette filled with the internal solution is used to form a high-resistance seal with a single cell. The whole-cell configuration is then established.

    • Data Acquisition: A patch-clamp amplifier is used. The cell capacitance is measured in response to a series of voltage steps or a sinusoidal voltage stimulus. The voltage-dependent component of the capacitance (NLC) is then isolated from the linear capacitance and plotted against the membrane potential.[10]

    • Analysis: The resulting bell-shaped NLC curve is fitted with a Boltzmann function to derive key parameters:

      • Qmax: The maximum charge moved, representing the total number of functional motors.

      • V1/2 or Vpk: The voltage at which peak capacitance occurs, representing the operating point of the motor.

      • α: A slope factor related to the voltage sensitivity.

Molecular Interactions and Signaling

Prestin does not function in isolation. Its trafficking to the cell membrane, stability, and regulation are influenced by interactions with other proteins. Identifying these partners is crucial for a complete understanding of OHC biology and potential drug targets.

  • Known Interacting Proteins:

    • VAPA (Vesicle-associated membrane protein-associated protein A): Implicated in membrane trafficking and may facilitate the transport of Prestin to the plasma membrane.[22]

    • MAP1S (Microtubule-associated protein 1S): Binds to the STAS domain of Prestin and increases its surface expression and functional activity.[9]

    • CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): Physically associates with Prestin in the OHC lateral membrane, suggesting a functional link related to chloride homeostasis.[23]

    • Other Potential Partners: Co-immunoprecipitation studies have identified other proteins involved in protein synthesis, folding, and stability, such as EEF2, HSP90AB1, and FLNA.[24]

G cluster_trafficking Trafficking & Expression cluster_stability Folding & Stability cluster_function Function & Regulation Prestin Prestin (SLC26A5) VAPA VAPA Prestin->VAPA MAP1S MAP1S Prestin->MAP1S HSP90 HSP90AB1 Prestin->HSP90 CFTR CFTR Prestin->CFTR VAPA->Prestin Membrane Trafficking MAP1S->Prestin Surface Expression CFTR->Prestin Chloride Homeostasis

Caption: Key protein interaction partners of Prestin.

Pathophysiological Mechanism and Therapeutic Outlook

Mutations in SLC26A5 lead to hearing loss through a clear, albeit varied, pathophysiological cascade.

G Mutation SLC26A5 Mutation (e.g., Missense, Nonsense) Protein Defective Prestin Protein (misfolded, truncated, or unstable) Mutation->Protein Function Impaired Prestin Function Protein->Function Targeting Reduced Membrane Targeting Protein->Targeting Kinetics Altered Motor Kinetics Function->Kinetics OHC OHC Dysfunction Targeting->OHC Kinetics->OHC Electromotility Loss of Electromotility OHC->Electromotility Degeneration Progressive OHC Degeneration OHC->Degeneration Amplifier Cochlear Amplifier Failure Electromotility->Amplifier HL Sensorineural Hearing Loss (DFNB61) Amplifier->HL Degeneration->HL

References

Methodological & Application

Measuring Prestin-Based Electromotility In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prestin, the motor protein encoded by the SLC26A5 gene, is the driving force behind the remarkable electromotility of cochlear outer hair cells (OHCs). This rapid, voltage-driven cellular contraction and elongation is essential for the sensitivity and frequency selectivity of mammalian hearing. The study of Prestin's function is critical for understanding the mechanisms of hearing, identifying potential therapeutic targets for hearing loss, and screening for ototoxic compounds. This document provides detailed application notes and protocols for the in vitro measurement of Prestin-based electromotility.

Prestin's motor activity is characterized by a unique piezoelectric-like property, converting electrical energy into mechanical force. This function is intrinsically linked to the movement of charged residues within the protein in response to changes in transmembrane voltage. This charge movement can be measured electrically as a nonlinear capacitance (NLC), which serves as a reliable electrical signature of Prestin's mechanical activity.

Key In Vitro Methodologies

Several in vitro techniques are employed to quantify Prestin's electromotile properties. The primary methods include:

  • Nonlinear Capacitance (NLC) Measurement: A patch-clamp based technique that measures the voltage-dependent capacitance of the cell membrane. This is the most common method to assess the function of Prestin.[1][2]

  • Direct Cellular Motility Assay: Direct visualization and measurement of cell length changes in response to voltage stimulation.[3][4]

  • Atomic Force Microscopy (AFM): A high-resolution imaging technique used to visualize Prestin molecules within the plasma membrane.[5][6]

Protocol 1: Nonlinear Capacitance (NLC) Measurement in Transfected HEK293 Cells

This protocol describes the measurement of NLC in a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, transiently transfected with a Prestin-expressing plasmid.

Experimental Workflow

G cluster_0 Cell Culture & Transfection cluster_1 Electrophysiology cluster_2 Data Analysis A HEK293 Cell Culture B Transient Transfection with Prestin Plasmid A->B C Whole-Cell Patch Clamp Configuration B->C D Application of Voltage Protocol C->D E Capacitance Measurement D->E F Fit Capacitance-Voltage Curve to Boltzmann Function E->F G Extract NLC Parameters (Qmax, z, Vh) F->G

Fig 1. Workflow for NLC Measurement.
Materials and Reagents

  • HEK293 cells

  • Prestin expression plasmid (e.g., pcDNA3.1-Prestin-GFP)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • External Solution (in mM): 135 NaCl, 4 KCl, 2 MgCl2, 1.5 CaCl2, 5 Na-HEPES, pH 7.4.[7]

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 5 EGTA, 10 Cs-HEPES, pH 7.4.[7]

Procedure
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • 24-48 hours before recording, transiently transfect the cells with the Prestin expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, fluorescently-labeled cell.

    • Apply a voltage protocol to measure membrane capacitance. A common protocol is a two-sine-wave stimulus (e.g., 800 Hz and 1600 Hz) superimposed on a holding potential that is stepped from -150 mV to +100 mV in 10 mV increments.

    • Record the resulting current and use the software of the patch-clamp amplifier (e.g., Axopatch 200B) to calculate the membrane capacitance at each holding potential.

  • Data Analysis:

    • Plot the measured capacitance as a function of the holding potential.

    • Fit the capacitance-voltage (C-V) curve to a two-state Boltzmann function to extract the NLC parameters:

      • Qmax: The maximum nonlinear charge moved.

      • z: The elementary charge, representing the steepness of the voltage dependence.

      • Vh: The voltage at which the capacitance is maximal (the peak of the bell-shaped curve).[8]

    • The linear capacitance (Clin), which represents the voltage-independent capacitance of the cell membrane, can be estimated from the capacitance at very positive potentials where Prestin's contribution is minimal.[4]

Protocol 2: Direct Measurement of OHC Electromotility

This protocol outlines the direct measurement of length changes in isolated outer hair cells (OHCs) in response to voltage stimulation.

Experimental Workflow

G cluster_0 OHC Isolation cluster_1 Electrophysiology & Imaging cluster_2 Data Analysis A Dissect Organ of Corti B Enzymatic/Mechanical Dissociation A->B C Isolate Single OHCs B->C D Whole-Cell Patch Clamp C->D E Apply Voltage Steps D->E F Simultaneous Video Microscopy E->F G Image Analysis to Measure Cell Length F->G H Correlate Length Change with Voltage G->H

Fig 2. Workflow for Direct Motility Measurement.
Materials and Reagents

  • Acutely isolated OHCs from the cochlea of a suitable animal model (e.g., guinea pig, mouse).

  • Dissection microscope and tools.

  • Enzymes for tissue dissociation (e.g., trypsin).

  • Recording chamber and perfusion system.

  • Patch-clamp setup as in Protocol 1.

  • Inverted microscope with a high-speed camera.

  • Image analysis software.

  • Solutions as in Protocol 1.

Procedure
  • OHC Isolation:

    • Aseptically remove the cochleae from the animal model.

    • Under a dissection microscope, carefully dissect the organ of Corti.

    • Gently dissociate the tissue to obtain single, healthy OHCs.

  • Electrophysiology and Imaging:

    • Transfer the isolated OHCs to the recording chamber.

    • Establish a whole-cell patch-clamp configuration on a single OHC.

    • Position the cell in the field of view of the high-speed camera.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) from a holding potential of -70 mV.[3]

    • Simultaneously record the voltage-clamp currents and capture images of the cell at each voltage step.

  • Data Analysis:

    • Use image analysis software to measure the length of the OHC in the captured images.

    • Plot the change in cell length as a function of the applied voltage.

    • The maximum motility can be expressed as the absolute change in length.[3]

Protocol 3: Atomic Force Microscopy (AFM) of Prestin in Cell Membranes

This protocol provides a method for visualizing Prestin particles in the plasma membrane of transfected cells using AFM.[5]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 AFM Imaging cluster_2 Data Analysis A Culture Prestin-transfected CHO cells on a substrate B Sonication to obtain inside-out plasma membranes A->B C Immunostaining (optional) B->C D Tapping mode AFM in liquid C->D E Image acquisition at low and high magnification D->E F Particle analysis to determine size and density E->F G Comparison with untransfected cells F->G

Fig 3. Workflow for AFM of Prestin.
Materials and Reagents

  • Chinese Hamster Ovary (CHO) cells stably or transiently expressing Prestin.

  • Untransfected CHO cells as a control.

  • Cell culture reagents.

  • Substrates for cell culture suitable for AFM (e.g., glass coverslips).

  • Sonicator probe.

  • For immunostaining: anti-Prestin primary antibody, fluorescently-labeled secondary antibody.

  • Atomic Force Microscope.

Procedure
  • Sample Preparation:

    • Culture Prestin-transfected and untransfected CHO cells on a suitable substrate.

    • Subject the cells to ultrasonic waves from a sonicator probe to remove the cell body, leaving the inside-out plasma membrane attached to the substrate.[5]

    • (Optional) For immunolabeling, incubate the membranes with a primary antibody against Prestin, followed by a secondary antibody conjugated to a fluorescent marker or a quantum dot for visualization.

  • AFM Imaging:

    • Mount the substrate in the AFM and perform imaging in liquid (e.g., a buffered solution).

    • Use tapping mode to minimize damage to the sample.

    • Acquire images at both low and high magnification to observe the overall membrane structure and individual particles.

  • Data Analysis:

    • Analyze the high-magnification images to identify particle-like structures. In Prestin-transfected cells, an increase in the density of particles 8-12 nm in diameter is expected compared to untransfected cells.[5][6]

    • Quantify the size and density of these particles.

Quantitative Data Summary

ParameterMethodCell TypeTypical ValuesReference
Qmax (Maximum nonlinear charge)NLCRat OHCs81.4 ± 44.8 fC[8]
NLCGerbil Prestin in HEK~1.5 pC/pF[9]
z (Elementary charge)NLCRat OHCs~0.8[8]
NLCGerbil Prestin in HEK~0.7[10]
Vh (Voltage at peak capacitance)NLCRat OHCs-75.5 ± 9.1 mV[8]
NLCGerbil Prestin in HEK~ -70 mV[9]
Maximum Motility Direct MeasurementWild-type mouse OHCs~1.5 µm[3]
Direct MeasurementPrestin null mouse OHCsNo significant motility[3]
Particle Diameter AFMPrestin-transfected CHO cells8-12 nm[5][6]

Modulation of Prestin Activity

Several cellular factors and signaling pathways can modulate Prestin's electromotile function. Understanding these pathways is crucial for interpreting experimental results and for drug development.

Signaling Pathways Modulating Prestin

G Prestin Prestin Activity Cl Intracellular Cl- Cl->Prestin Allosteric modulation Cholesterol Membrane Cholesterol Cholesterol->Prestin Modulates membrane mechanics Phosphorylation Phosphorylation Phosphorylation->Prestin cGMP-dependent protein kinase MAP1S MAP1S MAP1S->Prestin Increases surface expression Salicylate Salicylate Salicylate->Prestin Inhibition

Fig 4. Factors Modulating Prestin Activity.
  • Intracellular Anions: Chloride ions are essential for Prestin's function, acting as allosteric modulators of the voltage sensor.[11] Changes in intracellular chloride concentration can shift the voltage dependence of NLC.[12]

  • Membrane Lipids: The lipid environment, particularly membrane cholesterol, can modulate Prestin's activity by altering membrane tension and stiffness.[13]

  • Phosphorylation: Prestin activity can be influenced by phosphorylation, with cGMP-dependent protein kinase being implicated.[12]

  • Protein-Protein Interactions: Prestin can interact with other proteins, such as the microtubule-associated protein MAP1S, which has been shown to increase the surface expression of Prestin.[2]

  • Pharmacological Agents: Salicylate is a well-known inhibitor of Prestin function and is often used as a tool to confirm that the measured electromotility or NLC is indeed Prestin-dependent.[12][13]

Conclusion

The in vitro measurement of Prestin-based electromotility is a powerful tool for investigating the fundamental mechanisms of hearing and for the development of novel therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize these techniques in their own laboratories. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Isolation of Outer Hair Cells Expressing Prestin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful isolation of viable outer hair cells (OHCs) expressing the motor protein Prestin is a critical step for a wide range of studies, from fundamental auditory research to the development of novel therapeutics for hearing loss. OHCs are responsible for the remarkable sensitivity and frequency selectivity of the mammalian ear, a function directly attributable to Prestin-driven electromotility.[1][2][3] However, the limited number and delicate nature of these cells within the cochlea present significant technical challenges for their isolation.[1][4]

This document provides detailed application notes and protocols for several established techniques used to isolate Prestin-expressing OHCs. It includes methodologies for mechanical dissection, enzymatic digestion, Laser Capture Microdissection (LCM), and Fluorescence-Activated Cell Sorting (FACS), along with methods for verifying Prestin expression and function.

Enzymatic and Mechanical Dissociation

This is the most common approach, utilizing enzymes to break down the extracellular matrix of the organ of Corti, followed by gentle mechanical separation to release individual hair cells. The choice of enzyme and the duration of digestion are critical to balance cell yield with viability.

Application Note: This method is well-suited for obtaining a substantial number of individual OHCs for primary culture, electrophysiology, or molecular biology studies.[5][6][7] While relatively high-yield, the purity of the OHC population may vary, and optimization is often required to maintain cell health. The viability of isolated cells can be high initially but tends to decrease over several hours.[8]

Experimental Protocol: Enzymatic Digestion of Neonatal Mouse Organ of Corti

This protocol is synthesized from methodologies described for isolating hair cells from neonatal mice (P3-P5).[5][7][9]

Materials and Reagents:

  • Dissection medium: Hank's Balanced Salt Solution (HBSS) or DMEM

  • Enzymatic solution: 0.25% Trypsin-EDTA in DMEM[7][9] or Collagenase Type IV (1 mg/mL) in L-15 medium[6]

  • Culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS)[10]

  • 70 µm cell strainer

  • Standard dissection tools (fine forceps, micro-scissors)

  • Petri dishes and culture plates

Procedure:

  • Cochlea Dissection:

    • Euthanize neonatal mice (P3-P5) according to approved institutional animal care protocols.

    • Dissect the temporal bones and place them in chilled HBSS.

    • Under a dissecting microscope, carefully remove the bony labyrinth of the cochlea to expose the organ of Corti.[5]

    • Using fine forceps, gently separate the sensory epithelium of the organ of Corti from the modiolus.[5][7]

  • Enzymatic Digestion:

    • Transfer the isolated organ of Corti tissue to a dish containing 0.25% Trypsin-EDTA.

    • Incubate at 37°C for 10-12 minutes.[5][7]

    • To stop the enzymatic reaction, add an equal volume of culture medium containing 10% FBS.[5][7]

  • Mechanical Dissociation:

    • Using a 200 µL pipette tip, gently triturate the tissue by pipetting up and down to release the hair cells from the basilar membrane.[5][7] Perform this step under microscopic observation to monitor cell dissociation.

  • Cell Collection and Plating:

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.[5][7]

    • Centrifuge the filtrate at 300 x g for 5 minutes.[5][7]

    • Discard the supernatant and gently resuspend the cell pellet in fresh culture medium.

    • Count the cells and plate them at the desired density (e.g., 1 x 10^6 cells/mL) in pre-coated culture wells.[5]

    • Incubate at 37°C in a 5% CO2 environment.

G cluster_0 Tissue Preparation cluster_1 Cell Dissociation cluster_2 Cell Purification & Plating P1 Dissect Cochlea from Neonatal Mouse P2 Isolate Organ of Corti Sensory Epithelium P1->P2 D1 Enzymatic Digestion (e.g., 0.25% Trypsin) P2->D1 D2 Mechanical Trituration (Gentle Pipetting) D1->D2 C1 Filter Suspension (70 µm Strainer) D2->C1 C2 Centrifuge & Resuspend C1->C2 C3 Plate Cells for Culture or Downstream Analysis C2->C3

Figure 1: Workflow for OHC isolation using enzymatic and mechanical dissociation.

Laser Capture Microdissection (LCM)

Application Note: LCM is a high-precision technique that allows for the isolation of a pure population of OHCs from a whole-mount preparation of the organ of Corti.[1] This method is ideal for applications requiring high purity, such as transcriptomics and proteomics, as it minimizes contamination from surrounding supporting cells. However, the process involves tissue dehydration, which can potentially affect the quality of extracted RNA.[1] The yield is typically lower than bulk digestion methods.

Experimental Protocol: LCM of OHCs from Cochlear Whole-Mounts

This protocol is adapted from the methodology described for isolating OHCs from mouse cochlear whole-mounts.[1]

Materials and Reagents:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for light fixation

  • RNase-free ethanol solutions (75%, 95%, 100%)

  • Xylene

  • LCM instrument and caps (e.g., ArcturusXT)

  • Extraction buffer (Arcturus PicoPure)

Procedure:

  • Tissue Preparation and Fixation:

    • Dissect the cochlea and gently perfuse with a fixative solution (e.g., 4% PFA in PBS) for approximately 8 minutes. This light fixation stabilizes the tissue for subsequent manipulation.[1]

    • Wash the cochlea in PBS.

    • Carefully remove the bony wall and stria vascularis to expose the organ of Corti.

    • Dissect the organ of Corti and mount it onto a specialized LCM slide. The tissue can be optionally stained with an anti-Prestin antibody to visualize OHCs.[1]

  • Dehydration:

    • Process the slide through a series of ethanol solutions to dehydrate the tissue: 75% ethanol (30s), 95% ethanol (30s), 100% ethanol (30s), followed by xylene (2 x 5 min).[1] This procedure must be performed quickly to preserve RNA integrity.

  • Laser Capture:

    • Place the slide in the LCM instrument.

    • Identify the rows of OHCs under the microscope.

    • Position the LCM cap over the target OHCs.

    • Fire the laser to adhere the selected cells to the cap's thermoplastic film. A single laser spot can often capture all three rows of OHCs.[1]

    • Lift the cap to remove the captured cells from the tissue. On average, 200-400 OHCs can be isolated from a single cochlea.[1]

  • Cell Extraction:

    • Place the cap into a microcentrifuge tube containing an extraction buffer.

    • Incubate at 42°C for 30 minutes to release the cells from the cap.[1]

    • Centrifuge the tube to collect the cell lysate for downstream analysis (e.g., RNA/protein extraction).

G cluster_0 Tissue Preparation cluster_1 Dehydration & Capture cluster_2 Extraction T1 Dissect & Lightly Fix Cochlear Tissue T2 Prepare Organ of Corti Whole-Mount on Slide T1->T2 D1 Dehydrate Tissue (Ethanol & Xylene Series) T2->D1 D2 Identify OHCs in LCM Instrument D1->D2 D3 Fire Laser to Adhere OHCs to LCM Cap D2->D3 E1 Lift Cap with Captured OHCs D3->E1 E2 Incubate Cap in Extraction Buffer E1->E2 E3 Collect Cell Lysate for Analysis E2->E3

Figure 2: Workflow for isolating OHCs using Laser Capture Microdissection (LCM).

Fluorescence-Activated Cell Sorting (FACS)

Application Note: FACS is a powerful, high-throughput technique for isolating a highly pure population of OHCs that are actively expressing a fluorescently tagged protein. This method requires a transgenic animal model, such as a Prestin-YFP mouse, where Prestin is endogenously labeled.[10] The resulting cell population is excellent for transcriptomics, proteomics, and cell culture experiments where high purity is essential.

Experimental Protocol: FACS for Prestin-YFP OHCs

This protocol is based on the methodology for isolating OHCs from Prestin-YFP mice.[10]

Materials and Reagents:

  • Dissection medium: Ice-cold 1x DPBS

  • Enzymatic solution: 0.05% Trypsin

  • Stopping solution: DMEM with 10% FBS

  • 40 µm cell strainer

  • FACS buffer (e.g., PBS with 2% FBS)

  • FACS instrument with appropriate laser for YFP excitation (e.g., 488 nm)

Procedure:

  • Tissue Dissociation:

    • Euthanize Prestin-YFP mice (2-3 months old) and dissect the cochleae in ice-cold DPBS.[10]

    • Isolate the organ of Corti and place it in pre-warmed 0.05% trypsin.

    • Incubate for 8 minutes at 37°C.[10]

    • Stop the digestion by adding DMEM with 10% FBS.

    • Gently triturate the tissue with a 1 mL pipette tip to create a single-cell suspension.[10]

  • Cell Preparation for Sorting:

    • Centrifuge the cell suspension at 1500 x g for 10 minutes.[10]

    • Resuspend the cell pellet in fresh DMEM with 10% FBS.

    • Filter the suspension through a 40-micron cell strainer to remove aggregates.[10]

    • Centrifuge again and resuspend the final cell pellet in cold FACS buffer.

  • Fluorescence-Activated Cell Sorting:

    • Set up the cell sorter to detect YFP fluorescence. Use cells from a wild-type, non-fluorescent mouse as a negative control to set the gates.

    • Run the cell suspension through the sorter.

    • Collect the YFP-positive cells, which represent the Prestin-expressing OHC population, into a tube containing culture medium or lysis buffer.[10]

G cluster_0 Cell Preparation cluster_1 FACS Sorting cluster_2 Collection P1 Isolate Organ of Corti from Prestin-YFP Mouse P2 Enzymatic Digestion & Mechanical Trituration P1->P2 P3 Filter to Create Single-Cell Suspension P2->P3 S1 Incubate with Fluorescence Detector P3->S1 S2 Gate on YFP-Positive Population S1->S2 C1 Collect YFP+ (Prestin-Expressing) OHCs S2->C1 C2 Proceed to Downstream Culture or Analysis C1->C2

Figure 3: Workflow for isolating Prestin-expressing OHCs via FACS.

Verification of Prestin Expression and Function

After isolation, it is crucial to verify the identity of the OHCs and the expression of Prestin.

  • Immunofluorescence: This is a common method to visually confirm the presence of Prestin. Cells are fixed, permeabilized, and incubated with a primary antibody against Prestin, followed by a fluorescently labeled secondary antibody.[1][2] Prestin is characteristically localized to the lateral membrane of OHCs.[11][12] Myosin VIIa is often used as a general hair cell marker.[7][11]

  • Quantitative Real-Time PCR (qPCR): To quantify Prestin mRNA levels, total RNA is extracted from the isolated cells, reverse-transcribed into cDNA, and then used as a template for qPCR with Prestin-specific primers.[2][10] This method can be used to compare Prestin expression between different experimental conditions.

  • Western Blot: This technique detects the Prestin protein in a lysate of isolated cells. It provides information on the presence and relative quantity of the protein.[2]

  • Patch-Clamp Electrophysiology: This is the gold standard for assessing Prestin function. OHCs exhibit a unique form of voltage-dependent capacitance, known as nonlinear capacitance (NLC), which is the electrical signature of Prestin's motor activity.[13] By performing whole-cell voltage-clamp recordings, one can measure the NLC and quantify parameters like the maximum charge moved (Qmax) and charge density, which are direct correlates of functional Prestin in the cell membrane.[2][13]

G cluster_0 Prestin's Role in Electromotility Input Change in Membrane Potential (Voltage) Prestin Prestin Protein Conformational Change Input->Prestin triggers OHC OHC Length Change (Electromotility) Prestin->OHC drives Amp Cochlear Amplification OHC->Amp results in

Figure 4: Simplified pathway of Prestin-driven OHC electromotility.

Summary of Quantitative Data

The choice of isolation technique often involves a trade-off between cell yield, purity, and the integrity of cellular components. The following table summarizes quantitative data from the cited literature.

ParameterEnzymatic/MechanicalLaser Capture Microdissection (LCM)FACS (Prestin-YFP)Reference(s)
Typical Yield 70 ± 27 hair cells/cochlea (guinea pig, papain)200-400 OHCs/cochlea (mouse)~3000 OHCs used for RT-PCR[8],[1],[10]
Purity Variable, contains other cell typesHigh, specific cells are targetedVery High, based on fluorescence[1],[10]
Viability ~90% at 2 hours, ~40% at 5 hoursNot applicable (cells are lysed)High (cells can be cultured post-sort)[8],[1],[10]
RNA/Protein Quality Generally goodRNA quality can be lower due to dehydrationGenerally good[1]
Key Advantage High yield for functional studies/cultureHigh purity for molecular analysisHigh purity and high throughput[5][7],[1],[10]
Key Limitation Lower purityLower yield, potential for RNA degradationRequires transgenic animal model[8],[1],[10]

Functional Prestin Quantification via Patch-Clamp (Example Data from Noise-Exposed Mice)

ParameterControl OHCsNoise-Exposed OHCsSignificance (p-value)Reference
Nonlinear Capacitance (NLC) 11.9 ± 0.3 pF14.4 ± 0.6 pFp = 0.002[2]
Max Charge Moved (Qmax) 782 ± 32 fC1081 ± 84 fCp = 0.003[2]
Charge Density 6604 ± 283 e⁻/µm²9210 ± 589 e⁻/µm²p < 0.001[2]
Linear Capacitance (Cell Size) 5.9 ± 0.1 pF5.9 ± 0.2 pFp = 0.8 (not significant)[2]

References

Application Notes and Protocols for Prestin Transfection in Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the successful transfection of the motor protein Prestin into common cell lines for in vitro studies. Understanding the function of Prestin, a protein critical for the electromotility of outer hair cells in the cochlea, is essential for research into hearing mechanisms and potential therapeutic interventions for hearing loss. The following protocols for Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are based on established methodologies and offer guidance for optimizing transfection efficiency and protein expression.

Data Presentation: Comparative Transfection Parameters

Optimizing transfection conditions is crucial for achieving robust Prestin expression and minimizing cytotoxicity. The following tables summarize key quantitative parameters for transfecting CHO and HEK293 cells with Prestin expression vectors. These values are derived from various established protocols and should be used as a starting point for optimization in your specific experimental context.[1][2][3]

Table 1: Recommended Parameters for Prestin Transfection of CHO Cells

Parameter6-Well Plate96-Well PlateReference(s)
Cell Seeding Density 60-80% confluency0.3 x 10^6 cells/mL[4][5]
Plasmid DNA per well 3-4 µg0.2 µg[4][5]
Transfection Reagent 4 µl PolyMag Neo0.5 µl Sinofection[4][5]
Complex Formation Medium 200 µl OptiMEM25 µl IMDM+Pro (serum-free)[4][5]
Complex Incubation Time 20-30 minutes15-20 minutes[4][5]
Post-Transfection Incubation 24-48 hours48-72 hours[4][5]

Table 2: Recommended Parameters for Prestin Transfection of HEK293 Cells

Parameter24-Well Plate10 cm DishReference(s)
Cell Seeding Density 10,000-15,000 cells/well3.8 x 10^6 cells/plate[6][7]
Plasmid DNA per well/dish 0.5 µg18.9 µg[7][8]
Transfection Reagent 0.75-1.75 µl Lipofectamine LTX1:3 ratio (µg DNA:µg PEI)[7][8]
Complex Formation Medium 100 µl Opti-MEM I500 µl Opti-Pro SFM[7][8]
Complex Incubation Time 30 minutesNot specified[7][8]
Post-Transfection Incubation 18-24 hours18 hours[7][8]

Experimental Protocols

The following are detailed protocols for transient transfection of Prestin into CHO and HEK293 cells. For generating stable cell lines, a subsequent drug selection step is required.[9]

Protocol 1: Transient Transfection of Prestin into CHO Cells using Lipofection

This protocol is optimized for transient expression of Prestin in CHO cells, a cell line commonly used for its robust growth and protein expression capabilities.

Materials:

  • CHO-K1 cells[4]

  • Complete growth medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)[4]

  • Prestin expression vector (e.g., pEGFP-N1 containing the Prestin gene)[10]

  • Lipofection reagent (e.g., Lipofectamine™ 2000 or JetPEI™)[9][10]

  • Serum-free medium (e.g., Opti-MEM™)[4]

  • 6-well tissue culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[1]

  • Preparation of DNA-Lipofection Complex:

    • In a sterile microcentrifuge tube, dilute 2-4 µg of the Prestin plasmid DNA in 250 µL of serum-free medium. Mix gently.

    • In a separate sterile microcentrifuge tube, dilute 4-8 µL of the lipofection reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA and the diluted lipofection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the DNA-lipid complexes to form.[4]

  • Transfection:

    • Gently aspirate the growth medium from the CHO cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

    • Add the 500 µL of the DNA-lipofection complex dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to the incubator and incubate for 24-48 hours.

  • Analysis: After incubation, assess Prestin expression. This can be done through various methods such as immunofluorescence to visualize the protein, Western blotting to quantify expression levels, or patch-clamp electrophysiology to measure the characteristic nonlinear capacitance (NLC) of functional Prestin.[9][11]

Protocol 2: Transient Transfection of Prestin into HEK293 Cells using Polyethylenimine (PEI)

This protocol utilizes PEI, a cost-effective and efficient cationic polymer for transfecting HEK293 cells.[7] HEK293 cells are widely used due to their high transfectability.[6]

Materials:

  • HEK293 cells[6]

  • Complete growth medium (e.g., DMEM with 10% FBS, 4 mM L-Glutamine)[8]

  • Prestin expression vector

  • Linear Polyethylenimine (PEI), 25,000 Da[7]

  • Serum-free medium (e.g., Opti-MEM™)[8]

  • 10 cm tissue culture dishes

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Approximately 20 hours before transfection, seed 3.8 x 10^6 HEK293 cells per 10 cm dish in complete growth medium.[7]

  • Preparation of DNA-PEI Complex:

    • In a sterile tube, dilute 18.9 µg of the Prestin plasmid DNA into 500 µL of serum-free medium.[7]

    • In a separate sterile tube, dilute PEI in 500 µL of serum-free medium to achieve a 1:3 ratio of DNA (µg) to PEI (µg).[7]

  • Complex Formation: Add the diluted PEI to the diluted DNA solution and mix gently. Incubate for 15-20 minutes at room temperature.

  • Transfection:

    • Carefully add the DNA-PEI complex mixture to the HEK293 cells in a dropwise manner.

  • Incubation: Incubate the cells for 18 hours at 37°C and 5% CO2.[7]

  • Medium Change: The following morning, carefully aspirate the medium containing the transfection complexes and replace it with fresh, pre-warmed complete growth medium.[7]

  • Analysis: Allow the cells to grow for another 24-48 hours before analyzing Prestin expression using methods such as immunofluorescence, Western blotting, or electrophysiological recordings.[9][12]

Visualizations

Experimental Workflow for Prestin Transfection

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells (CHO or HEK293) prep_dna Prepare Prestin Expression Vector prep_reagent Prepare Transfection Reagent prep_dna->prep_reagent form_complex Form DNA-Reagent Complexes prep_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (24-48h) add_complex->incubate analyze Analyze Prestin Expression (IF, WB, Patch-clamp) incubate->analyze

Caption: General workflow for transient transfection of Prestin.

Hypothetical Signaling Pathway of Prestin Function

G cluster_membrane Plasma Membrane cluster_events Cellular Events prestin Prestin (SLC26A5) conf_change Conformational Change prestin->conf_change undergoes voltage_change Membrane Potential Change voltage_change->prestin triggers area_change Membrane Area Change conf_change->area_change leads to cell_motility Somatic Electromotility area_change->cell_motility results in

Caption: Prestin's role in electromotility.

References

Application Notes and Protocols: Utilizing Salicylate to Investigate Prestin Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salicylate, the active metabolite of aspirin, is a widely used tool in auditory research to reversibly probe the function of Prestin (SLC26A5), the motor protein responsible for the electromotility of cochlear outer hair cells (OHCs). This electromotility is crucial for the cochlear amplifier, which provides the high sensitivity and sharp frequency selectivity of mammalian hearing. Understanding how salicylate affects Prestin can provide insights into the mechanisms of hearing, tinnitus, and ototoxicity. These application notes provide a comprehensive overview of the use of salicylate in studying Prestin function, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

Salicylate's primary effect on Prestin is believed to be a competitive antagonism with intracellular chloride ions (Cl⁻) at an anion-binding site on the Prestin molecule.[1][2] This interaction locks Prestin in an expanded state, inhibiting the conformational changes necessary for electromotility.[2][3] Cryo-electron microscopy studies have shown that salicylate binding displaces chloride and prevents the structural transition to the contracted state.[2] This direct action on Prestin leads to a reduction in OHC electromotility and a consequent decrease in cochlear amplification.[4][5] While the primary effect is on Prestin, high concentrations of salicylate can also induce ultrastructural changes in OHCs, such as dilatation and vesiculation of the subsurface cisternae, though these changes are also reversible.[4]

Signaling Pathway of Salicylate's Effect on Prestin

The interaction of salicylate with Prestin is a direct molecular event rather than a complex signaling cascade. The following diagram illustrates the competitive binding model.

Salicylate's competitive antagonism of chloride binding to Prestin. cluster_0 Prestin Conformational States cluster_1 Modulators Expanded_State Expanded State (Low Cl- affinity) Contracted_State Contracted State (High Cl- affinity) Expanded_State->Contracted_State Hyperpolarization (Cl- binding) Contracted_State->Expanded_State Depolarization (Cl- unbinding) Salicylate Salicylate Salicylate->Expanded_State Binds to anion site, stablizes expanded state Chloride Chloride Chloride->Contracted_State Binds to anion site, facilitates contraction

Caption: Salicylate competes with chloride for Prestin's anion-binding site.

Quantitative Data Presentation

The effects of salicylate on Prestin function are dose-dependent. The following tables summarize key quantitative data from published studies.

Table 1: Effect of Salicylate on Outer Hair Cell Electromotility and Nonlinear Capacitance (NLC)

ParameterSalicylate ConcentrationEffectSpeciesReference
Electromotility 0.05 - 10 mMDose-dependent, reversible diminutionGuinea Pig[6][7]
10 mM (intracellular)Reduction, but not complete blockage of voltage-induced length changeGuinea Pig[5][8]
Nonlinear Capacitance (NLC) 0.001 - 10 mMReduction in magnitude and depolarizing shift in voltage dependenceGuinea Pig[9]
1.6 mM (IC₅₀)Half-maximal reduction in peak capacitance (Cmpk)Guinea Pig[5]
Intracellular applicationAverage Cmpk decreased from ~40 pF to 28 pFGuinea Pig[5]
Extracellular applicationAverage Cmpk decreased from ~40 pF to 36 pFGuinea Pig[5]
Voltage Sensitivity (z) 10 mMReduced from 32.5 V⁻¹ to 17.25 V⁻¹Guinea Pig[1]

Table 2: Effect of Salicylate on Otoacoustic Emissions (OAEs)

OAE TypeSalicylate AdministrationEffectSpeciesReference
Spontaneous OAEs (SOAEs) Aspirin consumptionReversible eliminationHuman[6]
Distortion Product OAEs (DPOAEs) 300 mg/kg, i.p. (acute)Significant decrease at low (<11 kHz) and high (>16 kHz) frequenciesRat[10]
200 mg/kg, b.i.d. (14 days)Progressive increase of ~2-3.5 dB SPLGuinea Pig[11]
Evoked OAEs (EOAEs) Salicylate administrationReduced amplitudeHuman[12]
Electrically Evoked OAEs (EEOAEs) 500 mg/kgSignificant reduction at 5 and 8 kHzGuinea Pig[13]

Table 3: Chronic Effects of Salicylate on Prestin Expression

AdministrationEffect on Prestin ExpressionSpeciesReference
200 mg/kg, twice daily for 14 days~2-fold increase in gene and protein levels (reversible)Rat[14]
Long-term administration3 to 4-fold increase in mRNA and protein levelsGuinea Pig[15][16]
Long-term administration18% increase in OHC electromotility associated charge densityGuinea Pig[15][16]

Experimental Protocols

In Vitro Assessment of Salicylate's Effect on OHC Electromotility and NLC using Whole-Cell Patch Clamp

This protocol is designed to measure changes in the electromotility and nonlinear capacitance of isolated OHCs upon application of salicylate.

Experimental Workflow:

Workflow for in vitro analysis of salicylate's effect on OHCs. cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Isolate_OHCs Isolate Outer Hair Cells (e.g., from Guinea Pig Cochlea) Transfer_to_Chamber Transfer OHCs to Recording Chamber Isolate_OHCs->Transfer_to_Chamber Establish_WCR Establish Whole-Cell Recording Configuration Transfer_to_Chamber->Establish_WCR Baseline_Recording Record Baseline NLC and Electromotility Establish_WCR->Baseline_Recording Apply_Salicylate Perfuse with Salicylate Solution Baseline_Recording->Apply_Salicylate Experimental_Recording Record NLC and Electromotility with Salicylate Apply_Salicylate->Experimental_Recording Washout Washout with Control Solution Experimental_Recording->Washout Post_Washout_Recording Record Post-Washout NLC and Electromotility Washout->Post_Washout_Recording Analyze_NLC Analyze Nonlinear Capacitance (NLC) Post_Washout_Recording->Analyze_NLC Analyze_Motility Analyze Electromotility (e.g., length change) Post_Washout_Recording->Analyze_Motility Compare_Data Compare Baseline, Treatment, and Washout Data Analyze_NLC->Compare_Data Analyze_Motility->Compare_Data

Caption: Workflow for in vitro OHC electrophysiology with salicylate.

Materials:

  • Extracellular Solution (in mM): 144 NaCl, 5.8 KCl, 1.3 CaCl₂, 0.9 MgCl₂, 10 HEPES, 0.7 Na₂HPO₄, 5.6 glucose, pH 7.4.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 K₂EGTA, pH 7.3.

  • Salicylate Stock Solution: Prepare a high concentration stock of sodium salicylate in the extracellular solution.

  • Isolated outer hair cells from guinea pig cochlea.

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system.

Protocol:

  • OHC Isolation: Isolate OHCs from the guinea pig cochlea using established enzymatic and mechanical dissociation methods.

  • Cell Plating: Transfer the isolated OHCs to a recording chamber containing the extracellular solution.

  • Patch-Clamp Recording:

    • Pull borosilicate glass pipettes to a resistance of 2.5-3.5 MΩ when filled with the intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a healthy, cylindrical OHC.

    • Hold the cell at a membrane potential of -80 mV.

  • Baseline Measurement:

    • Measure the nonlinear capacitance (NLC) by applying a voltage ramp or a series of voltage steps and analyzing the resulting capacitive currents.

    • Measure electromotility by applying voltage steps (e.g., from -150 mV to +150 mV in 20 mV increments) and optically monitoring the change in cell length.[17]

  • Salicylate Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of salicylate (e.g., 0.1, 1, 10 mM).[9]

    • Allow sufficient time for the drug to take effect (typically a few minutes).

  • Experimental Measurement: Repeat the NLC and electromotility measurements in the presence of salicylate.

  • Washout: Perfuse the chamber with the control extracellular solution to wash out the salicylate.

  • Post-Washout Measurement: After a sufficient washout period (e.g., 30 minutes), repeat the NLC and electromotility measurements to assess the reversibility of the effects.[4]

  • Data Analysis:

    • Fit the capacitance-voltage curves with a Boltzmann function to determine parameters such as peak capacitance (Cmpk), voltage at peak capacitance (Vh), and voltage sensitivity (z).

    • Quantify the change in cell length as a function of voltage.

    • Compare the parameters obtained under baseline, salicylate, and washout conditions.

In Vivo Assessment of Salicylate's Effect on Cochlear Amplification using Distortion Product Otoacoustic Emissions (DPOAEs)

This protocol is for measuring the effect of systemically administered salicylate on DPOAEs in a live animal model (e.g., rat or guinea pig).

Experimental Workflow:

Workflow for in vivo DPOAE measurement with salicylate. cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Anesthetize Anesthetize Animal Place_Probes Place DPOAE Probe in Ear Canal Anesthetize->Place_Probes Baseline_DPOAE Record Baseline DPOAEs Place_Probes->Baseline_DPOAE Administer_Salicylate Administer Salicylate (e.g., i.p. injection) Baseline_DPOAE->Administer_Salicylate Time_Course_DPOAE Record DPOAEs at Multiple Time Points Administer_Salicylate->Time_Course_DPOAE Analyze_DPOAE Analyze DPOAE Amplitudes and Thresholds Time_Course_DPOAE->Analyze_DPOAE Compare_Data Compare Pre- and Post- Salicylate DPOAEs Analyze_DPOAE->Compare_Data

Caption: Workflow for in vivo DPOAE analysis with salicylate.

Materials:

  • Animal Model: Rat or guinea pig.

  • Anesthetic: Appropriate for the chosen animal model.

  • Sodium Salicylate Solution: For intraperitoneal (i.p.) injection.

  • DPOAE Measurement System: Including a probe with two speakers and a microphone.

  • Sound-attenuating chamber.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to an approved protocol.

    • Place the animal in a sound-attenuating chamber on a heating pad to maintain body temperature.

  • Probe Placement: Securely place the DPOAE probe in the animal's ear canal.

  • Baseline DPOAE Measurement:

    • Present two primary tones (f1 and f2, with f2/f1 ≈ 1.22) at various intensity levels (e.g., 20-70 dB SPL).

    • Record the amplitude of the 2f1-f2 distortion product across a range of f2 frequencies.

  • Salicylate Administration:

    • For acute studies, administer a single high dose of sodium salicylate (e.g., 300 mg/kg, i.p.).[10]

    • For chronic studies, administer a lower dose twice daily for an extended period (e.g., 200 mg/kg, b.i.d. for 14 days).[11][14]

  • Post-Administration DPOAE Measurement:

    • For acute studies, record DPOAEs at several time points after injection (e.g., 30, 60, 90, 120 minutes) to capture the time course of the effect.

    • For chronic studies, perform DPOAE measurements at regular intervals (e.g., daily or weekly).

  • Data Analysis:

    • Plot DPOAE amplitude as a function of the f2 frequency for each stimulus level.

    • Compare the post-salicylate DPOAE amplitudes to the baseline measurements to quantify the reduction or enhancement.

    • For chronic studies, plot the change in DPOAE amplitude over the course of the treatment.

Disclaimer: All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.

These application notes provide a foundation for using salicylate as a tool to investigate Prestin function. The provided protocols should be adapted and optimized for specific experimental conditions and research questions.

References

Application Notes and Protocols for Patch-Clamp Recording of Prestin-Mediated Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prestin (SLC26A5) is a unique motor protein predominantly found in the lateral plasma membrane of cochlear outer hair cells (OHCs). It is the primary driver of OHC electromotility, a voltage-driven cellular contraction and elongation that is essential for the active amplification of sound in the mammalian ear. The functional hallmark of Prestin is a bell-shaped nonlinear capacitance (NLC) that arises from the movement of its intrinsic voltage sensor in response to changes in membrane potential. This NLC serves as a direct electrical signature of Prestin's motor activity.

Patch-clamp electrophysiology, particularly in the whole-cell configuration, is the gold-standard technique for characterizing Prestin's function. By precisely controlling the membrane voltage and measuring the resulting capacitive currents, researchers can quantify the key parameters of NLC and investigate the effects of pharmacological agents, mutations, and other factors on Prestin's activity. These application notes provide detailed protocols for the expression of Prestin in heterologous systems and the subsequent recording and analysis of Prestin-mediated currents using the patch-clamp technique.

Heterologous Expression of Prestin

For robust and controlled experimental conditions, Prestin is often expressed in cell lines that do not endogenously express the protein, such as Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells.

Protocol: Transient Transfection of HEK293 Cells with Prestin Plasmid

This protocol outlines the transient transfection of HEK293 cells using a lipid-based transfection reagent.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)

  • Prestin expression plasmid (e.g., pcDNA3.1-Prestin)

  • Plasmid encoding a fluorescent marker (e.g., eGFP) to identify transfected cells

  • Serum-free medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent (e.g., Lipofectamine 2000)

  • 6-well culture plates

  • Sterile microfuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Prepare DNA-Lipid Complexes:

    • In a sterile microfuge tube (Tube A), dilute the Prestin plasmid and the fluorescent marker plasmid in serum-free medium.

    • In a separate sterile microfuge tube (Tube B), dilute the lipid-based transfection reagent in serum-free medium.

    • Incubate both tubes at room temperature for 5 minutes.

  • Form Complexes: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow DNA-lipid complexes to form.

  • Transfection: Add the DNA-lipid complex mixture dropwise to the well containing the HEK293T cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 4-6 hours, the medium can be replaced with fresh complete growth medium.

  • Expression: Allow 24-48 hours for Prestin expression before proceeding with patch-clamp experiments. Transfected cells can be identified by the expression of the fluorescent marker.

Whole-Cell Patch-Clamp Recording of Prestin

Solutions and Reagents

Table 1: Composition of Intracellular and Extracellular Solutions

ComponentIntracellular Solution (in mM)Extracellular Solution (in mM)
NaCl-126
KCl1403
MgCl212
CaCl2-2
HEPES10-
EGTA10-
MgATP4-
NaGTP0.4-
K-Gluconate140-
NaH2PO4-1.25
NaHCO3-26.4
Glucose-10
pH 7.3 (with KOH)7.4 (with carbogen bubbling)
Osmolarity (mOsm) ~290~310

Note: The intracellular solution is potassium-based to mimic the intracellular environment. EGTA is included to chelate intracellular calcium. The extracellular solution is a standard artificial cerebrospinal fluid (aCSF) and should be bubbled with carbogen (95% O2, 5% CO2) when using a bicarbonate buffer system.

Experimental Workflow for Prestin Patch-Clamp Recording

G cluster_prep Cell Preparation cluster_pipette Pipette Preparation cluster_patch Patching Procedure cluster_record Data Acquisition cluster_analysis Data Analysis prep_cells Prepare transfected HEK293 cells on coverslip place_chamber Place coverslip in recording chamber prep_cells->place_chamber perfuse Perfuse with extracellular solution place_chamber->perfuse approach_cell Approach cell with positive pressure perfuse->approach_cell pull_pipette Pull borosilicate glass pipette (3-7 MΩ) fill_pipette Fill pipette with intracellular solution pull_pipette->fill_pipette mount_pipette Mount pipette on headstage fill_pipette->mount_pipette mount_pipette->approach_cell form_seal Form Giga-ohm seal approach_cell->form_seal rupture_membrane Rupture membrane to achieve whole-cell form_seal->rupture_membrane voltage_clamp Apply voltage-clamp protocol rupture_membrane->voltage_clamp record_current Record capacitive currents voltage_clamp->record_current plot_cv Plot Capacitance-Voltage (C-V) curve record_current->plot_cv fit_boltzmann Fit C-V curve with Boltzmann function plot_cv->fit_boltzmann extract_params Extract NLC parameters (Qmax, V1/2, z) fit_boltzmann->extract_params

Caption: Experimental workflow for whole-cell patch-clamp recording of Prestin-mediated currents.

Detailed Protocol for Whole-Cell Patch-Clamp Recording
  • Preparation:

    • Prepare and filter intracellular and extracellular solutions.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

    • Place a coverslip with transfected cells into the recording chamber and begin perfusion with extracellular solution.

  • Establishing a Giga-ohm Seal:

    • Fill a patch pipette with intracellular solution and mount it on the headstage of the patch-clamp amplifier.

    • Apply positive pressure to the pipette and lower it into the recording chamber.

    • Under visual control (a microscope), approach a transfected cell.

    • When the pipette tip touches the cell membrane, release the positive pressure to allow the membrane to seal to the pipette tip.

    • Apply gentle suction to achieve a high-resistance seal (≥ 1 GΩ), known as a giga-ohm seal.

  • Achieving Whole-Cell Configuration:

    • Once a stable giga-ohm seal is formed, apply brief, strong suction to rupture the patch of membrane under the pipette tip.

    • Successful entry into the whole-cell configuration is indicated by a sudden increase in the capacitive transients in response to a voltage test pulse.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Apply a voltage-clamp protocol to measure the NLC. A common protocol is a voltage ramp or a series of voltage steps. For example, a voltage stair protocol from -140 mV to +100 mV in 10 mV increments can be used.[1] Another approach is a voltage ramp from -150 mV to +140 mV.[2] Alternatively, voltage steps from -100 mV to +80 mV in 20 mV steps can be applied.

    • Record the resulting capacitive currents.

Data Analysis

The primary analysis of Prestin function involves quantifying the NLC from the recorded capacitive currents.

Boltzmann Fitting of the Capacitance-Voltage Curve

The relationship between membrane capacitance and voltage is fitted with the first derivative of a Boltzmann function:

C(V) = Clin + (Qmax / (k * T / (z * e))) * exp(-z * e * (V - V1/2) / (k * T)) / (1 + exp(-z * e * (V - V1/2) / (k * T)))2

Where:

  • C(V) is the total capacitance at a given voltage V.

  • Clin is the linear capacitance, which is voltage-independent.

  • Qmax is the maximum nonlinear charge moved.

  • z is the valence, or the number of elementary charges moved across the membrane.

  • e is the elementary charge.

  • V1/2 (or Vh) is the voltage at which the capacitance is maximal, representing the half-maximal activation of the voltage sensor.

  • k is the Boltzmann constant.

  • T is the absolute temperature.

This fitting allows for the extraction of the key parameters that describe Prestin's function: Qmax, V1/2, and z.

Quantitative Data

The following tables summarize typical quantitative data obtained from patch-clamp recordings of Prestin.

Table 2: Typical NLC Parameters for Prestin in Different Systems

ParameterGerbil Prestin in HEK cellsChicken Prestin in HEK cellsPlatypus Prestin in HEK cells
Qmax/Clin (fC/pF) 14.4 ± 3.86.3 ± 0.7-
V1/2 (mV) -76.5 ± 5.339.5 ± 1.8~8
z (elementary charge) 0.73 ± 0.090.47 ± 0.03-

Data adapted from a study comparing Prestin orthologs.[3]

Table 3: Effect of Salicylate on Prestin NLC in OHCs

Salicylate ConcentrationEffect on NLC
1 µM - 10 mMConcentration-dependent reduction in NLC magnitude and a depolarizing shift in V1/2.[2]
~0.2 mM (Mouse)IC50 for inhibition.
~1-1.5 mM (Guinea Pig)IC50 for inhibition.

Signaling and Regulation

The function of Prestin is not static and can be modulated by intracellular factors.

G cluster_regulation Prestin Regulation prestin Prestin (SLC26A5) nlc Nonlinear Capacitance (NLC) & Electromotility prestin->nlc generates cl Intracellular Cl- cl->prestin allosterically modulates (shifts V1/2) phosphorylation Phosphorylation (e.g., by cGMP-dependent protein phosphorylase) phosphorylation->prestin modulates function

Caption: Simplified diagram of factors regulating Prestin function.

Intracellular anions, particularly chloride, are crucial for Prestin's normal function.[4] Changes in intracellular chloride concentration can shift the voltage dependence (V1/2) of NLC.[4] Additionally, Prestin has potential phosphorylation sites, and its activity can be influenced by kinases such as cGMP-dependent protein phosphorylase.[5]

Troubleshooting

Table 4: Common Problems and Solutions in Prestin Patch-Clamp Recording

ProblemPossible Cause(s)Suggested Solution(s)
Difficulty forming a giga-ohm seal - Unhealthy or dead cells- Dirty pipette tip- Incorrect pressure application- Inappropriate osmolarity of solutions- Use healthy, well-adhered cells.- Ensure pipette solution is filtered and the pipette tip is clean.- Apply gentle positive pressure when approaching the cell and release it upon contact.- Ensure the intracellular solution has a slightly lower osmolarity (~10-20 mOsm) than the extracellular solution.[6]
High access resistance after going whole-cell - Incomplete membrane rupture- Clogged pipette tip- Apply additional brief pulses of suction.- Use the "zap" function on the amplifier to deliver a short voltage pulse.- If the problem persists, discard the cell and use a new pipette.
No or very small NLC in transfected cells - Low Prestin expression- Poor membrane targeting of Prestin- Incorrect recording solutions- Optimize transfection efficiency.- Confirm membrane expression using immunofluorescence.- Ensure the intracellular solution contains an appropriate concentration of chloride.
Noisy recordings - Poor electrical grounding- Bubbles in the perfusion line- Mechanical vibrations- Check all grounding connections.- Ensure the perfusion system is free of air bubbles.- Use an anti-vibration table.

References

Application Notes and Protocols for Immunofluorescence Staining of Prestin in Cochlear Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prestin (SLC26A5) is a motor protein uniquely expressed in the lateral plasma membrane of cochlear outer hair cells (OHCs). It is the driving force behind the somatic electromotility of OHCs, a mechanism crucial for the cochlear amplifier, which enhances auditory sensitivity and frequency selectivity. The precise localization and quantification of Prestin are essential for understanding cochlear function in normal and pathological conditions, as well as for evaluating the effects of novel therapeutic agents. These application notes provide a detailed protocol for the immunofluorescent staining of Prestin in whole-mount cochlear sections, enabling high-resolution imaging and analysis.

Data Presentation

Table 1: Recommended Primary Antibodies for Prestin Immunofluorescence
Antibody NameHost SpeciesTypeManufacturerCatalog NumberRecommended DilutionReference
Prestin (N-20)GoatPolyclonalSanta Cruz Biotechnologysc-22692 (discontinued)1:50 - 1:1000[1]
Prestin (C-16)GoatPolyclonalSanta Cruz Biotechnologysc-22694 (discontinued)1:50 - 1:1000[1][2]
Prestin (1F4)MouseMonoclonalSanta Cruz Biotechnologysc-293212Not specified for IF in datasheet, but cited in publications[3]
Anti-Prestin (N-terminus)RabbitPolyclonalCustom or various suppliersNot specified1:100 - 1:25,000[4][5]
Anti-Prestin (C-terminus)RabbitPolyclonalCustom or various suppliersNot specified1:25,000[4]
Table 2: Key Reagents and Incubation Parameters for Immunofluorescence
Reagent/StepCompositionIncubation TimeTemperature
Fixation4% Paraformaldehyde (PFA) in PBS2 hours - overnightRoom Temperature or 4°C
Decalcification120 mM EDTA in PBS48 hours or until bone is soft4°C
Permeabilization0.3% - 1% Triton X-100 in PBS30 - 60 minutesRoom Temperature
Blocking5-10% Normal Goat/Donkey Serum in PBST1 hourRoom Temperature
Primary Antibody IncubationSee Table 1 for dilutionsOvernight4°C
Secondary Antibody IncubationFluorophore-conjugated (e.g., Alexa Fluor 488)1 - 2 hoursRoom Temperature
Nuclear CounterstainDAPI or Hoechst 3334210 - 15 minutesRoom Temperature

Experimental Protocols

I. Tissue Preparation and Fixation
  • Perfusion: Anesthetize the animal (e.g., mouse) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

  • Cochlea Extraction: Dissect the temporal bones and isolate the cochleae.

  • Post-fixation: Immerse the cochleae in 4% PFA for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cochleae three times with PBS for 10 minutes each.

II. Decalcification and Dissection
  • Decalcification: Transfer the cochleae to a 120 mM EDTA solution in PBS and incubate at 4°C with gentle agitation until the bone is soft enough for dissection (typically 48 hours for adult mice).

  • Washing: Wash the decalcified cochleae three times with PBS for 10 minutes each.

  • Dissection: Under a dissecting microscope, carefully remove the bony otic capsule. Dissect the organ of Corti from the modiolus. The sensory epithelium can be separated into apical, middle, and basal turns.

III. Immunofluorescence Staining
  • Permeabilization: Incubate the cochlear sections in PBS containing 0.3% - 1% Triton X-100 for 30-60 minutes at room temperature to permeabilize the cell membranes.

  • Blocking: Block non-specific antibody binding by incubating the tissue in a solution of 5-10% normal serum (from the same species as the secondary antibody, e.g., goat or donkey) in PBS with 0.1% Triton X-100 (PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Prestin antibody in the blocking solution (refer to Table 1 for recommended dilutions). Incubate the cochlear sections with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the sections three times with PBST for 15 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in PBST for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the sections three times with PBST for 15 minutes each, protected from light.

  • Counterstaining (Optional): To visualize cell nuclei, incubate the sections with DAPI (1 µg/mL) or Hoechst 33342 (1:2000 dilution) in PBS for 10-15 minutes at room temperature.

  • Final Washes: Wash the sections two to three times with PBS.

IV. Mounting and Imaging
  • Mounting: Carefully transfer the stained cochlear sections onto a glass slide. Remove excess PBS and add a drop of anti-fade mounting medium. Place a coverslip over the tissue, avoiding air bubbles.

  • Imaging: Image the sections using a confocal or fluorescence microscope. Prestin staining should appear as a distinct signal along the lateral membrane of the outer hair cells.

V. Antigen Retrieval (for Paraffin-Embedded Sections)

For formalin-fixed, paraffin-embedded (FFPE) cochlear sections, antigen retrieval may be necessary to unmask the Prestin epitope.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) or a Tris-EDTA buffer (pH 9.0).

    • Heat the solution to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.

    • Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

    • Wash the slides in PBS and proceed with the immunofluorescence staining protocol from the permeabilization step.

Mandatory Visualization

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging perfusion Perfusion & Fixation extraction Cochlea Extraction perfusion->extraction decalcification Decalcification extraction->decalcification dissection Dissection decalcification->dissection permeabilization Permeabilization dissection->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Confocal/Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for Prestin immunofluorescence in cochlear sections.

prestin_function cluster_membrane Outer Hair Cell Lateral Membrane cluster_cellular_response Cellular Response cluster_cochlear_amplification Auditory Function prestin Prestin (SLC26A5) contraction Cell Contraction prestin->contraction leads to elongation Cell Elongation prestin->elongation leads to depolarization Depolarization (e.g., K+ influx) depolarization->prestin triggers conformational change hyperpolarization Hyperpolarization hyperpolarization->prestin triggers conformational change amplification Cochlear Amplification contraction->amplification elongation->amplification

Caption: Conceptual diagram of Prestin-mediated electromotility in outer hair cells.

References

Application Notes and Protocols for Studying Prestin-Lipid Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prestin, the motor protein of the cochlear outer hair cells, is essential for the exquisite sensitivity and frequency selectivity of mammalian hearing. Its function is intrinsically linked to its interaction with the surrounding lipid membrane. Understanding these interactions is crucial for elucidating the mechanism of electromotility and for the development of therapeutics targeting hearing loss. These application notes provide an overview and detailed protocols for several key methods used to study the intricate relationship between Prestin and the lipid bilayer.

Method 1: Atomic Force Microscopy (AFM) for High-Resolution Imaging

Application Note:

Atomic Force Microscopy (AFM) is a powerful technique to visualize the structure of membrane proteins, like Prestin, reconstituted into an artificial lipid bilayer at sub-nanometer resolution.[1][2] This method allows for the direct observation of the protein's cytoplasmic surface and its organization within the membrane.[1][2][3] By reconstituting purified Prestin into a supported lipid bilayer, AFM can reveal structural details such as the ring-like structure of Prestin's cytoplasmic surface, which has been observed to have a diameter of approximately 11 nm.[1][2] This technique is invaluable for investigating how different lipid compositions or the binding of small molecules might alter the conformation and oligomerization state of Prestin.

Quantitative Data Summary:

ParameterValueReference
Diameter of Prestin's cytoplasmic surface~11 nm[1][2]

Experimental Protocol: AFM Imaging of Reconstituted Prestin

1. Preparation of Supported Lipid Bilayers (SLBs)

  • Lipid Preparation: Prepare a lipid mixture (e.g., DOPC/DPPC) in an organic solvent. Dry the lipids under a stream of nitrogen and then under vacuum to form a thin film.

  • Vesicle Formation: Rehydrate the lipid film with a buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, pH 7.4) to form multilamellar vesicles (MLVs).

  • LUV Formation: Subject the MLV suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane (100 nm pore size) to form large unilamellar vesicles (LUVs).

  • SLB Formation: Deposit the LUV solution onto a freshly cleaved mica surface and incubate to allow for vesicle fusion and the formation of a continuous SLB.

2. Reconstitution of Prestin into SLBs

  • Prestin Purification: Purify Prestin from a suitable expression system (e.g., CHO cells stably expressing Prestin).[1][2]

  • Detergent Solubilization: Solubilize the purified Prestin using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

  • Reconstitution: Incubate the SLB with the detergent-solubilized Prestin. The detergent partially destabilizes the bilayer, allowing for the insertion of Prestin.

  • Detergent Removal: Thoroughly wash the SLB with buffer to remove the detergent and unincorporated protein, leading to the reconstitution of Prestin into the lipid bilayer.

3. AFM Imaging

  • AFM Setup: Operate the AFM in contact mode in a liquid cell to keep the sample hydrated.

  • Imaging Parameters: Use a soft cantilever with a low spring constant (e.g., 0.1 N/m) and apply a minimal imaging force (<100 pN) to avoid sample damage.

  • Data Acquisition: Acquire high-resolution images of the SLB surface containing the reconstituted Prestin molecules.

Workflow Diagram:

AFM_Workflow cluster_prep Sample Preparation cluster_imaging AFM Imaging Lipid_Prep Lipid Film Preparation Vesicle_Formation LUV Formation Lipid_Prep->Vesicle_Formation SLB_Formation SLB Formation Vesicle_Formation->SLB_Formation Reconstitution Prestin Reconstitution SLB_Formation->Reconstitution Prestin_Purification Prestin Purification Prestin_Purification->Reconstitution AFM_Setup AFM Setup (Contact Mode, Liquid) Reconstitution->AFM_Setup Imaging Image Acquisition (<100 pN force) AFM_Setup->Imaging Data_Analysis Data Analysis (Structural Details) Imaging->Data_Analysis

AFM experimental workflow for Prestin imaging.

Method 2: Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Application Note:

Cryo-electron microscopy (cryo-EM) has been instrumental in determining the high-resolution structure of Prestin in different functional states.[4][5] To overcome the challenges of working with membrane proteins, Prestin is typically reconstituted into a membrane-mimicking environment, such as lipid nanodiscs, for cryo-EM analysis.[6][7] This approach allows for the structural determination of Prestin in a near-native lipid environment, providing insights into its conformational changes in response to voltage and lipid interactions. Cryo-EM studies have revealed the dimeric architecture of Prestin and have captured it in both contracted and expanded states, which are thought to underlie its motor function.[4][5]

Experimental Protocol: Cryo-EM of Prestin in Nanodiscs

1. Prestin Expression and Purification

  • Express a tagged version of Prestin (e.g., with a GFP or His-tag) in a suitable cell line (e.g., HEK293 cells).

  • Solubilize the cell membranes with a detergent (e.g., DDM) to extract Prestin.

  • Purify the solubilized Prestin using affinity chromatography followed by size-exclusion chromatography.

2. Nanodisc Reconstitution

  • Membrane Scaffold Protein (MSP) and Lipid Preparation: Prepare the MSP and the desired lipids (e.g., a mixture of POPC, POPE, POPS, and cholesterol).

  • Reconstitution Mixture: Mix the purified Prestin, lipids, and MSP in a specific molar ratio in the presence of a detergent (e.g., DDM).

  • Detergent Removal: Remove the detergent slowly using methods like dialysis or Bio-Beads to allow for the self-assembly of Prestin-containing nanodiscs.

  • Purification of Nanodiscs: Purify the assembled nanodiscs containing Prestin from empty nanodiscs and protein aggregates using size-exclusion chromatography.

3. Cryo-EM Grid Preparation and Data Collection

  • Grid Preparation: Apply a small volume of the purified Prestin-nanodisc solution to a glow-discharged cryo-EM grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

4. Image Processing and 3D Reconstruction

  • Perform motion correction, CTF estimation, and particle picking from the collected micrographs.

  • Generate 2D class averages to assess particle quality and heterogeneity.

  • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the Prestin-nanodisc complex.

Workflow Diagram:

CryoEM_Workflow Start Prestin Expression & Purification Reconstitution Nanodisc Reconstitution Start->Reconstitution Purification Purification of Prestin-Nanodiscs Reconstitution->Purification Grid_Prep Cryo-EM Grid Preparation Purification->Grid_Prep Data_Collection Data Collection (TEM) Grid_Prep->Data_Collection Image_Processing Image Processing (2D/3D Classification) Data_Collection->Image_Processing Structure High-Resolution 3D Structure Image_Processing->Structure

Cryo-EM workflow for Prestin structure determination.

Method 3: Protein-Lipid Overlay Assay for Screening Interactions

Application Note:

The protein-lipid overlay assay is a simple and effective method to screen for interactions between a protein of interest and a variety of lipids.[8][9][10] In this assay, different lipids are spotted onto a nitrocellulose membrane, which is then incubated with the purified protein. The detection of the protein on the membrane indicates an interaction with the spotted lipid. This technique is particularly useful for identifying the lipid-binding specificity of Prestin and can provide qualitative information about the relative affinities of these interactions. It is a valuable initial step before more quantitative biophysical assays.

Experimental Protocol: Protein-Lipid Overlay Assay

1. Lipid Preparation and Membrane Spotting

  • Lipid Dilutions: Prepare serial dilutions of various lipids of interest in an appropriate organic solvent.

  • Membrane Spotting: Carefully spot small volumes (e.g., 1 µL) of each lipid dilution onto a nitrocellulose membrane. Allow the solvent to evaporate completely.

2. Blocking and Protein Incubation

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.

  • Protein Incubation: Incubate the blocked membrane with a solution containing the purified, tagged Prestin protein (e.g., GST-Prestin or His-Prestin) in blocking buffer.

3. Washing and Detection

  • Washing: Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound protein.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the tag on the Prestin protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After a final wash, detect the bound protein using a chemiluminescent substrate.

Logical Relationship Diagram:

PLO_Logic cluster_assay Protein-Lipid Overlay Assay cluster_interpretation Interpretation Lipid_Spotting Lipids Spotted on Membrane Blocking Blocking (BSA) Lipid_Spotting->Blocking Protein_Incubation Incubation with Tagged Prestin Blocking->Protein_Incubation Washing Washing Protein_Incubation->Washing Antibody_Detection Antibody-based Detection Washing->Antibody_Detection Signal Chemiluminescent Signal Antibody_Detection->Signal Interaction Prestin-Lipid Interaction Signal->Interaction Signal Present No_Interaction No Interaction Signal->No_Interaction Signal Absent

Logical flow of the Protein-Lipid Overlay Assay.

Method 4: Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

Application Note:

Surface Plasmon Resonance (SPR) is a label-free technique used to quantitatively measure the binding kinetics and affinity of protein-lipid interactions in real-time.[11][12][13][14] For studying Prestin, liposomes of a defined lipid composition are immobilized on a sensor chip, and a solution containing purified Prestin is flowed over the surface. The change in the refractive index at the sensor surface upon Prestin binding is measured, providing a direct readout of the interaction. This method can be used to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), offering a detailed quantitative understanding of Prestin's affinity for different lipid bilayers.

Experimental Protocol: SPR Analysis of Prestin-Liposome Interaction

1. Liposome Preparation and Immobilization

  • Liposome Preparation: Prepare LUVs with the desired lipid composition as described in the AFM protocol.

  • Chip Preparation: Use a sensor chip suitable for lipid vesicle capture, such as an L1 or HPA chip.

  • Liposome Immobilization: Inject the liposome suspension over the sensor chip surface to form a stable, supported lipid bilayer.

2. SPR Measurement

  • Prestin Preparation: Prepare a series of dilutions of purified, solubilized Prestin in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of Prestin over the immobilized liposome surface and monitor the binding response in real-time. Include a buffer-only injection as a control.

  • Regeneration: After each Prestin injection, regenerate the sensor surface to remove bound protein, if necessary.

3. Data Analysis

  • Data Processing: Subtract the reference channel signal and buffer-only injections from the experimental data.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Signaling Pathway Diagram:

SPR_Signaling Prestin Prestin (Analyte) Binding Binding Event Prestin->Binding Liposome Immobilized Liposome (Ligand) Liposome->Binding SPR_Signal Change in Refractive Index (SPR Signal) Binding->SPR_Signal Sensorgram Sensorgram (Response vs. Time) SPR_Signal->Sensorgram Kinetics Kinetic Parameters (ka, kd, KD) Sensorgram->Kinetics

Signal generation pathway in an SPR experiment.

Method 5: Förster Resonance Energy Transfer (FRET) for Conformational Studies

Application Note:

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can be used to measure distances on the nanometer scale, making it well-suited for studying conformational changes in proteins like Prestin in response to lipid interactions.[15][16][17] By labeling specific sites on Prestin with a donor and an acceptor fluorophore, changes in the distance between these sites can be monitored by measuring the efficiency of energy transfer. This approach can be applied to investigate how the lipid environment influences the conformational equilibrium of Prestin, providing insights into the molecular basis of its motor function.

Experimental Protocol: FRET Analysis of Prestin Conformational Changes

1. Prestin Labeling

  • Site-Directed Mutagenesis: Introduce cysteine residues at specific locations in the Prestin sequence to serve as labeling sites.

  • Fluorophore Labeling: Label the purified, cysteine-mutant Prestin with donor and acceptor fluorescent dyes (e.g., Alexa Fluor dyes).

  • Purification: Remove excess, unbound dyes from the labeled protein.

2. Reconstitution into Liposomes

  • Reconstitute the fluorescently labeled Prestin into LUVs of the desired lipid composition using detergent-removal methods.

3. FRET Measurement

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the donor-acceptor labeled Prestin in the liposome suspension.

  • FRET Efficiency Calculation: Determine the FRET efficiency by measuring the quenching of the donor fluorescence in the presence of the acceptor or by the sensitized emission of the acceptor.

  • Comparative Analysis: Compare the FRET efficiency of Prestin in different lipid environments to identify lipid-induced conformational changes.

Logical Relationship Diagram:

FRET_Logic cluster_principle FRET Principle cluster_application Application to Prestin Donor Donor Fluorophore (Excited State) Energy_Transfer Non-radiative Energy Transfer Donor->Energy_Transfer <10 nm distance Acceptor Acceptor Fluorophore (Ground State) Acceptor->Energy_Transfer Acceptor_Excited Acceptor Fluorophore (Excited State) Energy_Transfer->Acceptor_Excited Labeled_Prestin Labeled Prestin in Liposome Lipid_Interaction Lipid Interaction Labeled_Prestin->Lipid_Interaction Conformational_Change Conformational Change Lipid_Interaction->Conformational_Change FRET_Change Change in FRET Efficiency Conformational_Change->FRET_Change Alters distance

Principle and application of FRET for studying Prestin.

References

Application Notes and Protocols for In Vivo Imaging of Prestin Activity in the Cochlea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Prestin activity in the cochlea. Prestin, the motor protein of outer hair cells (OHCs), is essential for the cochlear amplifier, which provides the high sensitivity and sharp frequency selectivity of mammalian hearing. Visualizing Prestin's electromotile activity in a living organism is crucial for understanding the mechanisms of hearing, identifying the effects of ototoxic drugs, and developing therapeutic interventions for hearing loss.

Introduction to In Vivo Imaging of Prestin Activity

Prestin is a transmembrane protein belonging to the SLC26A family of anion transporters.[1] In OHCs, it functions as a voltage-dependent motor, rapidly changing its conformation and thereby the length of the OHC in response to changes in the cell's membrane potential.[1] This electromotility provides cycle-by-cycle mechanical feedback to the basilar membrane, amplifying sound-induced vibrations.

Directly observing this nanoscale, high-frequency activity within the deeply embedded and delicate cochlea of a living animal presents significant technical challenges. However, recent advancements in optical imaging technologies have made it possible to visualize and quantify Prestin-driven OHC motility in vivo. The primary methods currently employed are:

  • Optical Coherence Tomography (OCT): A label-free interferometric technique that provides cross-sectional images of tissue with micrometer resolution.[2] It can measure sound-evoked vibrations of cochlear structures, including the displacement of OHCs, with nanometer-scale sensitivity.[3][4][5]

  • Two-Photon Microscopy: A fluorescence microscopy technique that allows for deep-tissue imaging with high spatial resolution and reduced photodamage compared to conventional confocal microscopy.[6] It can be used to image fluorescently labeled cells or reporters of cellular activity within the cochlea.

  • Genetically Encoded Voltage Indicators (GEVIs): Fluorescent proteins that report changes in membrane potential as changes in fluorescence intensity.[7][8][9] Expressed in OHCs, they offer a way to optically measure the voltage signals that drive Prestin's motor function.

  • Second Harmonic Generation (SHG) Microscopy: A label-free imaging modality that is sensitive to the non-centrosymmetric organization of molecules. It has the potential to detect conformational changes in proteins like Prestin.[10]

These techniques, often used in conjunction with electrophysiological recordings and studies on Prestin knockout mice, are providing unprecedented insights into the function of the cochlear amplifier in its native environment.

Quantitative Data Presentation

The following tables summarize quantitative data obtained from in vivo imaging studies of OHC motility.

Table 1: OHC Displacement Measured by Optical Coherence Tomography (OCT) in Gerbils

Sound Pressure Level (dB SPL)OHC Top-to-Bottom Displacement (nm)OHC Corner Frequency (kHz)Reference(s)
60~10-20~2.1 - 3.3[11][12]
70~20-40~2.1 - 3.3[11][12]
80~40-60~2.1 - 3.3[11][12]
90~60-80~2.1 - 3.3[11][12]

Note: Displacement values are approximate and can vary depending on the characteristic frequency of the recording location and the specific study.

Table 2: Comparison of In Vivo Imaging Modalities for Prestin Activity

Imaging ModalityPrimary MeasurementAdvantagesDisadvantagesKey References
Optical Coherence Tomography (OCT) Nanoscale displacement of OHCs and cochlear structuresLabel-free, high-speed, quantitative vibration measurementIndirect measure of Prestin activity, limited molecular specificity[2][4][5]
Two-Photon Microscopy Fluorescence from labeled cells or reportersHigh spatial resolution, deep tissue penetration, molecular specificity with probesRequires exogenous labels or genetic modification, potential phototoxicity[6][13]
Genetically Encoded Voltage Indicators (GEVIs) Membrane potential changes in OHCsDirect measure of the driver for Prestin's motility, cell-type specific targetingSignal-to-noise ratio can be low, kinetics may not match fast OHC responses[4][7][8][9]
Second Harmonic Generation (SHG) Changes in molecular organizationLabel-free, sensitive to protein conformationSignal from Prestin is weak and difficult to isolate from other sources[10]

Experimental Protocols

Protocol for In Vivo Optical Coherence Tomography (OCT) Imaging of OHC Motility in Mice

This protocol describes the procedure for measuring sound-evoked OHC length changes in anesthetized mice using a custom-built spectral-domain OCT system.

Materials:

  • Spectral-domain OCT system with a supercontinuum source[3]

  • Anesthesia machine with isoflurane vaporizer[14][15]

  • Heating pad and rectal probe for temperature monitoring

  • Pulse oximeter for monitoring heart rate and blood oxygen saturation[16][17]

  • Surgical microscope

  • Micro-surgical instruments

  • Sound delivery system with calibrated microphone

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse with isoflurane (1.5-2.0% for induction, 1.0-1.5% for maintenance) in oxygen.[14][15]

    • Place the mouse on a heating pad to maintain body temperature at 37°C.[17]

    • Monitor vital signs (heart rate, respiration, and oxygen saturation) throughout the experiment.[16][17]

    • Administer saline subcutaneously to prevent dehydration during long experiments.[18]

  • Surgical Exposure of the Cochlea:

    • Perform a ventral surgical approach to expose the auditory bulla.[19]

    • Carefully open the bulla to visualize the cochlea. The round window membrane provides an optical access point to the organ of Corti.[16][20]

    • For imaging through the otic capsule bone, a chemo-mechanical cochleostomy can be performed to create a thin, transparent window while preserving hearing.[19]

  • OCT Imaging and Vibrometry:

    • Position the mouse under the OCT objective.

    • Acquire structural B-scans (cross-sectional images) to identify the organ of Corti, including the basilar membrane, OHC region, and tectorial membrane.[2][21]

    • Select a region of interest over the OHCs.

    • Deliver acoustic stimuli (tone bursts or sweeps) at various frequencies and sound pressure levels.

    • Acquire M-mode scans (repeated A-scans at a single location over time) to measure the vibratory motion of the cochlear structures.

    • The displacement of the OHC region relative to the basilar membrane provides a measure of OHC length changes.[3][4]

  • Data Analysis:

    • Extract the phase and magnitude of the vibration from the OCT data at the stimulus frequency.

    • Calculate the differential motion between the apical and basal ends of the OHCs to determine the electromotile response.

    • Plot OHC displacement as a function of stimulus frequency and intensity.

Protocol for In Vivo Two-Photon Imaging of the Cochlea

This protocol outlines the general steps for performing two-photon fluorescence microscopy of the mouse cochlea. Specific fluorescent probes or reporters would be required to visualize Prestin activity.

Materials:

  • Two-photon microscope with a tunable femtosecond laser

  • Anesthesia and surgical setup as described in Protocol 3.1.

  • Fluorescent reporter mice (e.g., expressing GFP in hair cells) or viral vectors for delivering fluorescent probes.[22]

  • Data acquisition and image analysis software.

Procedure:

  • Animal Preparation and Surgery:

    • Follow the anesthesia and surgical procedures described in Protocol 3.1 to expose the cochlea.[19]

    • If using viral vectors for fluorescent probe delivery, inject the vector through the round window membrane into the scala tympani several weeks prior to imaging to allow for expression.[21]

  • Two-Photon Imaging:

    • Position the mouse under the two-photon microscope objective.

    • Tune the laser to the appropriate excitation wavelength for the fluorophore being used.

    • Acquire Z-stacks of images to visualize the three-dimensional structure of the organ of Corti.[6]

    • For functional imaging (e.g., with GEVI's), acquire time-series images during acoustic stimulation.

  • Image Analysis:

    • Process and analyze the images to quantify fluorescence intensity, cell morphology, or changes in fluorescence over time.

    • Correlate fluorescence signals with the applied acoustic stimuli.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Prestin-Mediated Electromotility

Prestin_Signaling Sound Sound Stimulus BM_Vibration Basilar Membrane Vibration Sound->BM_Vibration OHC_Stereocilia OHC Stereocilia Deflection BM_Vibration->OHC_Stereocilia Amplification Cochlear Amplification BM_Vibration->Amplification MET_Channels MET Channel Opening OHC_Stereocilia->MET_Channels K_Influx K+ Influx MET_Channels->K_Influx Depolarization OHC Depolarization K_Influx->Depolarization Prestin Prestin Conformational Change Depolarization->Prestin OHC_Contraction OHC Contraction Prestin->OHC_Contraction OHC_Contraction->BM_Vibration Mechanical Feedback

Caption: Prestin's role in the cochlear amplifier.

Experimental Workflow for In Vivo OCT Imaging

OCT_Workflow Start Start Anesthesia Animal Anesthesia & Vital Monitoring Start->Anesthesia Surgery Surgical Exposure of Cochlea Anesthesia->Surgery Positioning Positioning under OCT Objective Surgery->Positioning Structural_Scan Acquire Structural B-Scans Positioning->Structural_Scan ROI_Selection Select OHC Region of Interest Structural_Scan->ROI_Selection Stimulation Acoustic Stimulation ROI_Selection->Stimulation Vibrometry Acquire M-Mode Vibrometry Data Stimulation->Vibrometry Analysis Data Analysis: Displacement & Phase Vibrometry->Analysis End End Analysis->End

Caption: Workflow for in vivo OCT of OHC motility.

Logical Relationship of Prestin Function and Hearing

Prestin_Function_Logic cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 System Level cluster_3 Experimental Model Prestin_Gene Prestin Gene (Slc26a5) Prestin_Protein Prestin Protein Prestin_Gene->Prestin_Protein Expression Electromotility OHC Electromotility (Length Change) Prestin_Protein->Electromotility Underlies NLC Non-Linear Capacitance (NLC) Prestin_Protein->NLC Generates Cochlear_Amp Cochlear Amplification Electromotility->Cochlear_Amp Drives Hearing_Sensitivity High Hearing Sensitivity Cochlear_Amp->Hearing_Sensitivity Enables Prestin_KO Prestin Knockout Mouse Prestin_KO->Prestin_Protein Absence of Prestin_KO->Electromotility Loss of Prestin_KO->Cochlear_Amp Loss of Prestin_KO->Hearing_Sensitivity Reduced

Caption: Prestin's role from gene to hearing.

References

Application Notes and Protocols for Site-Directed Mutagenesis of the SLC26A5 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on the SLC26A5 gene, which encodes the motor protein prestin. Prestin is crucial for the electromotility of outer hair cells in the cochlea and is a key component of the mammalian hearing process.[1][2] Mutations in SLC26A5 have been linked to non-syndromic hearing loss, making it a significant target for research and potential therapeutic development.[3]

Introduction to Prestin (SLC26A5)

Prestin, a member of the SLC26A family of anion transporters, functions as a unique voltage-dependent motor protein.[1] Unlike conventional motor proteins, prestin undergoes rapid conformational changes in response to alterations in membrane potential, driving the electromotility of outer hair cells.[2] This process is fundamental for cochlear amplification, which enhances the sensitivity and frequency selectivity of hearing. The function of prestin is modulated by intracellular anions, such as chloride, and its activity can be regulated by the calcium/calmodulin signaling pathway.[4][5][6]

Application of Site-Directed Mutagenesis to SLC26A5

Site-directed mutagenesis is an invaluable technique for investigating the structure-function relationship of the prestin protein. By introducing specific point mutations, deletions, or insertions into the SLC26A5 gene, researchers can:

  • Identify critical amino acid residues involved in voltage sensing, anion binding, and conformational changes.

  • Elucidate the domains responsible for protein-protein interactions, such as with calmodulin or other regulatory proteins.[4][5]

  • Mimic and study the functional consequences of naturally occurring mutations associated with hearing loss.[3]

  • Investigate the mechanisms of action of potential therapeutic compounds that target prestin.

Experimental Protocols

The following protocols are based on the widely used QuikChange™ site-directed mutagenesis method and can be adapted for targeting the SLC26A5 gene.

Protocol 1: Primer Design for Site-Directed Mutagenesis

Successful mutagenesis begins with properly designed primers. The following guidelines are recommended:

  • Primer Length: Design primers to be between 25 and 45 bases in length.

  • Mutation Location: The desired mutation should be located in the center of the primer, with 10-15 bases of correct sequence on both sides.

  • Melting Temperature (Tm): The Tm of the primers should be ≥ 78°C. The following formula can be used for Tm calculation:

    • Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is the primer length).

  • GC Content: The GC content should be a minimum of 40%.

  • 3' Terminus: Primers should terminate in one or more C or G bases.

  • Purification: HPLC purification of the primers is recommended.

Protocol 2: PCR for Site-Directed Mutagenesis

This protocol utilizes a high-fidelity DNA polymerase to amplify the plasmid containing the SLC26A5 gene with the mutagenic primers.

Reaction Mixture:

ComponentVolume (µL) for 50 µL reactionFinal Concentration
5x Phusion HF Buffer101x
10 mM dNTPs10.2 mM
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
Template DNA (10 ng/µL)110 ng
Phusion DNA Polymerase0.51 unit
Nuclease-free waterto 50 µL

Thermocycler Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9830 sec18
Annealing55-65*1 min
Extension721 min/kb of plasmid
Final Extension7210 min1
Hold41

*The annealing temperature may need to be optimized empirically.

Protocol 3: DpnI Digestion and Transformation

Following PCR, the parental, methylated DNA is digested with DpnI, leaving the newly synthesized, mutated plasmid.

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

    • Mix gently and incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated plasmid.

    • Plate the transformed cells on an appropriate antibiotic selection plate.

    • Incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight cultures.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the desired mutation by Sanger sequencing.

Quantitative Data

The efficiency of site-directed mutagenesis can vary depending on the specific mutation, the plasmid, and the primers. The following table summarizes typical efficiencies for the QuikChange method.

Mutagenesis OutcomeTypical Efficiency (%)
Single Point Mutation>80
Multiple Point Mutations50-80
Insertions/Deletions30-60

Note: These are general efficiency rates. The specific efficiency for mutagenesis of the SLC26A5 gene may vary and should be determined empirically.

Visualizations

Experimental Workflow

experimental_workflow cluster_design Primer Design cluster_pcr Mutagenesis PCR cluster_digestion Template Removal cluster_transformation Transformation & Selection cluster_verification Verification primer_design Design Mutagenic Primers for SLC26A5 pcr Perform PCR with High-Fidelity Polymerase primer_design->pcr dpni Digest Parental DNA with DpnI pcr->dpni transform Transform E. coli dpni->transform plate Plate on Selective Media transform->plate miniprep Miniprep Plasmid DNA plate->miniprep sequencing Sanger Sequencing miniprep->sequencing

Caption: Workflow for site-directed mutagenesis of the SLC26A5 gene.

Prestin (SLC26A5) Signaling Pathway

prestin_signaling Ca2_influx Ca2+ Influx (e.g., via MOC efferent activity) CaM Calmodulin (CaM) Ca2_influx->CaM binds Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM forms Prestin_C_terminus Prestin (SLC26A5) C-terminal Domain Ca_CaM->Prestin_C_terminus binds to Hyperpolarization Shift in Voltage Operating Point (Hyperpolarization) Prestin_C_terminus->Hyperpolarization induces Prestin_function Prestin Electromotility Modulation Modulation of Cochlear Amplification Prestin_function->Modulation results in Hyperpolarization->Prestin_function alters

Caption: Calcium/Calmodulin regulation of Prestin (SLC26A5) function.

References

Troubleshooting & Optimization

Technical Support Center: Prestin Expression in HEK Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the expression of the motor protein Prestin in Human Embryonic Kidney (HEK) 293 cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any Prestin expression in my HEK cells after transfection. What are the initial troubleshooting steps?

A1: Low or no Prestin expression is a common issue. Here is a step-by-step guide to troubleshoot the problem:

  • Verify Plasmid Integrity and Purity : Ensure your Prestin-encoding plasmid has the correct sequence and is free of contaminants. Plasmid DNA should have an A260/A280 ratio of 1.8–2.0.[1] The presence of endotoxins can significantly reduce transfection efficiency and cell viability.[1][2]

  • Optimize Transfection Protocol : The efficiency of DNA delivery into HEK cells is a critical first step.[3][4] Key parameters to optimize include the DNA-to-transfection reagent ratio, cell confluency at the time of transfection (ideally 70-90%), and the quality of the transfection reagent itself.[1][2][5]

  • Check Cell Health : Only use healthy, actively dividing HEK cells for transfection.[1][6] Cells should be in the logarithmic growth phase.[1] Poor cell health leads to low transfection efficiency and protein expression.

  • Confirm with a Positive Control : To distinguish between a general transfection problem and a specific issue with your Prestin construct, co-transfect a plasmid expressing a fluorescent protein like GFP.[3][4] If you see GFP expression but no Prestin, the problem likely lies with your Prestin construct or the protein's stability.

Q2: My Prestin expression is very low. How can I increase the protein yield?

A2: Increasing Prestin yield often requires optimizing post-transfection conditions and the expression vector itself.

  • Codon Optimization : Since Prestin is not endogenously expressed in HEK cells, its codon usage may not be optimal for this expression system.[7] Optimizing the Prestin gene sequence to match the preferred codon usage of human cells can significantly enhance protein expression.[8][9][10][11]

  • Promoter Choice : Ensure your expression vector contains a strong constitutive promoter suitable for mammalian cells, such as the cytomegalovirus (CMV) promoter.

  • Post-Transfection Temperature Shift : Lowering the culture temperature to 32-33°C, 24 hours after transfection, can increase the yield of recombinant proteins in HEK cells.[12][13] This mild hypothermia reduces the cell growth rate but increases the cellular productivity of the recombinant protein.[13]

  • Culture Medium and Additives : Providing fresh media on the day of and the day after transfection can improve expression.[12] The use of chemical enhancers like sodium butyrate may also prolong expression.[1]

Q3: How do I confirm if the expressed Prestin is functional?

A3: The primary functional signature of Prestin is its ability to induce nonlinear capacitance (NLC) in the plasma membrane.[14] This can be measured using whole-cell patch-clamp electrophysiology.[15][16] HEK cells expressing functional Prestin will exhibit a bell-shaped capacitance-voltage curve, which is absent in non-transfected cells.[15][17]

Q4: The expressed Prestin protein appears to be stuck inside the cell and not localizing to the plasma membrane. What could be the issue?

A4: Proper trafficking and localization to the plasma membrane are crucial for Prestin's function.

  • Protein Misfolding : Mutations or issues with post-translational modifications can lead to protein misfolding and retention in the endoplasmic reticulum (ER). Ensure your Prestin construct is based on a correct and validated sequence.

  • Membrane Composition : The lipid composition of the plasma membrane, particularly cholesterol content, can affect Prestin's localization and activity.[14] Depleting membrane cholesterol has been shown to alter Prestin localization.[14]

  • Post-Transfection Incubation Time : Prestin trafficking to the membrane can take time. It has been observed that Prestin targets the membrane by 24 hours post-transfection, at which point NLC is measurable.[14]

Q5: My HEK cells are dying after transfection with the Prestin construct. What is causing this cytotoxicity?

A5: Cell death post-transfection can be due to several factors:

  • Toxicity of the Transfection Reagent : Some transfection reagents can be harsh on cells. It may be necessary to try different reagents (e.g., PEI, Lipofectamine) or optimize the concentration used.[2][6]

  • Excess DNA : Too much plasmid DNA can be toxic to cells.[1][2] It is important to optimize the amount of DNA used in the transfection.

  • Overexpression of a Membrane Protein : High-level expression of a membrane protein like Prestin can put stress on the cell's machinery, leading to toxicity. Consider using a weaker promoter or reducing the amount of plasmid DNA to lower the expression level.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Prestin expression in HEK cells, compiled from various studies.

Table 1: Functional Parameters of Prestin from Different Species Expressed in HEK Cells

Prestin SpeciesPeak Nonlinear Capacitance (pF)Voltage at Peak Capacitance (Vpkcm) (mV)
Human~7.1 ± 1.3-71 ± 9
DolphinNot specified-61 ± 0.5

Data adapted from functional studies measuring NLC.[15][17]

Table 2: Optimization of Transient Transfection in HEK-293 Cells

ParameterRecommended Range/ConditionRationale
Cell Confluency70-90%Optimal for nucleic acid uptake.[1][2]
DNA:PEI Ratio (µg:µg)1:3Shown to achieve high transfection efficiency.[5]
Post-transfection Temperature32-33°C (after 24h at 37°C)Increases protein yield.[12][13]
DNA Purity (A260/A280)1.8 - 2.0High purity is essential for efficient transfection.[1]

Key Experimental Protocols

Protocol 1: Transient Transfection of HEK-293 Cells with Prestin-Encoding Plasmid

This protocol is a general guideline for the transient transfection of HEK-293 cells using a lipid-based transfection reagent.

Materials:

  • Healthy HEK-293 cells in logarithmic growth phase

  • Prestin expression plasmid (endotoxin-free)

  • Positive control plasmid (e.g., pEGFP-N1)

  • Serum-free culture medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Seeding : The day before transfection, seed HEK-293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • DNA-Lipid Complex Formation :

    • In tube A, dilute 2.5 µg of the Prestin plasmid DNA in 250 µL of serum-free medium.

    • In tube B, dilute 5 µL of the transfection reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of tubes A and B, mix gently, and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfection :

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the 500 µL of the DNA-lipid complex mixture dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection Care :

    • After the incubation period, add 1.5 mL of complete growth medium to each well.

    • Return the plate to the incubator.

    • (Optional) For potentially higher yield, move the cells to a 32-33°C incubator 24 hours post-transfection.[12][13]

  • Analysis : Analyze Prestin expression 24-72 hours post-transfection. Peak expression is often observed between 48 and 72 hours.[5]

Protocol 2: Measurement of Nonlinear Capacitance (NLC)

This protocol provides a basic outline for measuring Prestin's functional activity using whole-cell patch-clamp.

Materials:

  • HEK-293 cells transfected with Prestin

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 120 NaCl, 20 TEA-Cl, 2 CoCl2, 2 MgCl2, 10 HEPES, 5 glucose, pH 7.2.[16]

  • Intracellular solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES.[16]

Procedure:

  • Cell Preparation : Transfer a coverslip with transfected HEK cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Pulling : Pull glass pipettes to a resistance of 2.5–5.0 MΩ when filled with the intracellular solution.[16]

  • Patching :

    • Identify a transfected cell (if co-transfected with a fluorescent marker).

    • Approach the cell with the pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition :

    • Apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments).[18]

    • Use the amplifier's capacitance compensation circuit to measure the whole-cell capacitance at each voltage step.

  • Data Analysis :

    • Subtract the linear capacitance to isolate the NLC.

    • Plot the capacitance as a function of voltage. A bell-shaped curve indicates the presence of functional Prestin.[15]

Visualizations

Troubleshooting_Workflow start Low or No Prestin Expression check_plasmid Verify Plasmid Integrity (A260/280, Sequencing) start->check_plasmid check_transfection Assess Transfection Efficiency (Use GFP Control) check_plasmid->check_transfection Plasmid OK check_cell_health Evaluate Cell Health (Viability, Confluency) check_transfection->check_cell_health Transfection OK optimization Optimization Strategies check_cell_health->optimization Cells Healthy codon_opt Codon Optimize Prestin Gene optimization->codon_opt temp_shift Implement Temperature Shift (37°C -> 32°C) optimization->temp_shift reagent_opt Optimize DNA:Reagent Ratio optimization->reagent_opt functional_assay Perform Functional Assay (NLC) codon_opt->functional_assay temp_shift->functional_assay reagent_opt->functional_assay success Successful Prestin Expression functional_assay->success

Caption: Troubleshooting workflow for low Prestin expression.

Prestin_Trafficking cluster_cell HEK-293 Cell nucleus Nucleus (Prestin Gene Transcription) er Endoplasmic Reticulum (Translation & Folding) nucleus->er mRNA golgi Golgi Apparatus (Processing & Sorting) er->golgi Protein Transport vesicles Transport Vesicles golgi->vesicles membrane Plasma Membrane (Functional Localization) vesicles->membrane Exocytosis

Caption: Simplified Prestin trafficking pathway in HEK cells.

Transfection_Optimization parameters Parameter Cell Confluency DNA Quality DNA:Reagent Ratio Incubation Time conditions Optimal Condition 70-90% A260/280 = 1.8-2.0 Test 1:1 to 1:4 ratios 24-72 hours parameters->conditions outcome Outcome Higher Expression & Viability conditions->outcome

Caption: Key parameters for transfection optimization.

References

Optimizing Patch-Clamp Conditions for Prestin Recordings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prestin patch-clamp recordings. The information is designed to help overcome common experimental hurdles and optimize recording conditions for accurate and reproducible data.

Troubleshooting Guide

This guide addresses specific issues that may arise during Prestin patch-clamp experiments in a question-and-answer format.

Issue: Difficulty obtaining a stable Giga-ohm seal.

  • Question: I'm struggling to get a stable GΩ seal on my Prestin-expressing cells. What could be the cause?

  • Answer: Several factors can contribute to unstable seals. First, ensure your recording pipette has the appropriate resistance, typically between 3-7 MΩ for whole-cell recordings.[1] Pipettes with resistance that is too low can make seal formation challenging, while excessively high resistance can make it difficult to break through the membrane.[1][2] Additionally, the cleanliness of your pipette and the health of your cells are crucial. Use freshly pulled and fire-polished pipettes for each recording. Ensure cells are not over-confluent and appear morphologically healthy. Finally, check the osmolarity of your internal and external solutions; a general guideline is to have the internal solution's osmolarity about 10-20 mOsm lower than the external solution to promote sealing.[3]

Issue: Low or absent Non-Linear Capacitance (NLC).

  • Question: I've successfully patched a Prestin-expressing cell, but I'm not observing the characteristic bell-shaped NLC. Why might this be?

  • Answer: The absence of NLC in a Prestin-expressing cell can stem from several issues. First, confirm successful Prestin expression and proper membrane targeting.[4][5][6] Poor transfection or mutations, particularly in the C-terminus, can lead to improper protein folding and localization, resulting in non-functional protein.[4][5] Second, the voltage protocol used to elicit NLC is critical. Ensure your voltage steps cover the expected range of Prestin's voltage-dependent activity. The peak of the NLC (Vh) is temperature-dependent, shifting to more depolarized potentials with increasing temperature, so your protocol may need adjustment based on your recording temperature.[7] Finally, intracellular and extracellular ion composition can influence Prestin function. While Prestin's NLC is not directly dependent on anion binding, the overall ionic environment can affect cell health and membrane properties.[8]

Issue: Unstable whole-cell recordings and high series resistance.

  • Question: My whole-cell recordings are unstable, and I have high series resistance (Rs). How can I improve this?

  • Answer: High and unstable series resistance can significantly distort your voltage-clamp and affect the accuracy of your NLC measurements.[9][10][11][12] To minimize Rs, use larger-bore pipettes (lower resistance) when possible, though this may be a trade-off with seal stability on smaller cells.[3] After rupturing the membrane, ensure a clean break-in by applying brief, gentle suction.[2][13] It is critical to use your amplifier's series resistance compensation and prediction features, typically compensating for 80-90% of the Rs to improve the voltage clamp fidelity.[9] However, be cautious as overcompensation can lead to oscillations.[11] If Rs remains high (>25 MΩ), it is best to discard the cell and start with a new one.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of Prestin patch-clamp recordings.

General Questions

  • Question: What are the most common cell lines used for heterologous expression of Prestin?

  • Answer: Human Embryonic Kidney (HEK) cells (specifically HEK293 and TSA-201) and Chinese Hamster Ovary (CHO) cells are widely used for expressing Prestin.[7][14][15] These cell lines are robust, easy to transfect, and generally provide a good platform for studying Prestin's function.

  • Question: What is the signature electrical property of Prestin, and how is it measured?

  • Answer: The hallmark of Prestin function is a voltage-dependent, bell-shaped nonlinear capacitance (NLC).[4][14] This NLC arises from the movement of Prestin's voltage sensor within the membrane, which generates a gating current.[4] It is typically measured using a whole-cell patch-clamp configuration by applying a series of voltage steps and measuring the resulting membrane capacitance.[14]

Experimental Conditions

  • Question: How does temperature affect Prestin recordings?

  • Answer: Temperature has a significant impact on Prestin's function. As temperature increases, the voltage at which the peak capacitance occurs (Vh or Vpkcm) shifts to more depolarized potentials.[7] The peak capacitance also tends to increase with temperature.[7] Therefore, maintaining a stable and controlled temperature is crucial for reproducible NLC measurements.

  • Question: What are the recommended compositions for internal and external solutions for Prestin recordings?

  • Answer: While specific compositions can vary between labs, a typical external solution will be a physiological saline solution (e.g., Tyrode's or aCSF) containing standard concentrations of NaCl, KCl, CaCl₂, MgCl₂, and a buffer like HEPES. The internal (pipette) solution should have a potassium or cesium-based salt as the main charge carrier (e.g., K-gluconate or Cs-gluconate) and include a buffer (HEPES) and a calcium chelator (EGTA).[16][17] For isolating Prestin currents, it is common to block other conductances, for instance by using cesium in the internal solution to block potassium channels.[16][17]

Data Analysis and Interpretation

  • Question: How is the series resistance (Rs) compensated, and why is it important for NLC measurements?

  • Answer: Series resistance is compensated using the patch-clamp amplifier's circuitry, which injects a current proportional to the measured current to counteract the voltage drop across the pipette resistance.[12][18] This is crucial for NLC measurements because uncompensated Rs can lead to significant voltage errors, distorting the shape and position of the NLC curve and leading to inaccurate estimations of Prestin's voltage sensitivity.[9][11]

  • Question: What are the key parameters to analyze from an NLC curve?

  • Answer: The primary parameters derived from fitting a Boltzmann function to the NLC curve are:

    • Qmax: The maximum charge moved, which is related to the total number of functional Prestin molecules in the membrane.

    • Vh (or V1/2): The voltage at which half the maximal charge is moved, representing the voltage at which Prestin is equally distributed between its two conformational states.[8]

    • z: The valence, or the number of elementary charges moved across the membrane potential field, which reflects the voltage sensitivity of Prestin.[8]

    • C_lin: The linear capacitance, which is proportional to the cell's surface area.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Prestin NLC in HEK293 Cells

  • Cell Preparation: Plate Prestin-transfected HEK293 cells on glass coverslips 24-48 hours before recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon dimpling the cell membrane, release the positive pressure to form a GΩ seal.

    • Apply brief, gentle suction to rupture the membrane and establish a whole-cell configuration.

    • Allow the cell to stabilize for 2-5 minutes.

  • NLC Measurement:

    • Set the holding potential to -70 mV.

    • Apply a series of depolarizing and hyperpolarizing voltage steps (e.g., from -150 mV to +100 mV in 10 mV increments).

    • Measure the membrane capacitance at each voltage step using the amplifier's capacitance compensation circuit or a software-based method.

  • Data Analysis:

    • Subtract the linear capacitance (C_lin) from the total capacitance at each voltage to obtain the NLC.

    • Plot the NLC against the membrane potential and fit the data with a two-state Boltzmann function to extract Qmax, Vh, and z.

Quantitative Data Summary

ParameterTypical Value RangeCell TypeReference
Pipette Resistance 3 - 7 MΩHEK293, CHO[1]
Series Resistance (compensated) < 25 MΩGeneral[2]
Vh (V1/2) -112 mV to -54 mVHEK, CHO[8][19]
z (valence) 0.65 - 0.73 e⁻HEK, CHO[8]
Qmax ~0.40 pCHEK[8]
Charge Density 3,700 - 10,000 e⁻/μm²HEK, OHCs[15][20]
Temperature 10 - 35 °CHEK[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Cell Culture & Transfection approach Approach Cell cell_prep->approach sol_prep Solution Preparation sol_prep->approach pip_prep Pipette Pulling pip_prep->approach seal Form GΩ Seal approach->seal whole_cell Establish Whole-Cell seal->whole_cell record Record NLC whole_cell->record data_acq Data Acquisition record->data_acq fit Boltzmann Fit data_acq->fit params Extract Parameters (Qmax, Vh, z) fit->params

Workflow for Prestin NLC Measurement.

Troubleshooting_Flow rect_node rect_node start Start Recording stable_seal Stable GΩ Seal? start->stable_seal check_pipette Check Pipette Resistance & Cleanliness stable_seal->check_pipette No nlc_present NLC Present? stable_seal->nlc_present Yes check_solutions Check Solution Osmolarity check_pipette->check_solutions check_cells Assess Cell Health check_solutions->check_cells check_cells->start check_expression Verify Prestin Expression & Localization nlc_present->check_expression No stable_wc Stable Whole-Cell? nlc_present->stable_wc Yes adjust_protocol Adjust Voltage Protocol & Temperature check_expression->adjust_protocol adjust_protocol->start compensate_rs Optimize Rs Compensation stable_wc->compensate_rs No success Successful Recording stable_wc->success Yes clean_breakin Ensure Clean Break-in compensate_rs->clean_breakin clean_breakin->start

Troubleshooting Logic for Prestin Recordings.

References

Technical Support Center: Prestin Electromotility Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prestin electromotility measurements.

Frequently Asked Questions (FAQs)

Q1: What is Prestin and why is its electromotility important?

Prestin (SLC26A5) is a unique motor protein located in the lateral plasma membrane of outer hair cells (OHCs) in the mammalian cochlea.[1][2][3] It undergoes rapid conformational changes in response to changes in membrane potential, a phenomenon known as electromotility. This cellular movement is essential for the cochlear amplifier, a mechanism that enhances the sensitivity and frequency selectivity of hearing by amplifying sound-induced vibrations.[1][4][5][6] The absence or dysfunction of Prestin leads to significant hearing loss.[1][4][5][6]

Q2: What is Nonlinear Capacitance (NLC) and how does it relate to Prestin function?

Nonlinear capacitance (NLC) is the electrical signature of Prestin's motor activity.[7] It arises from the movement of charged residues within the Prestin protein as it transitions between its conformational states in response to changes in membrane voltage.[2][8] This charge movement can be measured as a voltage-dependent change in membrane capacitance. The bell-shaped NLC curve is a hallmark of functional Prestin and its parameters can be used to quantify the protein's activity.[8][9][10]

Q3: What are the common expression systems used to study Prestin?

Prestin function is commonly studied by expressing the protein in heterologous systems such as Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells.[3][8][11] These cells do not endogenously express Prestin, providing a clean background for characterizing the function of wild-type or mutant Prestin proteins.[9] Measurements can also be performed on isolated OHCs from animal models.[12]

Troubleshooting Guide

This guide addresses common issues encountered during Prestin electromotility measurements, primarily focusing on whole-cell patch-clamp recordings for NLC analysis.

Problem Possible Cause(s) Solution(s)
Difficulty achieving a stable gigaohm (GΩ) seal 1. Dirty pipette tip. 2. Unhealthy or debris-covered cells. 3. Incorrect pipette pressure. 4. Improper pipette resistance.1. Use fresh, clean pipettes for each attempt. Consider fire-polishing the pipette tips.[13] 2. Ensure cells are healthy and the culture dish is free of debris. If using isolated OHCs, ensure the dissociation process is gentle.[12] 3. Apply gentle positive pressure when approaching the cell to clear debris, then release pressure upon contact to facilitate sealing.[14][15] 4. For OHCs and HEK cells, pipette resistances of 3-7 MΩ are generally effective.[16][17]
Noisy recording or excessive 50/60 Hz interference 1. Improper grounding of the setup. 2. Electrical noise from nearby equipment. 3. Poorly chlorinated or faulty electrodes. 4. High series resistance (Rs).1. Ensure all components of the rig (microscope, micromanipulator, perfusion system) are properly grounded to a common point.[18] 2. Switch off non-essential equipment in the room. Use a Faraday cage to shield the setup.[13][18] 3. Freshly chlorinate the silver wire of the reference and recording electrodes daily.[16] 4. Monitor and compensate for Rs. If Rs is too high (>20 MΩ), the recording may be unstable and noisy. A high Rs can distort the NLC measurement.
No detectable NLC in Prestin-transfected cells 1. Low or no Prestin expression/transfection efficiency. 2. Incorrect intracellular or extracellular solutions. 3. Poor cell health. 4. Technical issues with the capacitance measurement protocol.1. Optimize transfection protocol (e.g., DNA concentration, transfection reagent).[19] Verify expression using a fluorescent tag (e.g., GFP).[8] 2. Prestin function is sensitive to intracellular anions, particularly chloride. Ensure the intracellular solution contains an appropriate concentration of Cl⁻ (e.g., 140 mM CsCl).[11] 3. Use cells from a healthy, sub-confluent culture. Visually inspect cells for signs of stress before patching. 4. Verify the settings of the lock-in amplifier or software-based capacitance measurement module. Use a model cell to test the system.
Small or distorted NLC curve 1. Low Prestin expression level. 2. High series resistance (Rs) that is not adequately compensated. 3. The voltage protocol does not cover the full range of Prestin's activity. 4. The cell membrane is damaged during whole-cell break-in.1. Allow for longer expression time post-transfection (e.g., 24-48 hours).[8] 2. Keep Rs as low as possible (<10 MΩ if feasible) and use Rs compensation. High Rs can lead to an underestimation and distortion of the NLC. 3. Ensure the voltage ramp or steps cover a wide range (e.g., -150 mV to +150 mV) to capture the entire bell-shaped curve. 4. Apply gentle suction for whole-cell access to minimize membrane damage. A leaky seal will result in a distorted NLC.[14]
Run-down of NLC over time 1. Washout of essential intracellular components. 2. Cell swelling or deterioration.1. Include ATP and GTP in the intracellular solution to support cell health and stability during long recordings.[17][20] 2. Ensure the osmolarity of the intracellular solution is slightly lower than the extracellular solution to prevent swelling.[21] Monitor cell morphology throughout the recording.

Experimental Protocols

Protocol 1: Transient Transfection of HEK293 Cells with Prestin

This protocol outlines the steps for transiently transfecting HEK293 cells to express a Prestin construct.

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Twenty-four hours before transfection, plate the cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection Mixture Preparation:

    • In a sterile tube, dilute 2-3 µg of the Prestin plasmid DNA and 0.5 µg of a fluorescent reporter plasmid (e.g., eGFP, to identify transfected cells) into 250 µL of Opti-MEM.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) in 250 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C. For some Prestin constructs, shifting the cells to a lower temperature (e.g., 30°C) after 24 hours can enhance protein expression.[8]

  • Verification: Twenty-four hours post-transfection, verify transfection efficiency by observing the expression of the fluorescent reporter under a fluorescence microscope.

Protocol 2: Whole-Cell Patch-Clamp Recording for NLC Measurement

This protocol describes the procedure for obtaining NLC measurements from Prestin-expressing cells.

  • Solution Preparation:

    • Extracellular Solution (in mM): 144 NaCl, 5.8 KCl, 1.3 CaCl₂, 0.9 MgCl₂, 10 HEPES, 5.6 Glucose. Adjust pH to 7.3 with NaOH.[22]

    • Intracellular Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[11] For long-term recordings, supplement with 2.5 mM Na₂ATP and 0.5 mM NaGTP.[22]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Recording Setup:

    • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the extracellular solution.

  • Obtaining a Whole-Cell Configuration:

    • Identify a transfected cell using fluorescence.

    • Approach the cell with the patch pipette while applying positive pressure.

    • Form a GΩ seal by applying gentle suction.

    • Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.

  • NLC Measurement:

    • Use a patch-clamp amplifier equipped with a capacitance measurement module (e.g., a lock-in amplifier or software-based phase-tracking).

    • Apply a sinusoidal voltage stimulus (e.g., 10 mV amplitude at 1 kHz) superimposed on a slow voltage ramp or a series of voltage steps (e.g., from -150 mV to +150 mV).

    • Record the changes in membrane capacitance as a function of the holding potential.

    • Subtract the linear capacitance (measured at very positive or negative potentials where Prestin is not active) to isolate the NLC.[3][9]

Quantitative Data Summary

The following table summarizes typical NLC parameters obtained from different Prestin orthologs expressed in HEK cells. These parameters are derived by fitting the NLC curve to a two-state Boltzmann function:

  • Qmax/Clin (fC/pF): Maximum nonlinear charge movement normalized to linear cell capacitance. This reflects the density of active Prestin molecules.

  • V1/2 (mV): The voltage at which the charge is equally distributed, corresponding to the peak of the NLC curve.

  • z (e): The elementary charge moved across the membrane, indicating the voltage sensitivity of the protein.

Prestin OrthologQmax/Clin (fC/pF)V1/2 (mV)z (e)Reference
Gerbil14.4 ± 3.8-76.5 ± 5.30.73 ± 0.09[9]
Dolphin--61 ± 0.5-[8]
Platypus-~8-[9]
Lizard8.1 ± 2.2-31.4 ± 9.90.5 ± 0.06[10]
Frog4.9 ± 1.1-52.2 ± 7.20.58 ± 0.18[10]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Electrophysiology Plating Plate HEK293 Cells Transfection Transfect with Prestin Plasmid Plating->Transfection 24h Incubation Incubate for 24-48h Transfection->Incubation Add DNA-lipid complex Patching Whole-Cell Patch Clamp Incubation->Patching Select fluorescent cell Recording Record NLC Patching->Recording Apply voltage protocol Analysis Data Analysis Recording->Analysis Fit Boltzmann function

Caption: Experimental workflow for Prestin NLC measurement.

Prestin_Function cluster_membrane Cell Membrane Prestin_C Prestin (Compact State) Charge_Movement Charge Movement Prestin_C->Charge_Movement Prestin_E Prestin (Expanded State) Prestin_E->Prestin_C Voltage-dependent transition Prestin_E->Charge_Movement Depolarization Depolarization Depolarization->Prestin_C Induces Hyperpolarization Hyperpolarization Hyperpolarization->Prestin_E Induces NLC Nonlinear Capacitance Charge_Movement->NLC Measured as

References

Technical Support Center: Enhancing the Viability of Isolated Outer Hair Cells for Prestin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the viability of isolated outer hair cells (OHCs) for studies focusing on the motor protein Prestin.

Troubleshooting Guides

Difficulties in maintaining the viability and functionality of isolated OHCs are common hurdles in auditory research. The following table outlines frequent problems, their potential causes, and recommended solutions to enhance experimental success.

Problem Potential Causes Recommended Solutions
Low yield of viable OHCs after isolation - Over-digestion with enzymes (e.g., trypsin, collagenase).[1][2] - Mechanical stress during dissection and trituration.[1][3] - Inappropriate composition of the dissection or culture medium.[4]- Optimize enzyme concentration and incubation time. Use a gentle enzymatic digestion with agents like Collagenase IV.[2] - Handle the organ of Corti with extreme care. Use fire-polished pipettes for trituration to minimize mechanical damage.[1] - Utilize a culture medium supplemented with growth factors such as IGF-1, EGF, and b-FGF to promote cell survival.[4]
Rapid deterioration and death of OHCs in culture - Oxidative stress and production of reactive oxygen species (ROS).[5] - Apoptosis triggered by isolation-induced stress.[6] - Lack of essential nutrients and growth factors in the culture medium.[4] - Ototoxic components in the culture medium (e.g., certain antibiotics).[4]- Supplement the culture medium with antioxidants like N-acetyl-L-cysteine (NAC) or vitamin C to counteract ROS-mediated damage.[7] - Include apoptosis inhibitors in the culture medium. Inhibitors of caspase-3 activation have been shown to promote hair cell survival.[6] - Use a well-defined culture medium such as DMEM/F12 supplemented with N2, B27, and growth factors.[4] - Avoid using ototoxic antibiotics like gentamicin and kanamycin. Use ampicillin or penicillin G instead.[4]
Reduced or absent electromotility in isolated OHCs - Damage to the OHC's lateral wall where Prestin is located.[8] - Alterations in the ionic composition of the recording solution. - Loss of intracellular turgor pressure.[9]- Ensure gentle handling during isolation to preserve the integrity of the OHC's plasma membrane. - Use a recording solution that mimics the in vivo ionic environment of the OHCs. - Maintain appropriate osmolarity of the culture and recording solutions to prevent changes in cell volume.[9]
Difficulty in obtaining whole-cell patch-clamp recordings - Poor seal formation between the patch pipette and the cell membrane. - High background noise in the recording setup.- Ensure the surface of the OHC is clean. A brief, gentle application of positive pressure from the pipette before approaching the cell can help. - Properly ground all equipment and use a Faraday cage to shield the setup from external electrical noise.
Variability in Prestin expression levels - Differences in the age of the animals used for OHC isolation. - Exposure to noise or ototoxic agents prior to isolation.[8][10]- Use animals from a consistent and narrow age range for all experiments. - House animals in a quiet environment and ensure they have not been exposed to ototoxic drugs. Noise exposure can up-regulate Prestin expression.[8][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal age of mice for isolating OHCs for Prestin studies?

A1: Neonatal mice, typically between postnatal day 3 (P3) and P5, are often used for isolating and culturing cochlear hair cells as the tissue is less ossified and easier to dissect.[1][12] However, for studying the mature function of Prestin, OHCs from older animals (e.g., P28-P35) may be required, although the isolation process is more challenging.[2]

Q2: How can I confirm the identity and purity of my isolated OHCs?

A2: The identity of OHCs can be confirmed by their characteristic cylindrical shape and the presence of the motor protein Prestin in their lateral membrane.[3][8] Immunofluorescence staining for Prestin is a definitive method for identification.[3] Additionally, OHCs can be distinguished from inner hair cells (IHCs) by the absence of markers like vGlut3 (Slc17a8), which is specifically expressed in IHCs.[1]

Q3: What are the key components of a successful OHC culture medium?

A3: A successful OHC culture medium typically consists of a basal medium like DMEM or DMEM/F12, supplemented with N2 and B27 to provide essential nutrients.[4] The addition of growth factors such as insulin-like growth factor 1 (IGF-1), epidermal growth factor (EGF), and basic fibroblast growth factor (b-FGF) is crucial for promoting OHC viability in vitro.[4] It is also important to avoid ototoxic antibiotics.[4]

Q4: How does Prestin function affect OHC viability?

A4: Prestin is essential for the electromotility of OHCs and cochlear amplification.[8][13][14] Studies on Prestin knockout mice have shown that while OHCs initially develop, they undergo progressive apoptosis, suggesting that Prestin also plays a role in OHC maintenance and survival.[14][15]

Q5: What are some strategies to protect OHCs from damage during experiments?

A5: To protect OHCs, it is crucial to minimize mechanical stress during isolation and handling.[1][3] The use of antioxidants in the culture medium can mitigate damage from reactive oxygen species (ROS), which are a common cause of hair cell death.[5][7] Additionally, employing apoptosis inhibitors can prevent programmed cell death triggered by the stress of isolation.[6]

Experimental Protocols

Detailed Methodology for Outer Hair Cell Isolation and Culture

This protocol is adapted from methods described for neonatal mice.[1][12]

Materials:

  • Neonatal mice (P3-P5)

  • Dissection microscope

  • Fine dissection tools (#5 forceps, micro-scissors)

  • Hank's Balanced Salt Solution (HBSS), chilled

  • Culture medium: DMEM/F12 supplemented with 1% N2, 2% B27, b-FGF, IGF-1, EGF, and 1% ampicillin.[4]

  • Enzyme solution: 0.25% Trypsin-EDTA in DMEM[1][16]

  • 70 µm cell strainer

  • Culture plates coated with a suitable substrate (e.g., Matrigel or poly-L-lysine)[4]

Procedure:

  • Dissection of the Organ of Corti:

    • Euthanize neonatal mice according to approved institutional protocols.

    • Under a dissection microscope, remove the temporal bones and place them in chilled HBSS.[12]

    • Carefully open the cochlear bony labyrinth to expose the organ of Corti.[1]

    • Gently separate the organ of Corti sensory epithelium from the modiolus.[1][12]

  • Enzymatic Digestion:

    • Transfer the isolated organ of Corti to the enzyme solution (0.25% trypsin-EDTA) and incubate for 10-12 minutes at 37°C.[1][12][16]

    • Stop the digestion by adding an equal volume of culture medium containing serum or a trypsin inhibitor.

  • Cell Dissociation and Plating:

    • Gently triturate the tissue using a fire-polished pipette to obtain a single-cell suspension.[1]

    • Pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue clumps.[1][12]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[1][12]

    • Resuspend the cell pellet in the culture medium and plate the cells onto coated culture plates.

  • Cell Culture and Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2-3 days.

    • Monitor cell viability and morphology daily using a light microscope.

Visualizations

Experimental Workflow for OHC Isolation and Culture

OHC_Isolation_Workflow cluster_dissection Dissection cluster_digestion Enzymatic Digestion cluster_culture Cell Culture start Euthanize Neonatal Mouse dissect_cochlea Dissect Temporal Bones & Isolate Cochlea start->dissect_cochlea isolate_oc Isolate Organ of Corti dissect_cochlea->isolate_oc enzymatic_digestion Incubate with Trypsin-EDTA isolate_oc->enzymatic_digestion stop_digestion Stop Digestion enzymatic_digestion->stop_digestion trituration Gentle Trituration stop_digestion->trituration filtering Filter through 70µm Strainer trituration->filtering centrifugation Centrifuge and Resuspend filtering->centrifugation plating Plate Cells on Coated Dish centrifugation->plating incubation Incubate at 37°C, 5% CO2 plating->incubation

Caption: Workflow for the isolation and culture of outer hair cells.

Signaling Pathways Involved in OHC Survival

OHC_Survival_Pathways cluster_stimuli Pro-Survival Stimuli cluster_stress Cellular Stress cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome growth_factors Growth Factors (IGF-1, EGF) pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt antioxidants Antioxidants (NAC) ros Reactive Oxygen Species (ROS) antioxidants->ros isolation_stress Isolation Stress isolation_stress->ros ototoxicity Ototoxicity ototoxicity->ros caspase3 Caspase-3 (Pro-apoptotic) ros->caspase3 nfkb NF-κB Pathway pi3k_akt->nfkb bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) pi3k_akt->bcl2 nfkb->bcl2 bcl2->caspase3 cell_survival OHC Survival bcl2->cell_survival apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways regulating outer hair cell survival.

References

Technical Support Center: Prestin Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the motor protein Prestin.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Prestin, a transmembrane protein crucial for the electromotility of outer hair cells in the cochlea.

Issue 1: Low or No Expression of Recombinant Prestin

Symptoms:

  • No detectable band at the expected molecular weight (~81.4 kDa) on a Western blot of cell lysate.[1]

  • Very faint band on Western blot.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Expression System Prestin has been successfully expressed in various systems, including mammalian cells (CHO, HEK293) and insect cells (Sf9).[2][3][4] If expression is low, consider switching to a different host system. Mammalian cells are often preferred for proper folding and post-translational modifications.
Inefficient Transfection/Transduction Optimize transfection or transduction protocols. For viral systems like BacMam, ensure the correct multiplicity of infection (MOI) is used.[3] For stable cell lines, screen multiple clones to identify high expressers.[2]
Codon Usage Mismatch If expressing a non-native Prestin (e.g., gerbil Prestin in CHO cells), ensure the coding sequence is optimized for the expression host.
Protein Toxicity High levels of Prestin expression may be toxic to the host cells. Consider using an inducible expression system to control the timing and level of expression. Adding sodium butyrate can enhance expression in some systems.[3][5]
Issue 2: Poor Solubilization of Prestin from the Cell Membrane

Symptoms:

  • Prestin remains in the insoluble fraction (pellet) after cell lysis and detergent extraction, as shown by Western blot.

  • Low yield of Prestin in the soluble fraction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Ineffective Detergent The choice of detergent is critical for solubilizing membrane proteins. Studies have shown that 10 mM n-nonyl-β-D-thiomaltopyranoside or 2% (w/v) digitonin can efficiently solubilize Prestin.[3][6][7] Screen a panel of detergents to find the optimal one for your specific construct and expression system.
Insufficient Detergent Concentration The detergent concentration may be too low to effectively solubilize the membrane. Try a range of concentrations around the recommended values.
Inadequate Lysis/Homogenization Ensure complete cell lysis to allow the detergent to access the membrane proteins. Gentle disruption using a Dounce tissue grinder followed by ultracentrifugation to isolate the membrane fraction is a common practice.[2]
Issue 3: Prestin Does Not Bind to the Affinity Chromatography Column

Symptoms:

  • Prestin is found in the flow-through and wash fractions instead of eluting from the affinity column.[2]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inaccessible Affinity Tag The affinity tag (e.g., His-tag, FLAG-tag) may be buried within the folded protein structure, preventing it from binding to the resin.[8] Consider moving the tag to the other terminus of the protein or adding a flexible linker sequence between the tag and the protein.[8]
Denatured Protein If the tag is inaccessible, purification under denaturing conditions (e.g., with urea or guanidinium chloride) can be attempted, followed by refolding on the column.[8]
Incorrect Buffer Conditions Ensure the binding buffer has the correct pH and ionic strength for your specific affinity tag. For His-tags, a pH around 8.0 is typical. Avoid high concentrations of imidazole in the binding buffer as it can compete with the His-tag for binding.[8]
Issue 4: Low Final Yield of Purified Prestin

Symptoms:

  • The final amount of purified protein is in the low microgram range, even when starting with a large number of cells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Protein Degradation Add a protease inhibitor cocktail to all buffers during the purification process to prevent degradation of the target protein.[3]
Protein Aggregation Prestin is known to form oligomers, which can lead to aggregation and loss of protein during purification.[9] Maintain a suitable detergent concentration throughout the purification process. Consider including additives like glycerol or specific lipids to improve stability.
Multiple Purification Steps Each purification step leads to some loss of product. Optimize the purification workflow to minimize the number of steps. A well-designed affinity chromatography step can often provide sufficient purity in a single step.

Quantitative Data Summary

The following table summarizes reported yields from different Prestin purification experiments.

Expression SystemAffinity TagStarting MaterialPurified Prestin YieldReference
CHO Cells6xHis-tag2.0 x 10⁹ cells78.7 µg[2]
CHO Cells3xFLAG-tag2 x 10⁹ cells84 ± 23 µg[6][7]

Experimental Protocols

Key Experiment: Affinity Purification of His-Tagged Prestin from CHO Cells

This protocol is a generalized procedure based on published methods.[2]

  • Cell Culture and Harvesting:

    • Culture CHO cells stably expressing C-terminally 6xHis-tagged Prestin.

    • Harvest approximately 2.0 x 10⁹ cells by centrifugation.

  • Cell Lysis and Membrane Fractionation:

    • Resuspend the cell pellet in a hypotonic buffer.

    • Gently disrupt the cells using a Dounce tissue grinder.

    • Perform a series of centrifugations to pellet the nuclei and mitochondria.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing an appropriate detergent (e.g., 10 mM n-nonyl-β-D-thiomaltopyranoside) and protease inhibitors.

    • Incubate with gentle agitation to solubilize the membrane proteins.

    • Clarify the lysate by ultracentrifugation to remove insoluble material.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with a binding buffer containing a low concentration of the same detergent used for solubilization.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged Prestin with an elution buffer containing a high concentration of imidazole.

  • Analysis:

    • Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE and Western blotting using an anti-Prestin antibody to confirm the presence and purity of the protein.

    • Quantify the purified protein using a method like quantitative Western blotting with a standard protein.[2]

Visualizations

Prestin_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Expression 1. Expression in Host Cells (e.g., CHO, HEK293) Harvest 2. Cell Harvesting Expression->Harvest ts1 Low Expression Expression->ts1 Check Lysis 3. Cell Lysis & Membrane Isolation Harvest->Lysis Solubilization 4. Solubilization (Detergent Extraction) Lysis->Solubilization Clarification 5. Clarification (Ultracentrifugation) Solubilization->Clarification ts2 Poor Solubilization Solubilization->ts2 Check Affinity 6. Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity Analysis 7. Analysis (SDS-PAGE, Western Blot) Affinity->Analysis ts3 No Binding to Column Affinity->ts3 Check ts4 Low Final Yield Analysis->ts4 Check

Caption: General workflow for the expression and purification of the Prestin protein.

Frequently Asked Questions (FAQs)

Q1: What is the typical oligomeric state of purified Prestin?

A1: Prestin is known to exist as a dimer, and these dimers can further associate to form higher-order oligomers, most likely tetramers.[1][9] This is an important consideration for downstream structural and functional studies.

Q2: Which affinity tag is best for Prestin purification?

A2: Both His-tags and FLAG-tags have been successfully used for the affinity purification of Prestin.[2][6] The choice may depend on the expression system, available chromatography resins, and the specific requirements of downstream applications.

Q3: How can I confirm that my purified Prestin is functional?

A3: The hallmark of Prestin function is its voltage-dependent conformational change, which can be measured electrophysiologically as nonlinear capacitance (NLC) in whole-cell patch-clamp recordings.[10][11] If you are working with reconstituted protein, functional assays could be more complex and may involve measuring conformational changes in response to an electric field.

Q4: Is it possible to purify Prestin from native tissue?

A4: While most modern studies use recombinant expression systems due to the low abundance of Prestin in native tissues and the complexity of the cochlea, early studies did involve isolation from outer hair cells. However, for obtaining sufficient quantities for detailed biochemical and structural analysis, recombinant expression is the standard approach.

Q5: Are there any known interacting proteins that might co-purify with Prestin?

A5: Yes, studies have identified potential interacting partners of Prestin, such as the vesicle-associated membrane protein-associated protein A (VAPA).[12] Depending on the stringency of your purification protocol, such interacting proteins might co-elute with Prestin. This could be a consideration for applications requiring highly pure monomeric or dimeric Prestin.

References

refining cryo-EM techniques for Prestin structure determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cryo-electron microscopy (cryo-EM) to determine the structure of the motor protein Prestin (SLC26A5).

Troubleshooting Guide

This guide addresses common issues encountered during the cryo-EM workflow for Prestin, from sample preparation to data processing.

Problem: Low particle density in micrographs.

  • Question: I am not seeing enough Prestin particles in my micrographs. What could be the issue?

  • Answer: Low particle density is a frequent challenge. Here are several factors to consider and potential solutions:

    • Increase Protein Concentration: While Prestin concentration needs to be optimized to avoid aggregation, a low concentration can lead to sparse particles. A good starting range is typically 0.5-5 mg/mL.[1] It's crucial to empirically determine the optimal concentration for your specific Prestin construct and buffer conditions.

    • Optimize Grid Hydrophilicity: The surface of your EM grid needs to be sufficiently hydrophilic to allow the sample to spread evenly. Glow-discharging the grids right before sample application is a critical step to achieve this.[2]

    • Check for Aggregation: Centrifuge your sample to remove any aggregates before applying it to the grid.[3] Aggregation can reduce the concentration of soluble, well-behaved particles.

    • Consider Grid Type: For challenging samples, consider using grids with a thin support film like carbon or graphene oxide, which can sometimes improve particle adsorption and distribution.[4][5]

Problem: Prestin particles are aggregated.

  • Question: My Prestin particles are forming large aggregates on the grid. How can I prevent this?

  • Answer: Aggregation is a common issue for membrane proteins like Prestin.[6][7] Here are some strategies to mitigate it:

    • Optimize Detergent Concentration: Prestin requires detergents for solubilization. However, the detergent concentration is critical. For instance, in the purification of dolphin Prestin, a combination of 1% n-dodecyl-β-D-maltopyranoside (DDM) and 0.2% cholesteryl hemisuccinate (CHS) was used for extraction, followed by maintenance in 0.05% DDM.[8] The optimal concentration should be just above the critical micelle concentration (CMC) to keep the protein soluble without inducing aggregation. It is recommended to keep the total detergent concentration between 0.05% and 0.4%.[7][9]

    • Screen Different Detergents: Not all detergents work equally well. If aggregation persists with DDM, consider screening other mild detergents.

    • Adjust Buffer Conditions: The composition of your buffer, including pH and salt concentration, can significantly impact protein stability.[10] Experiment with different buffer conditions to find what keeps your Prestin construct monodisperse.

    • Lower Protein Concentration: High protein concentrations can promote aggregation.[4] Try diluting your sample.

Problem: Severe preferred orientation of Prestin particles.

  • Question: The Prestin particles on my grids all seem to be in the same orientation. What can I do to address this?

  • Answer: Preferred orientation is a significant obstacle in single-particle cryo-EM as it leads to an incomplete 3D reconstruction.[11][12][13][14][15] Here are some approaches to overcome this:

    • Add a Mild Detergent: Adding a small amount of a mild detergent just before freezing can sometimes disrupt the interaction of the particles with the air-water interface, which is a major cause of preferred orientation.[4]

    • Use Different Grid Types: Grids with different surface properties, such as those with a continuous thin carbon layer or graphene oxide, can alter how the particles adsorb, potentially leading to a more random distribution of orientations.[4]

    • Tilt Data Collection: Acquiring data with the electron microscope stage tilted can help to fill in the missing views in the 3D reconstruction.

    • Data Processing Strategies: Software packages like spIsoNet are being developed to computationally address the issue of preferred orientation by generating a more isotropic map from anisotropically distributed particles.[11][12][13][14][15]

Problem: Ice is too thick or too thin.

  • Question: I am having trouble getting the right ice thickness for my Prestin sample. What parameters should I adjust?

  • Answer: Achieving the optimal ice thickness is crucial for good contrast and high-resolution data.[16]

    • Adjust Blotting Parameters: The blotting time and force are the primary parameters to adjust.

      • To make the ice thinner: Increase the blotting time or the blotting force.[4]

      • To make the ice thicker: Decrease the blotting time or the blotting force.[4]

    • Control Humidity: Ensure the humidity in the vitrification chamber is high (typically 95-100%) to minimize sample evaporation, which can affect the final ice thickness.[6]

    • Check for Sample Viscosity: The viscosity of your sample, which can be influenced by the protein and detergent concentration, can affect how it blots. You may need to empirically adjust blotting parameters based on your specific sample.

Frequently Asked Questions (FAQs)

Q1: Which Prestin ortholog is best for structural studies?

A1: Initial studies successfully used Prestin from the bottlenose dolphin (Tursiops truncatus) due to its enhanced biochemical stability, which is hypothesized to be an adaptation for detecting high-frequency signals.[8]

Q2: What detergents have been successfully used for Prestin purification?

A2: For the purification of dolphin Prestin, a combination of 1% n-dodecyl-β-D-maltopyranoside (DDM) and 0.2% cholesteryl hemisuccinate (CHS) was used for solubilization from the membrane. The protein was then maintained in a buffer containing 0.05% DDM.[8]

Q3: How can the conformational heterogeneity of Prestin be addressed?

A3: Prestin is known to adopt multiple conformational states.[8][17][18] This heterogeneity can be addressed during the data processing stage through extensive 2D and 3D classification to separate the different states into homogeneous subsets of particles. For example, the cryo-EM structural determination of dolphin Prestin in the presence of sulfate (SO42−) revealed three distinct new states.[8]

Q4: What is a typical data processing workflow for Prestin?

A4: A standard cryo-EM data processing workflow for a membrane protein like Prestin would include:

  • Motion Correction: To correct for beam-induced motion.[19][20]

  • CTF Estimation: To determine the contrast transfer function of the microscope.[20]

  • Particle Picking: To identify and select individual Prestin particles.[20]

  • 2D Classification: To remove "bad" particles and get a preliminary look at the different views.[20]

  • Ab-initio 3D Model Generation: To generate an initial 3D model.

  • 3D Classification: To separate particles into different conformational states.

  • 3D Refinement: To obtain a high-resolution 3D reconstruction of each state.

  • Post-processing: Including sharpening of the final map.

Quantitative Data Summary

ParameterValue/RangeNotes
Protein Concentration 0.5 - 5 mg/mLEmpirically optimize for your specific construct.[1]
Detergent (Solubilization) 1% DDM, 0.2% CHSFor dolphin Prestin from membranes.[8]
Detergent (Maintenance) 0.05% DDMFor purified dolphin Prestin.[8]
Grid Type Holey carbon gridsCommonly used for single-particle cryo-EM.
Blotting Time 1 - 5 secondsHighly dependent on sample and vitrification robot.[16][21]
Blotting Force 0 to -15Varies between different vitrification instruments.[6][21]
Humidity 95 - 100%To minimize sample evaporation.[6]
Resolution Achieved ~3.3 ÅFor dolphin Prestin in the presence of Cl⁻.[8]

Experimental Protocols

Protocol 1: Purification of Dolphin Prestin

  • Expression: Express C-terminally GFP-tagged dolphin Prestin in mammalian cells (e.g., HEK293).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by dounce homogenization and differential centrifugation.

  • Solubilization: Resuspend membranes in a buffer containing 1% n-dodecyl-β-D-maltopyranoside (DDM) and 0.2% cholesteryl hemisuccinate (CHS) for 90 minutes to extract the protein.[8]

  • Affinity Chromatography: Clarify the solubilized extract by ultracentrifugation. Incubate the supernatant with anti-GFP nanobody-coupled Sepharose beads for 2 hours.[8]

  • Washing: Wash the beads extensively with a buffer containing 0.05% DDM to remove non-specifically bound proteins.[8]

  • Elution: Elute the Prestin-GFP fusion protein from the beads.

  • Size Exclusion Chromatography (SEC): Perform SEC using a column pre-equilibrated with a buffer containing 0.05% DDM to further purify the protein and assess its oligomeric state.

Protocol 2: Cryo-EM Grid Preparation

  • Grid Preparation: Glow-discharge holey carbon grids for 30-60 seconds to render the surface hydrophilic.

  • Sample Application: Apply 3-4 µL of purified Prestin at an optimized concentration (e.g., 1-3 mg/mL) to the grid.

  • Blotting: In a vitrification robot (e.g., Vitrobot), blot the grid to remove excess liquid. Blotting time (e.g., 2-4 seconds) and force (e.g., 0 to -5) should be optimized empirically.[6][21]

  • Vitrification: Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[22]

  • Storage: Store the vitrified grids in liquid nitrogen until imaging.

Visualizations

Prestin_CryoEM_Workflow cluster_SamplePrep Sample Preparation cluster_GridPrep Grid Preparation cluster_DataCollection Data Collection cluster_DataProcessing Data Processing Expression Prestin Expression (e.g., Dolphin Prestin in HEK cells) Purification Purification (Affinity & Size Exclusion Chromatography) Expression->Purification QC Quality Control (Negative Stain EM, DLS) Purification->QC Grid_Treatment Grid Glow-Discharging QC->Grid_Treatment Sample_Application Sample Application Grid_Treatment->Sample_Application Blotting Blotting Sample_Application->Blotting Vitrification Plunge Freezing Blotting->Vitrification Screening Grid Screening Vitrification->Screening Data_Acquisition Automated Data Acquisition Screening->Data_Acquisition Preprocessing Preprocessing (Motion Correction, CTF Estimation) Data_Acquisition->Preprocessing Particle_Picking Particle Picking Preprocessing->Particle_Picking Classification 2D/3D Classification (Address Heterogeneity) Particle_Picking->Classification Refinement 3D Refinement Classification->Refinement Validation Model Building & Validation Refinement->Validation

Caption: Overall workflow for Prestin cryo-EM structure determination.

Troubleshooting_Tree cluster_Aggregation Aggregation cluster_Orientation Preferred Orientation cluster_Ice Ice Thickness Start Problem Encountered Agg_Check Check Detergent Concentration Start->Agg_Check Particles Aggregated PO_Check Analyze Particle Views Start->PO_Check Limited Views Ice_Check Assess Ice Quality Start->Ice_Check Poor Contrast Agg_Sol1 Optimize Detergent (e.g., 0.05% DDM) Agg_Check->Agg_Sol1 Agg_Sol2 Screen Different Detergents Agg_Sol1->Agg_Sol2 Agg_Sol3 Adjust Buffer (pH, Salt) Agg_Sol2->Agg_Sol3 Agg_Sol4 Lower Protein Concentration Agg_Sol3->Agg_Sol4 PO_Sol1 Add Mild Detergent PO_Check->PO_Sol1 PO_Sol2 Use Different Grid Types PO_Sol1->PO_Sol2 PO_Sol3 Tilt Data Collection PO_Sol2->PO_Sol3 PO_Sol4 Use spIsoNet PO_Sol3->PO_Sol4 Ice_Sol1 Adjust Blotting Time/Force Ice_Check->Ice_Sol1 Ice_Sol2 Control Humidity (95-100%) Ice_Sol1->Ice_Sol2

Caption: Troubleshooting decision tree for common Prestin cryo-EM issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering background noise in Prestin-related functional assays. The information is tailored for scientists and drug development professionals working with Non-Linear Capacitance (NLC) and Otoacoustic Emission (OAE) measurements.

Troubleshooting Guides

Non-Linear Capacitance (NLC) Measurements

High background noise in whole-cell patch-clamp recordings for NLC can obscure the characteristic bell-shaped capacitance curve of Prestin. This guide provides a systematic approach to identifying and mitigating common noise sources.

Issue 1: High-frequency electrical noise and 50/60 Hz hum.

  • Question: My NLC recording is contaminated with a persistent high-frequency noise or a low-frequency hum. How can I resolve this?

  • Answer: This is often due to electrical interference from nearby equipment or improper grounding. Follow these steps:

    • Identify the Source: Systematically turn off non-essential electronic equipment in the vicinity of your electrophysiology rig to identify the noise source. Common culprits include centrifuges, refrigerators, and fluorescent lights.[1][2]

    • Check Grounding: Ensure all components of your setup (microscope, manipulators, perfusion system, Faraday cage) are connected to a common ground point.[3][4] Avoid ground loops by connecting all equipment to the same mains outlet block.

    • Faraday Cage: Verify the integrity of your Faraday cage. Ensure there are no openings and that the door is properly closed. The cage itself must be grounded.[4]

    • Perfusion System: Ground the perfusion line both before it enters and after it leaves the recording chamber. This can be done by inserting a grounded metal tube in the perfusion line.

Issue 2: Unstable baseline and sudden jumps in current or capacitance.

  • Question: The baseline of my recording is unstable, with sudden drifts or jumps, making it difficult to get a clean NLC curve. What could be the cause?

  • Answer: This can result from a poor seal, issues with the pipette or holder, or mechanical instability.

    • Gigaseal Formation: A stable, high-resistance seal (GΩ range) is critical. If the seal is unstable, the recording will be noisy. Use high-quality glass capillaries and fire-polish the pipette tips.

    • Pipette Holder and Headstage: Ensure the pipette holder is clean and dry. Salt bridges can form from solution creep, creating a path for noise.[2] Check that the headstage is securely mounted and that the pipette is firmly in place.

    • Mechanical Vibration: Use an anti-vibration table and ensure it is floating correctly. Isolate the setup from building vibrations.

Issue 3: Low NLC amplitude or distorted curve shape.

  • Question: I am getting a very small NLC signal, or the shape of the curve is not as expected. What factors could be influencing this?

  • Answer: This may be related to the biological condition of the cells or the composition of your recording solutions.

    • Cell Health: Only use healthy, well-adhered cells for recordings. Poor cell health will result in a compromised signal.

    • Intracellular Chloride: Prestin's voltage sensitivity is dependent on intracellular chloride concentration.[5][6] Low chloride levels can shift the voltage dependence of NLC and reduce its magnitude.[6] Ensure your intracellular solution has the appropriate chloride concentration for your experiment.

    • Membrane Cholesterol: The cholesterol content of the cell membrane can modulate Prestin function.[7][8] Depletion of membrane cholesterol can shift the voltage sensitivity of NLC.[8] Be mindful of any treatments or culture conditions that may alter cholesterol levels.

ParameterTypical ValueTroubleshooting Indication
Seal Resistance > 1 GΩ< 1 GΩ indicates a poor seal, a major source of noise.
Whole-cell Capacitance 10-100 pF (cell type dependent)Drifting values suggest an unstable recording.
Access Resistance < 20 MΩHigh access resistance can filter fast signals and introduce noise.
NLC Amplitude (Qmax/Clin) ~10-20 fC/pF in HEK cellsVery low values may indicate poor Prestin expression or suboptimal recording conditions.[9][10]
Distortion Product Otoacoustic Emission (DPOAE) Measurements

DPOAEs are low-amplitude signals and can be easily masked by physiological and environmental noise.

Issue 1: High noise floor obscuring the DPOAE signal.

  • Question: The noise floor in my DPOAE measurement is high, making it difficult to distinguish the emission from the noise. How can I improve my signal-to-noise ratio (SNR)?

  • Answer: A high noise floor can be due to subject noise, ambient noise, or a poor probe fit.

    • Subject State: The subject should be quiet and still. For human subjects, swallowing, chewing, and heavy breathing can introduce noise. For animal subjects, ensure adequate anesthesia.[11]

    • Probe Fit: A secure and airtight probe fit is essential to isolate the ear canal from ambient noise and to efficiently deliver the stimulus tones.[12] Use the correctly sized ear tip.

    • Ambient Noise: While DPOAEs can be recorded in relatively quiet environments, loud background noise will elevate the noise floor.[11]

    • Optimize Stimulus Parameters: The levels of the primary tones (L1 and L2) and their frequency ratio (f2/f1) can be optimized to maximize the DPOAE amplitude and improve the SNR.[13][14][15]

Issue 2: Presence of artifacts in the recording.

  • Question: I am seeing spurious peaks in my DPOAE recording that are not at the expected 2f1-f2 frequency. What are these and how can I avoid them?

  • Answer: These are likely artifacts generated by the measurement system or due to acoustic leakage.

    • System Distortion: Perform a probe integrity test in a test cavity to ensure the system itself is not generating distortion products.[16][17]

    • Acoustic Artifacts: If the probe fit is poor, the stimulus tones can leak and reflect within the ear canal, creating standing waves and other artifacts. Re-fit the probe to ensure a good seal.

ParameterRecommended Value/RangeRationale for Noise Reduction
L1, L2 Levels L1 = 65 dB SPL, L2 = 55 dB SPLThis relationship often produces the most robust DPOAEs.[16][18]
f2/f1 Ratio 1.22This ratio is optimal for generating the largest 2f1-f2 distortion product.[18]
Signal-to-Noise Ratio (SNR) ≥ 6 dBA common criterion for accepting a DPOAE as present and distinct from the noise floor.[14]
Averaging Time Increase as neededLonger averaging times can help to reduce the level of random noise.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Prestin?

A1: Prestin is a motor protein located in the lateral membrane of outer hair cells (OHCs) in the cochlea.[3] It undergoes rapid conformational changes in response to changes in membrane potential, causing the OHC to lengthen and shorten. This electromotility is believed to be the basis of the cochlear amplifier, which enhances the sensitivity and frequency selectivity of hearing.[2][3]

Q2: How does Non-Linear Capacitance (NLC) relate to Prestin function?

A2: The movement of charged residues within the Prestin molecule during its conformational changes gives rise to a voltage-dependent capacitance, known as Non-Linear Capacitance (NLC).[19] Measuring NLC is a direct way to assess the function of Prestin in isolated cells or membrane patches.[9][20]

Q3: What are Otoacoustic Emissions (OAEs) and how do they relate to Prestin?

A3: OAEs are sounds generated by the cochlea that can be measured in the ear canal.[16] The electromotility of OHCs, driven by Prestin, is a key contributor to the generation of OAEs. Therefore, OAEs serve as a non-invasive measure of OHC and Prestin function.[12]

Q4: Can the composition of the cell membrane affect Prestin assays?

A4: Yes, the lipid environment, particularly the concentration of cholesterol in the plasma membrane, can modulate Prestin's function.[7][8] Changes in membrane cholesterol can alter the voltage sensitivity of Prestin, which would be reflected in NLC measurements.[8][21]

Q5: Does intracellular ion concentration matter for Prestin functional assays?

A5: Yes, the concentration of intracellular anions, particularly chloride (Cl-), is crucial for Prestin's voltage-sensing mechanism.[5][6][22] Altering the intracellular Cl- concentration will shift the voltage-dependence of NLC and can affect the magnitude of the response.[5][6]

Experimental Protocols

Protocol for NLC Measurement in Prestin-Expressing HEK293 Cells

This protocol outlines the key steps for performing whole-cell patch-clamp recordings to measure NLC in a heterologous expression system, with an emphasis on minimizing background noise.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM with 10% FBS and 1% penicillin/streptomycin.

    • Transfect cells at ~50% confluency with a plasmid encoding Prestin and a fluorescent marker (e.g., GFP).[23]

    • Perform recordings 24-48 hours post-transfection.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsCl helps to block potassium channels).

  • Electrophysiology Setup and Noise Reduction:

    • Use a grounded Faraday cage to shield the setup from external electrical noise.[4]

    • Ensure the anti-vibration table is properly inflated.

    • Ground all metal components of the rig to a single point.

    • Turn off all unnecessary electrical equipment in the room.[1]

    • Use borosilicate glass capillaries to pull patch pipettes with a resistance of 3-5 MΩ.

    • Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.

  • Recording Procedure:

    • Identify transfected cells using fluorescence microscopy.

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Upon contact with the cell, release the positive pressure and apply gentle suction to form a gigaseal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before recording.

    • Apply a voltage ramp or a series of voltage steps (e.g., from -150 mV to +150 mV) and measure the resulting membrane capacitance.

    • The NLC is obtained by subtracting the linear capacitance from the total measured capacitance.

Protocol for DPOAE Measurement

This protocol provides a step-by-step guide for recording DPOAEs, focusing on achieving a high signal-to-noise ratio.

  • Subject Preparation:

    • Ensure the subject is in a quiet and comfortable state. For animal studies, maintain a stable level of anesthesia.[11]

    • Visually inspect the ear canal for any blockage (e.g., wax, debris) and gently clean if necessary.[12]

  • Probe Insertion:

    • Select the appropriate size ear tip for the subject's ear canal to ensure a snug and airtight fit.

    • Insert the probe into the ear canal, aiming for a deep and stable placement.

  • Stimulus Parameters:

    • Set the primary tone levels (L1, L2). A common and effective setting is L1 = 65 dB SPL and L2 = 55 dB SPL.[16][18]

    • Set the frequency ratio of the primary tones (f2/f1) to 1.22.[18]

    • Define the range of f2 frequencies to be tested (e.g., 1-8 kHz).

  • Recording and Analysis:

    • Begin the recording. The system will present the primary tones and record the sound pressure in the ear canal.

    • The DPOAE at the 2f1-f2 frequency will be extracted from the recording.

    • The noise floor is typically calculated as the average of the sound pressure in the frequency bins surrounding the DPOAE frequency.

    • The signal-to-noise ratio (SNR) is calculated as the difference in dB between the DPOAE amplitude and the noise floor.

    • An SNR of ≥ 6 dB is generally considered a valid DPOAE response.[14]

    • If the SNR is low, try re-fitting the probe, ensuring the subject is quiet, and increasing the number of averages.

Visualizations

Prestin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_function Functional Output Prestin Prestin (SLC26A5) NLC Non-Linear Capacitance (NLC) Prestin->NLC generates Electromotility Electromotility Prestin->Electromotility drives Cholesterol Membrane Cholesterol Cholesterol->Prestin modulates voltage sensitivity Cytoskeleton Actin-Spectrin Cytoskeleton Cytoskeleton->Prestin anchors & constrains Chloride Intracellular Cl- Chloride->Prestin enables voltage sensing Cochlear_Amp Cochlear Amplification Electromotility->Cochlear_Amp enables

Caption: Molecular interactions influencing Prestin function.

NLC_Troubleshooting_Workflow Start Noisy NLC Recording Check_Electrical Check for Electrical Noise (50/60 Hz Hum) Start->Check_Electrical Isolate_Equipment Isolate Equipment Check_Electrical->Isolate_Equipment Grounding Check Grounding Isolate_Equipment->Grounding Noise Persists Success Clean NLC Recording Isolate_Equipment->Success Noise Resolved Faraday_Cage Inspect Faraday Cage Grounding->Faraday_Cage Noise Persists Grounding->Success Noise Resolved Check_Seal Check Seal Stability & Pipette Faraday_Cage->Check_Seal Noise Persists Faraday_Cage->Success Noise Resolved Seal_Resistance Seal > 1 GΩ? Check_Seal->Seal_Resistance Clean_Holder Clean Pipette Holder Seal_Resistance->Clean_Holder No Check_Biological Check Biological Factors Seal_Resistance->Check_Biological Yes Clean_Holder->Check_Biological Cell_Health Assess Cell Health Check_Biological->Cell_Health Solutions Verify Solution Composition (e.g., Cl-) Cell_Health->Solutions Healthy Fail Problem Persists Cell_Health->Fail Unhealthy Solutions->Success Solution OK

References

strategies to enhance the stability of recombinant Prestin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the stability of recombinant Prestin (SLC26A5). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression, purification, and storage of this complex motor protein.

Frequently Asked Questions (FAQs)

Q1: What is Prestin, and why is its recombinant form often unstable? A1: Prestin is a transmembrane motor protein from the SLC26 family, crucial for the cochlear amplifier in mammalian hearing.[1][2] Its instability stems from its nature as a membrane protein. When removed from its native lipid bilayer environment, its hydrophobic transmembrane domains are exposed, leading to a high propensity for misfolding and aggregation.[3] Furthermore, its large size (~80 kDa) and complex structure present significant challenges for correct folding in recombinant systems.[1][3]

Q2: Which expression systems are suitable for producing recombinant Prestin? A2: Prestin has been successfully expressed in various eukaryotic systems, including Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney (HEK293) cells, and insect cells (like Sf9) using baculovirus vectors.[4][5][6] These systems are often preferred because they can handle complex proteins and provide necessary post-translational modifications.[7] While bacterial systems like E. coli are cost-effective, they often lead to Prestin being expressed in insoluble aggregates known as inclusion bodies due to the lack of cellular machinery for folding complex mammalian membrane proteins.[5][7][8]

Q3: What are the critical first steps to consider for enhancing Prestin stability? A3: The initial strategy should focus on optimizing expression conditions and the immediate biochemical environment. Key steps include:

  • Lowering Expression Temperature: Reducing the culture temperature (e.g., to 18-25°C) after induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[9][10]

  • Optimizing Induction: Using a lower concentration of the inducing agent (e.g., IPTG) can prevent the cellular machinery from being overwhelmed, leading to better quality protein.[11]

  • Choosing the Right Detergent: As a membrane protein, Prestin requires detergents for solubilization. A thorough screening process to identify a mild detergent that maintains Prestin's structural integrity is crucial.[12][13]

  • Buffer Composition: Maintaining an optimal pH and including protease inhibitors in your lysis buffer are essential to prevent degradation from the start.[9][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with recombinant Prestin.

Expression & Solubility Issues

Q: I'm not seeing any expression of my Prestin construct. What should I check? A: A complete lack of expression can stem from issues with the genetic construct or the host cell.[9]

  • Vector Integrity: Re-sequence your plasmid to ensure the Prestin gene is in the correct reading frame and free of mutations, such as a premature stop codon.[9]

  • Codon Usage: The codons in your Prestin gene may be rare for your chosen expression host, leading to poor translation efficiency.[10] Consider codon optimization of your gene sequence to match the host's tRNA abundance.[10][15]

  • Promoter System: Verify that you are using the correct inducer for your vector's promoter and that the inducer stock is active.[9]

Q: My Prestin is expressed, but it's insoluble and forming inclusion bodies. How can I improve solubility? A: Inclusion bodies consist of aggregated, misfolded protein and are a common challenge, especially in bacterial expression systems.[7][8]

  • Optimize Expression Conditions: Lower the induction temperature significantly (e.g., 18°C overnight) and reduce the inducer concentration.[9][11] This slows protein synthesis, giving the protein more time to fold correctly.[11]

  • Use Solubility-Enhancing Tags: Fusing a highly soluble protein tag (like GST or SUMO) to your Prestin construct can help improve its solubility.[11][15]

  • Change Expression Host: If problems persist, switching to a eukaryotic expression system like insect or mammalian cells is a highly effective strategy, as they are better equipped for folding complex proteins.[7][8]

Purification & Stability Issues

Q: I have good expression, but I lose most of my Prestin during purification. What could be wrong? A: Protein loss during purification can happen at several stages.

  • Inefficient Cell Lysis: Ensure your lysis protocol is effective for your host cells. If a significant amount of Prestin remains trapped in intact cells, it will be lost in the initial centrifugation step.[9]

  • Protein Degradation: Proteases released during lysis can degrade your target protein.[9] Always perform purification steps at 4°C and add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.[9][16]

  • Suboptimal Buffer Conditions: The pH or salt concentration of your buffers might be causing Prestin to either fail to bind the chromatography resin or elute prematurely.[9] Perform small-scale trials to optimize buffer composition.

  • Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) may be buried within the folded protein or cleaved by proteases, preventing it from binding to the resin.[9] Consider moving the tag to the other terminus of the protein.

Q: My purified Prestin aggregates over time. How can I improve its long-term stability? A: Aggregation of purified Prestin is often due to suboptimal buffer and storage conditions.[14]

  • Detergent and Lipid Environment: The detergent used for purification is critical. Mild, non-ionic detergents are generally preferred.[17] The stability of detergent-solubilized proteins can be very sensitive to detergent concentration.[12] Consider adding lipids back to your preparation or reconstituting Prestin into nanodiscs to provide a more native-like environment.

  • Buffer Additives: Optimize your storage buffer. Including stabilizers like sugars (e.g., 0.5-1 M sucrose or trehalose) or polyols (e.g., 10-20% glycerol) can protect the protein.[14][16] Adding a reducing agent like DTT or TCEP is important to prevent oxidation.[14]

  • Storage Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation.[14]

Experimental Protocols & Data

Protocol 1: Optimizing Induction Temperature for Soluble Expression

Objective: To determine the optimal temperature for inducing Prestin expression to maximize the yield of soluble, correctly folded protein.

Methodology:

  • Transform your Prestin expression plasmid into a suitable host strain (e.g., BL21(DE3) for E. coli or Sf9 for insect cells).

  • Inoculate a small starter culture and grow overnight under standard conditions.

  • Use the starter culture to inoculate four larger expression cultures to a low starting density (e.g., OD₆₀₀ of 0.05-0.1).

  • Grow the cultures at the standard temperature (e.g., 37°C) until they reach the mid-log phase (e.g., OD₆₀₀ of 0.6-0.8).

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Immediately move the cultures to shakers at four different temperatures: 37°C, 30°C, 25°C, and 18°C.[9]

  • Incubate for a set period, adjusting for temperature (e.g., 4 hours for 37°C, overnight for 18°C).[9]

  • Harvest the cells by centrifugation.

  • Lyse an equivalent amount of cells from each culture condition.

  • Separate the soluble and insoluble fractions by high-speed centrifugation.

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each temperature by SDS-PAGE and Western Blot to identify the condition that yields the most Prestin in the soluble fraction.[9]

Protocol 2: Screening Detergents for Prestin Solubilization and Stability

Objective: To identify the most suitable detergent for extracting Prestin from the cell membrane while maintaining its stability and function.

Methodology:

  • Prepare a crude membrane fraction from cells expressing Prestin via ultracentrifugation.[5]

  • Resuspend the membrane pellets in a base buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

  • Aliquot the membrane suspension into separate tubes.

  • To each tube, add a different detergent from a pre-selected panel (see Table 1). Test a range of concentrations for each detergent, typically above its Critical Micelle Concentration (CMC).

  • Incubate the mixtures (e.g., for 1 hour at 4°C with gentle rotation) to allow for solubilization.

  • Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet unsolubilized membrane fragments.

  • Collect the supernatant, which contains the solubilized proteins.

  • Assess the results:

    • Solubilization Efficiency: Use Western Blot to determine the amount of Prestin in the supernatant for each condition.

    • Stability: Analyze the stability of the solubilized Prestin over time using methods like Dynamic Light Scattering (DLS) to monitor for aggregation or by assessing its function (e.g., via NLC measurements if possible).[4][14]

Data Presentation

Table 1: Properties of Common Detergents for Membrane Protein Studies

Detergent ClassExample DetergentTypical HarshnessNotes
Non-ionic n-Dodecyl-β-D-maltoside (DDM)MildOften used for purifying large, multi-subunit membrane protein complexes.[17]
Lauryl Maltose Neopentyl Glycol (LMNG)MildA newer generation detergent known for enhancing the stability of various membrane proteins.
DigitoninMildUseful for extracting proteins while preserving interactions with other proteins or lipids.
Zwitterionic Lauryl Dimethyl Amine Oxide (LDAO)IntermediateCan be more denaturing than non-ionic detergents but is effective for smaller proteins.[18]
Fos-CholineIntermediate"Lipid-like" detergents that can be effective but may also destabilize soluble domains.[18]
Anionic Sodium Dodecyl Sulfate (SDS)HarshHighly denaturing; primarily used for SDS-PAGE and not for purifying active proteins.[18]

Table 2: Common Buffer Additives to Enhance Protein Stability

Additive TypeExamplesFunctionTypical Concentration
Protease Inhibitors Cocktail (e.g., cOmplete™)Prevents proteolytic degradation during lysis and purification.[9][16]As per manufacturer
Reducing Agents DTT, TCEP, β-mercaptoethanolPrevent oxidation of cysteine residues and formation of incorrect disulfide bonds.[14]1-10 mM
Stabilizers / Osmolytes Glycerol, Sucrose, TrehaloseIncrease solvent viscosity and stabilize protein structure, preventing aggregation.[14]10-20% (Glycerol), 0.5-1 M (Sugars)
Salts NaCl, KClHelp to shield surface charges and prevent non-specific aggregation.50-500 mM
Chelating Agents EDTA, EGTASequester divalent metal ions that can be cofactors for certain proteases.1-5 mM

Visual Guides

Prestin_Workflow cluster_Expression Expression Phase cluster_Purification Purification Phase cluster_QC QC & Storage a Prestin Gene (Codon Optimized) b Cloning into Expression Vector a->b c Transformation into Host Cells (e.g., HEK293) b->c d Cell Culture & Induction (Low Temperature) c->d e Cell Lysis (+ Protease Inhibitors) d->e Harvest Cells f Membrane Isolation (Ultracentrifugation) e->f g Detergent Solubilization (Screening Required) f->g h Affinity Chromatography (e.g., Ni-NTA) g->h i Size Exclusion Chromatography h->i j Purity Check (SDS-PAGE) i->j Purified Protein k Stability Assay (e.g., DLS) j->k l Functional Assay (e.g., NLC) k->l m Storage at -80°C (in optimized buffer) l->m

Caption: General workflow for recombinant Prestin expression and purification.

Troubleshooting_Flowchart start Start: Low Final Yield check_exp Analyze total lysate by Western Blot start->check_exp no_band No Prestin Band Detected check_exp->no_band No band_present Prestin Band Detected check_exp->band_present Yes sol_exp Troubleshoot Expression: 1. Sequence Vector 2. Codon Optimize 3. Change Host no_band->sol_exp check_sol Analyze Soluble vs. Insoluble Fractions band_present->check_sol insoluble Prestin is in Insoluble Fraction check_sol->insoluble Mostly soluble Prestin is in Soluble Fraction check_sol->soluble Mostly sol_solubility Improve Solubility: 1. Lower Induction Temp 2. Reduce Inducer Conc. 3. Add Solubilizing Tag insoluble->sol_solubility sol_purification Optimize Purification: 1. Check Lysis Efficiency 2. Add Protease Inhibitors 3. Optimize Buffers 4. Screen Detergents soluble->sol_purification

Caption: Troubleshooting flowchart for low yield of recombinant Prestin.

Stabilization_Concept Conceptual Model of Prestin Stabilization cluster_Micelle Detergent Micelle cluster_Aqueous Aqueous Buffer Environment Prestin_TM Prestin Transmembrane Domain Prestin_Soluble Prestin Soluble Domain Prestin_TM->Prestin_Soluble Stabilized Protein d1 Detergent Monomer d1->Prestin_TM d2 Detergent Monomer d2->Prestin_TM d3 Detergent Monomer d3->Prestin_TM d4 Detergent Monomer d4->Prestin_TM d5 Detergent Monomer d5->Prestin_TM d6 Detergent Monomer d6->Prestin_TM d7 Detergent Monomer d7->Prestin_TM d8 Detergent Monomer d8->Prestin_TM Additive1 Glycerol Additive1->Prestin_Soluble Prevents Aggregation Additive2 DTT Additive2->Prestin_Soluble Prevents Oxidation Additive3 NaCl Additive3->Prestin_Soluble Shields Charges

References

addressing variability in Prestin expression between cell passages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Prestin (SLC26A5) expression between cell passages. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in Prestin expression in our cell line at higher passages. What are the potential causes?

A1: A decrease in Prestin expression at higher passages is a common issue that can be attributed to several factors.[1] Cell lines in continuous culture are under evolutionary pressure, which can lead to genetic drift and alterations in morphology, growth rates, and protein expression.[1] Specifically for Prestin, this variability can be influenced by inconsistent culture conditions, such as fluctuations in media composition, pH, and temperature.[2][3] Over-subculturing can also lead to the selection of subpopulations of cells with lower Prestin expression.[1]

Q2: Can the choice of cell line impact the stability of Prestin expression?

A2: Absolutely. The stability of protein expression is highly dependent on the cell line used.[1] Some cell lines are inherently more stable than others. It is crucial to use a cell line that is well-characterized and known to maintain stable expression over multiple passages. If you are using a cell line not commonly used for Prestin expression, you may experience more significant variability. Authentication of your cell line via short tandem repeat (STR) profiling is recommended to ensure you are working with the correct cells.[2]

Q3: How does thyroid hormone (TH) influence Prestin expression?

A3: Thyroid hormone (TH) plays a significant role in regulating Prestin gene (Slc26a5) transcription.[4] In the absence of TH, there is a basal level of Prestin transcription.[4] However, the presence of TH activates thyroid hormone receptor beta (TRβ), which in turn enhances Prestin expression.[4] Therefore, inconsistencies in the levels of TH or TRβ in your culture system could lead to variable Prestin expression.

Q4: Are there any specific transcription factors that we should be aware of that regulate Prestin expression?

A4: Yes, several transcription factors are known to be associated with the regulation of Prestin. These include Gata-3, Brn-3c, and C/ebpb.[5] The expression levels of these transcription factors can influence the rate of Prestin transcription.[5] Variability in the activity of these factors between cell passages could contribute to the observed differences in Prestin expression.

Troubleshooting Guides

Issue 1: Inconsistent Prestin Protein Levels Detected by Western Blot

This guide provides a systematic approach to troubleshooting inconsistent Prestin protein levels between different cell passages.

Table 1: Troubleshooting Inconsistent Prestin Expression

Potential Cause Recommended Solution
High Passage Number Limit the number of passages for your experiments. It is recommended to use cells below a certain passage number (e.g., passage 20) for consistency.[2] Always thaw a fresh, low-passage vial of cells from your cryopreserved stock for critical experiments.[2]
Inconsistent Culture Conditions Standardize all culture protocols.[2] This includes using the same media formulation, serum lot, and supplements for all experiments. Monitor and maintain consistent pH and temperature.[3]
Cell Line Instability/Misidentification Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cell line.[2] If instability is suspected, consider re-cloning your cell line to isolate a stable, high-expressing clone.
Sub-optimal Protein Extraction Ensure complete cell lysis and protein solubilization. Use appropriate lysis buffers and protease inhibitors. Quantify total protein concentration accurately before loading to ensure equal loading across all samples.
Variability in Downstream Processing Standardize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Use a reliable housekeeping protein for normalization.

Experimental Workflow for Troubleshooting

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Inconsistent Prestin Expression (Western Blot) B Check Passage Number (<20) A->B Step 1 C Standardize Culture Conditions B->C Step 2 D Verify Cell Line (STR Profiling) C->D Step 3 E Optimize Protein Extraction D->E Step 4 F Standardize Western Blot Protocol E->F Step 5 G Consistent Prestin Expression F->G

Caption: Troubleshooting workflow for inconsistent Prestin expression.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for Prestin (Slc26a5) mRNA Expression

This protocol details the steps for quantifying Prestin mRNA levels to determine if the observed variability is at the transcriptional level.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for Prestin (Slc26a5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells from different passages.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Follow the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for Prestin and housekeeping gene), cDNA template, and nuclease-free water.

    • Run the qPCR reaction using a standard thermal cycling program.

    • Include no-template controls for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Prestin and the housekeeping gene.

    • Calculate the relative expression of Prestin using the ΔΔCt method.

Protocol 2: Western Blotting for Prestin Protein Expression

This protocol provides a detailed procedure for the detection and quantification of Prestin protein.[6]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Prestin

  • Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells from different passages in lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Prestin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the Prestin protein bands, normalizing to the housekeeping protein.

Signaling Pathway

Regulation of Prestin Gene Expression by Thyroid Hormone

The expression of the Prestin gene (Slc26a5) is positively regulated by thyroid hormone (TH).[4] In the presence of TH, the thyroid hormone receptor (TR) is activated, leading to the recruitment of co-activators and the initiation of transcription.[4] In the absence of TH, an apo-TR may exert weak repression, allowing for basal transcription.[4]

G cluster_0 Thyroid Hormone Signaling TH Thyroid Hormone (TH) TR Thyroid Hormone Receptor (TR) TH->TR Binds and Activates CoA Co-activators TR->CoA Recruits PrestinGene Prestin Gene (Slc26a5) CoA->PrestinGene Activates Transcription PrestinProtein Prestin Protein PrestinGene->PrestinProtein Translation

Caption: Simplified pathway of Prestin gene regulation by Thyroid Hormone.

References

Technical Support Center: Optimizing Fixation for Prestin Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prestin immunohistochemistry (IHC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Prestin staining protocols. Prestin, a motor protein primarily located in the lateral membrane of outer hair cells (OHCs) in the cochlea, is essential for mammalian hearing.[1][2][3][4] Accurate IHC detection of Prestin is crucial for studying cochlear function and pathology.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Prestin IHC, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing weak or no Prestin staining in my formalin-fixed, paraffin-embedded (FFPE) tissue?

A1: Weak or no staining for Prestin in FFPE tissues is a common issue, often related to epitope masking by the fixative.[5][6][7]

  • Cause 1: Inadequate Antigen Retrieval: Formaldehyde-based fixatives create cross-links that can mask the Prestin epitope, preventing antibody binding.[5][7][8]

    • Solution: Implement an antigen retrieval step. Heat-Induced Epitope Retrieval (HIER) is often the most effective method for unmasking epitopes in formalin-fixed tissue.[7][9][10] Experiment with different HIER buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and optimize the heating time and temperature.[10] For some antibodies, a combination of HIER and Proteolytic-Induced Epitope Retrieval (PIER) might be necessary.

  • Cause 2: Over-fixation: Prolonged fixation in formalin can irreversibly damage the Prestin epitope, making it difficult to retrieve.[6][11]

    • Solution: Optimize the fixation time. For immersion fixation, 4-24 hours is a general guideline, but this should be empirically determined for your specific tissue size and antibody.[12] If possible, use perfusion fixation for small animals to ensure rapid and uniform fixation.[6][12][13]

  • Cause 3: Incorrect Primary Antibody Dilution: The concentration of the primary antibody may be too low.

    • Solution: Re-titer the primary antibody by testing a range of dilutions on a positive control tissue.[14]

Q2: I am observing high background staining in my Prestin IHC. What could be the cause?

A2: High background staining can obscure specific Prestin localization.

  • Cause 1: Non-specific Antibody Binding: The primary or secondary antibodies may be binding to non-Prestin targets.

    • Solution:

      • Increase the concentration of the blocking serum (up to 10%).[15] Ensure the blocking serum is from a different species than the primary antibody.[16]

      • Use a more specific monoclonal antibody if available.[14]

      • Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[16]

  • Cause 2: Endogenous Enzyme Activity: If using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[17]

    • Solution: Block endogenous peroxidase activity with a hydrogen peroxide solution (e.g., 0.3-3% H2O2) before primary antibody incubation.[16][17] For alkaline phosphatase, use levamisole.[16]

  • Cause 3: Issues with Fixation: Inadequate fixation can lead to the diffusion of antigens and non-specific staining.[14]

    • Solution: Ensure the tissue is adequately fixed. Consider perfusion fixation for better preservation of cochlear structures.[1][12]

Q3: My tissue morphology is poor, and the outer hair cells are not well-defined. How can I improve this?

A3: Poor morphology can be a result of the chosen fixation method or improper tissue handling.

  • Cause 1: Inappropriate Fixative: Precipitating fixatives like methanol and ethanol can dehydrate cells and disrupt morphology, especially for membrane proteins like Prestin.[18]

    • Solution: For optimal morphological preservation, a cross-linking fixative like 4% paraformaldehyde (PFA) is generally recommended.[5][6][18] A study on Prestin ultrastructural distribution successfully used a mixture of 4% PFA and 0.1% glutaraldehyde.[1]

  • Cause 2: Under-fixation: Insufficient fixation can lead to autolysis and tissue degradation.[11]

    • Solution: Ensure the fixative volume is 50-100 times greater than the tissue volume for immersion fixation and that the fixation time is adequate.[6][12] For cochlear tissue, perfusion followed by immersion is a robust method.[1]

Q4: Can I use frozen sections for Prestin IHC? What are the recommended fixation methods?

A4: Yes, frozen sections can be used for Prestin IHC, which can be advantageous as it often avoids the need for antigen retrieval.

  • Recommended Fixation for Frozen Sections:

    • Acetone: Cold acetone (-20°C) for 5-10 minutes is a common method for fixing frozen sections. It also permeabilizes the cells.[5][19]

    • Methanol: Ice-cold methanol can also be used, but it can be harsh on some epitopes.[5][20]

    • Paraformaldehyde (Post-fixation): Sections can be lightly fixed with 4% PFA for 10-15 minutes after sectioning.

Data Presentation: Comparison of Fixation Methods

The choice of fixative is a critical step that requires a balance between preserving tissue morphology and retaining antigenicity.[6]

Fixative TypeCommon FormulationRecommended Fixation TimeAdvantages for Prestin IHCDisadvantages for Prestin IHCAntigen Retrieval Required?
Cross-linking (Aldehyde) 4% Paraformaldehyde (PFA) in PBS4-24 hours (immersion); 10 min (perfusion)[1][12]Excellent preservation of cellular morphology, ideal for localizing membrane-bound Prestin.[5][18]Can mask the Prestin epitope through cross-linking, reducing antigenicity.[5][6][8]Yes, typically HIER.[5][6][12]
Precipitating (Alcohol) Ice-cold 100% Methanol5-10 minutes at -20°C[5]Rapid fixation, preserves antigenicity well (no cross-linking).[18]May cause cell shrinkage and alter morphology, potentially affecting the appearance of OHCs.[18] Can disrupt some epitopes.[5]Generally not required.[12]
Precipitating (Solvent) Ice-cold 100% Acetone5-10 minutes at -20°C[5]Fast fixation, good for temperature-sensitive antigens.[18] Also acts as a permeabilizing agent.[5]Can extract lipids, potentially affecting membrane integrity and Prestin localization.[13]Not required.[5]

Experimental Protocols

Protocol 1: Paraformaldehyde Fixation and Paraffin Embedding for Prestin IHC

This protocol is recommended for achieving excellent morphological detail of the organ of Corti.

  • Tissue Fixation:

    • For small animals (e.g., rats, mice), perform transcardial perfusion with a vascular flush solution, followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB), pH 7.4, for approximately 10 minutes.[1]

    • Following perfusion, dissect the cochleae and immerse them in the same fixative for an additional 2-4 hours at room temperature.[1]

  • Decalcification (if necessary): For bone-encased cochlea, decalcify in a suitable agent like EDTA until the bone is soft.

  • Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5-7 µm thick sections using a microtome.

  • Antigen Retrieval (HIER):

    • Deparaffinize and rehydrate the sections.

    • Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the slides in a pressure cooker, water bath, or microwave to 95-100°C for 10-20 minutes.[10]

    • Allow slides to cool to room temperature for at least 20 minutes before proceeding with the staining protocol.[10]

  • Immunostaining: Proceed with blocking, primary antibody incubation (e.g., anti-Prestin antibody), secondary antibody incubation, and detection.

Protocol 2: Acetone Fixation for Prestin IHC on Frozen Sections

This protocol is a faster alternative that may preserve antigenicity without the need for HIER.

  • Tissue Preparation:

    • Dissect fresh cochlear tissue and embed in Optimal Cutting Temperature (OCT) compound.

    • Snap-freeze the block in liquid nitrogen or on dry ice.

  • Sectioning: Cut 8-10 µm thick sections using a cryostat and mount on charged slides.

  • Fixation:

    • Immerse the slides in ice-cold acetone for 5-10 minutes at -20°C.[5]

    • Air dry the slides briefly.

  • Washing: Wash slides 3 times with PBS.[5]

  • Immunostaining: Proceed with blocking and the subsequent IHC staining steps. No permeabilization step is needed as acetone also permeabilizes the cells.[5]

Visualizations

Experimental Workflow: Prestin IHC on FFPE Tissue

FFPE_Workflow start Start: FFPE Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize antigen_retrieval Antigen Retrieval (HIER) deparaffinize->antigen_retrieval blocking Blocking (e.g., Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody (anti-Prestin) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., HRP/DAB) secondary_ab->detection counterstain Counterstain & Mount detection->counterstain visualize Visualize & Analyze counterstain->visualize

Caption: Workflow for Prestin Immunohistochemistry on FFPE sections.

Troubleshooting Logic: Weak or No Prestin Staining

Troubleshooting_Weak_Staining problem Problem: Weak or No Staining check_control Positive Control Stained Correctly? problem->check_control issue_protocol Issue with General Protocol/Reagents check_control->issue_protocol No issue_prestin Issue Specific to Prestin Detection check_control->issue_prestin Yes check_fixation Fixation Method? issue_prestin->check_fixation formalin Formalin-Fixed check_fixation->formalin frozen Frozen check_fixation->frozen optimize_ar Optimize Antigen Retrieval (HIER) formalin->optimize_ar check_fix_time Check Fixation Time (Avoid Over-fixation) formalin->check_fix_time check_ab_dilution Optimize Primary Antibody Dilution frozen->check_ab_dilution optimize_ar->check_ab_dilution check_fix_time->check_ab_dilution

Caption: Troubleshooting flowchart for weak or absent Prestin staining.

References

Validation & Comparative

Validating Prestin Function: A Comparative Guide to Salicylate Inhibition Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods used to validate the function of Prestin, the motor protein responsible for the electromotility of cochlear outer hair cells (OHCs). A primary focus is placed on the widely used salicylate inhibition assay, with a detailed examination of its performance against alternative validation techniques. Experimental data is presented to support an objective comparison, enabling researchers to select the most appropriate method for their specific research or drug development needs.

Introduction to Prestin and its Importance

Prestin, encoded by the SLC26A5 gene, is a unique member of the solute carrier family 26. Unlike its relatives, which primarily function as anion transporters, Prestin acts as a voltage-dependent motor protein.[1] It is densely expressed in the lateral plasma membrane of OHCs and undergoes conformational changes in response to changes in membrane potential, driving the rapid elongation and contraction of these cells.[2] This electromotility is the fundamental mechanism behind the cochlear amplifier, a process that enhances auditory sensitivity and frequency selectivity in the mammalian ear by up to 100-fold (a 40-60 dB gain).[3][4] Given its critical role in hearing, validating Prestin function is paramount in auditory research and the development of therapeutics for hearing loss.

Salicylate Inhibition Assay: The Classical Approach

Salicylate, the active metabolite of aspirin, has long been known to induce reversible hearing loss and tinnitus.[5] It acts as a direct and competitive inhibitor of Prestin, effectively blocking OHC electromotility and its electrical signature, nonlinear capacitance (NLC).[1][6] This inhibitory effect forms the basis of the salicylate inhibition assay, a cornerstone technique for confirming Prestin function both in vitro and in vivo.

Mechanism of Action

Salicylate is thought to compete with intracellular chloride ions (Cl-), which are essential for Prestin's motor function.[7] By binding to Prestin, salicylate locks the protein in an expanded state, preventing the conformational changes necessary for electromotility.[2] This inhibition is reversible, with Prestin function returning to normal after salicylate washout.[8]

Experimental Data

The following table summarizes the inhibitory effects of salicylate on Prestin function as measured by nonlinear capacitance (NLC), a key electrical signature of its activity.

Cell TypeSalicylate ConcentrationEffect on NLCReference
Guinea Pig OHCs10 mMReduction in NLC magnitude and depolarizing shift in voltage dependence[7]
HEK293 cells expressing zebrafish PrestinNot specifiedNLC readily inhibited[9]
OHCs expressing SynPres (synthetic Prestin)10 mMReversible inhibition of evoked motility[6]

Alternative Methods for Validating Prestin Function

While the salicylate inhibition assay is a valuable tool, several alternative and complementary methods exist for validating Prestin function. These techniques offer distinct advantages and provide a more comprehensive understanding of Prestin's role in hearing.

Nonlinear Capacitance (NLC) Measurement

NLC is the direct electrical signature of Prestin's motor activity and arises from the movement of charged residues within the protein across the membrane's electric field during its conformational changes.[10]

  • Principle: Whole-cell patch-clamp recordings are used to measure the voltage-dependent changes in membrane capacitance. A characteristic bell-shaped curve of capacitance versus voltage is the hallmark of functional Prestin.[11]

  • Application: NLC measurements are widely used in heterologous expression systems (e.g., HEK293 or CHO cells) to screen for functional Prestin expression and to study the effects of mutations or pharmacological agents.[12][13]

Prestin Knockout Mouse Models

The generation of mice lacking a functional Prestin gene (Slc26a5 knockout) has been instrumental in definitively establishing its role in hearing.[14][15]

  • Principle: By comparing the auditory function of Prestin knockout mice to their wild-type littermates, the specific contributions of Prestin to hearing can be elucidated.

  • Application: Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE) measurements are used to assess hearing thresholds and cochlear amplification.[3]

In Vitro Expression Systems

Expressing Prestin in non-auditory cell lines provides a controlled environment to study its function in isolation from other cochlear components.

  • Principle: The Prestin gene is transfected into a suitable cell line (e.g., HEK293, CHO). Functional expression is then validated using methods like NLC measurement or immunofluorescence.

  • Application: These systems are invaluable for high-throughput screening of compounds that may modulate Prestin activity, aiding in drug discovery efforts.[12]

Comparison of Validation Methods

MethodPrincipleAdvantagesDisadvantages
Salicylate Inhibition Assay Pharmacological inhibition of Prestin function.Simple, cost-effective, applicable in vitro and in vivo.Potential off-target effects at high concentrations, indirect measure of function.
Nonlinear Capacitance (NLC) Measurement Direct electrical measurement of Prestin's motor activity.Highly specific, quantitative, provides detailed biophysical information.Requires specialized electrophysiology setup and expertise.
Prestin Knockout Mouse Models Genetic ablation of the Prestin gene.Definitive in vivo validation, allows for systemic studies.Time-consuming, expensive, potential for compensatory mechanisms.
In Vitro Expression Systems Heterologous expression of Prestin in cultured cells.High-throughput screening potential, controlled experimental environment.May not fully recapitulate the native OHC environment.

Experimental Protocols

Salicylate Inhibition of Prestin in Outer Hair Cells (In Vitro)
  • Cell Preparation: Isolate outer hair cells (OHCs) from the cochlea of a suitable animal model (e.g., guinea pig, mouse) using established enzymatic and mechanical dissociation methods.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated OHC.

    • Use an internal pipette solution containing a physiological concentration of chloride (e.g., 140 mM KCl).

    • The external solution should be a standard physiological saline.

  • Baseline NLC Measurement: Record the baseline nonlinear capacitance (NLC) by applying a series of voltage steps and measuring the resulting capacitive currents.

  • Salicylate Application: Perfuse the recording chamber with the external solution containing the desired concentration of sodium salicylate (e.g., 10 mM).

  • Post-Salicylate NLC Measurement: After a few minutes of salicylate application, repeat the NLC measurement. A reduction in the NLC magnitude and a shift in the voltage of peak capacitance indicate inhibition of Prestin function.[7]

  • Washout: Perfuse the chamber with the control external solution to wash out the salicylate and observe the recovery of NLC, confirming the reversibility of the inhibition.

Nonlinear Capacitance (NLC) Measurement in HEK293 Cells Expressing Prestin
  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect the cells with a plasmid vector containing the Prestin coding sequence. Co-transfection with a fluorescent reporter protein (e.g., GFP) can aid in identifying transfected cells.

  • Electrophysiological Recording:

    • After 24-48 hours of expression, transfer the cells to a recording chamber.

    • Establish a whole-cell patch-clamp configuration on a transfected cell (identified by fluorescence if applicable).

  • NLC Measurement Protocol:

    • Apply a voltage ramp or a series of voltage steps (e.g., from -150 mV to +150 mV) to the cell membrane.

    • Record the resulting membrane currents.

    • The capacitive component of the current is then used to calculate the membrane capacitance at each voltage, revealing the characteristic bell-shaped NLC curve of functional Prestin.[12]

Auditory Brainstem Response (ABR) Measurement in Prestin Knockout Mice
  • Animal Preparation:

    • Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).

    • Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and on the back or contralateral ear (ground).[16]

  • Acoustic Stimulation:

    • Present a series of sound stimuli (clicks or tone bursts at different frequencies) to the ear via a calibrated speaker.

    • Vary the intensity of the stimuli in descending steps (e.g., from 90 dB SPL to 10 dB SPL).[16]

  • Signal Recording and Analysis:

    • Record the electrical activity from the electrodes.

    • Average the responses to multiple presentations of the same stimulus to improve the signal-to-noise ratio.

    • The ABR threshold is defined as the lowest stimulus intensity at which a discernible waveform can be identified.

  • Comparison: Compare the ABR thresholds of Prestin knockout mice to those of wild-type controls. A significant elevation in thresholds in the knockout mice indicates hearing loss due to the absence of Prestin function.[14][15]

Visualizing Experimental Workflows and Relationships

Salicylate_Inhibition_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate_OHCs Isolate Outer Hair Cells Patch_Clamp Whole-Cell Patch Clamp Isolate_OHCs->Patch_Clamp Baseline_NLC Measure Baseline NLC Patch_Clamp->Baseline_NLC Apply_Salicylate Apply Salicylate Baseline_NLC->Apply_Salicylate Post_Salicylate_NLC Measure Post-Salicylate NLC Apply_Salicylate->Post_Salicylate_NLC Washout Washout Salicylate Post_Salicylate_NLC->Washout Recovery_NLC Measure Recovered NLC Washout->Recovery_NLC Compare_NLC Compare NLC Curves Recovery_NLC->Compare_NLC

Caption: Workflow for a Salicylate Inhibition Assay on Outer Hair Cells.

Prestin_Validation_Comparison cluster_methods Validation Methods Prestin_Function Validating Prestin Function Salicylate_Inhibition Salicylate Inhibition Assay Prestin_Function->Salicylate_Inhibition NLC_Measurement Nonlinear Capacitance (NLC) Measurement Prestin_Function->NLC_Measurement Knockout_Models Prestin Knockout Mouse Models Prestin_Function->Knockout_Models In_Vitro_Expression In Vitro Expression Systems Prestin_Function->In_Vitro_Expression Pharmacological_Inhibition Pharmacological Inhibition Salicylate_Inhibition->Pharmacological_Inhibition Direct_Electrical_Signature Direct Electrical Signature NLC_Measurement->Direct_Electrical_Signature Genetic_Ablation Genetic Ablation Knockout_Models->Genetic_Ablation Heterologous_Expression Heterologous Expression In_Vitro_Expression->Heterologous_Expression

Caption: Comparison of Methods for Validating Prestin Function.

Conclusion

Validating Prestin function is a critical step in auditory research and the development of novel treatments for hearing loss. The salicylate inhibition assay remains a simple and effective method for confirming Prestin activity. However, for a more comprehensive and quantitative assessment, it should be complemented with alternative techniques such as NLC measurements, studies in Prestin knockout mice, and the use of in vitro expression systems. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of detail. This guide provides the necessary information for researchers to make an informed decision and to design robust experiments to investigate the fascinating biology of this essential molecular motor.

References

A Comparative Guide to the Electromotility of Prestin Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of hearing in mammals is intrinsically linked to the remarkable molecular motor, Prestin. This protein, a member of the SLC26A family, is the driving force behind the electromotility of outer hair cells (OHCs) in the cochlea, a process crucial for the exquisite sensitivity and frequency selectivity of the mammalian auditory system.[1][2] While Prestin is present in all vertebrates, its function has diverged significantly. In non-mammalian vertebrates, Prestin orthologs primarily function as anion transporters, whereas in mammals, they have evolved to become highly specialized voltage-dependent motors.[1][3][4] This guide provides a comparative analysis of the electromotility of different Prestin orthologs, supported by experimental data, to illuminate the key functional differences that have emerged through evolution.

Quantitative Comparison of Electromotility Parameters

The primary measure of Prestin's motor function is its nonlinear capacitance (NLC), which arises from the movement of a charged voltage sensor within the protein across the plasma membrane in response to changes in membrane potential.[3][5] This charge movement is directly coupled to a change in the protein's surface area, resulting in the elongation and contraction of the OHC.[6] Key parameters used to quantify NLC and, by extension, electromotility include:

  • Qmax/Clin (fC/pF): The maximum nonlinear charge moved normalized to the linear membrane capacitance, representing the density of functional Prestin motors.

  • V1/2 (mV): The voltage at which half of the maximal charge is moved, indicating the operating point of the motor.

  • z (e): The elementary charge, representing the number of elementary charges moved across the membrane electric field.

The following table summarizes these parameters for various Prestin orthologs, as measured in transfected Human Embryonic Kidney (HEK) cells.

SpeciesOrthologQmax/Clin (fC/pF)V1/2 (mV)z (e)Primary FunctionReference
Mammals
Gerbil14.4 ± 3.8-76.5 ± 5.30.73 ± 0.09Electromotility[7]
Human~11.5~-60~0.85Electromotility[8]
Bat~16.5~-55~0.8Electromotility[8]
Dolphin~18~-45~0.65Electromotility[8]
Monotreme
Platypus8.4 ± 2.2-30.7 ± 10.70.65 ± 0.09Electromotility & Transport[7]
Birds
Chicken6.3 ± 0.739.5 ± 1.80.47 ± 0.03Anion Transport[7]
Fish
ZebrafishWeak/Not prominentHighly PositiveWeakAnion Transport[3][4]

Key Observations:

  • There is a clear evolutionary trend of increasing electromotility from fish to mammals.[3][4]

  • Mammalian Prestin orthologs exhibit a significantly larger charge density (Qmax/Clin) compared to their non-mammalian counterparts, indicating a higher density of efficient motor proteins.[8][9]

  • The voltage operating point (V1/2) of mammalian Prestin is shifted towards more negative potentials, aligning it with the resting membrane potential of OHCs.[7]

  • Non-mammalian vertebrate Prestins, such as those from zebrafish and chicken, display weak or negligible NLC and function primarily as anion transporters.[3][4] The platypus Prestin represents an evolutionary intermediate, exhibiting both electromotility and transport functions.[3]

Experimental Protocol: Measurement of Prestin Electromotility

The quantitative data presented above is typically acquired through the following experimental workflow, which involves expressing the Prestin ortholog of interest in a heterologous system and measuring its electrical properties using patch-clamp electrophysiology.

1. Gene Cloning and Expression Vector Construction:

  • The coding sequence of the Prestin ortholog is amplified via PCR and cloned into a mammalian expression vector.
  • Often, a fluorescent protein tag (e.g., GFP) is fused to the Prestin sequence to allow for visualization of protein expression and localization.

2. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are a commonly used cell line due to their high transfection efficiency and low background of endogenous channels.
  • Cells are cultured in appropriate media and transiently transfected with the Prestin expression vector using standard methods like lipid-based transfection reagents.

3. Whole-Cell Patch-Clamp Electrophysiology:

  • Transfected cells expressing the Prestin ortholog (identifiable by fluorescence) are selected for recording 24-48 hours post-transfection.
  • The whole-cell patch-clamp technique is employed to gain electrical access to the cell's interior and to control the membrane potential.
  • A voltage-clamp protocol is applied, typically involving a series of voltage steps or a voltage ramp, to stimulate the Prestin motors.
  • The resulting membrane currents are recorded. The capacitive component of the current, which reflects the movement of Prestin's voltage sensor, is measured.

4. Data Analysis:

  • The linear capacitance of the cell membrane is subtracted from the total capacitance to isolate the NLC.
  • The NLC is then plotted against the membrane voltage, resulting in a characteristic bell-shaped curve.
  • This curve is fitted with a Boltzmann function to extract the key parameters: Qmax, V1/2, and z.

Experimental Workflow Diagram

G Clone Prestin Ortholog Gene Cloning Vector Mammalian Expression Vector Construction Clone->Vector Transfect HEK Cell Culture & Transfection Vector->Transfect Patch Whole-Cell Patch-Clamp Transfect->Patch Record Voltage Clamp & Current Recording Patch->Record Isolate Isolate Nonlinear Capacitance (NLC) Record->Isolate Plot Plot NLC vs. Membrane Voltage Isolate->Plot Fit Boltzmann Fit & Parameter Extraction Plot->Fit

Caption: Experimental workflow for measuring Prestin electromotility.

Signaling and Regulation

The functional evolution of Prestin from an anion transporter to a molecular motor is a topic of ongoing research.[1] Studies suggest that specific amino acid substitutions in the transmembrane domains are critical for the gain of electromotility in mammals.[1] These changes are thought to reduce the protein's ability to transport ions while enhancing its voltage sensitivity.[1] Furthermore, the interaction of Prestin with the surrounding lipid membrane and its oligomerization state are also believed to play a role in modulating its motor function. The sensitivity of Prestin orthologs to membrane thickness, for instance, has been shown to be inversely related to their electromotile effectiveness.[6][10]

References

A Comparative Guide to Prestin and Other Membrane Motor Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane motor protein Prestin with other key motor proteins: Myosin, Kinesin, and Dynein. The information is supported by experimental data to highlight their distinct mechanisms and performance characteristics.

Introduction to Membrane Motor Proteins

Motor proteins are essential molecular machines that convert chemical energy into mechanical work, driving a variety of cellular processes. While Myosin, Kinesin, and Dynein are canonical examples of ATP-dependent motors that move along cytoskeletal tracks, Prestin represents a unique class of membrane motor that directly converts electrical energy into mechanical force. Prestin, encoded by the SLC26A5 gene, is a member of the solute carrier family 26 (SLC26) of anion transporters.[1][2] It is densely packed in the lateral membrane of cochlear outer hair cells (OHCs) and is fundamental to the sensitivity and frequency selectivity of mammalian hearing.[1][2] Unlike other motor proteins, Prestin's function is not dependent on ATP or calcium.[3] Instead, it undergoes rapid conformational changes in response to changes in the transmembrane potential, a process known as electromotility.[3][4]

Performance Comparison

The operational paradigms of Prestin and the cytoskeletal motors differ significantly. Myosin, Kinesin, and Dynein utilize the chemical energy from ATP hydrolysis to produce directed movement and force. In contrast, Prestin functions as a voltage-to-force converter, with its motor activity intrinsically linked to its voltage-sensing capabilities.

FeaturePrestinMyosinKinesinDynein
Energy Source Transmembrane Voltage GradientATP HydrolysisATP HydrolysisATP Hydrolysis
Mechanism Voltage-driven conformational changeActin-based power strokeMicrotubule-based "walking"Microtubule-based power stroke
Operational Speed Up to >70 kHz (frequency response)[5]~310 nm/s (Myosin-10) to 7 µm/s (Myosin XI)[6][7]~800 nm/s (in vitro) to 2000 nm/s (in vivo)[8]~100 nm/s to 800 nm/s[9][10]
Force Generation Area change of ~3-4 nm² per molecule[11]~5-6 pN per power stroke~6 pN (stall force)~1-7 pN (stall force)[10]
Elementary Step Unitary displacement of ~0.54 nm[11]~10-36 nm step size[7]8 nm step size[8]Variable, can take multiple steps
Processivity Not applicable (membrane-bound)Varies by isoform (some are processive)Highly processiveProcessive
Cytoskeletal Track None (integral membrane protein)Actin filamentsMicrotubulesMicrotubules
Primary Function Cochlear amplificationMuscle contraction, cell motilityIntracellular transportIntracellular transport, ciliary/flagellar beating

Signaling and Mechanochemical Cycles

The mechanisms of force generation for these motor proteins are fundamentally different. Prestin's action is governed by voltage-dependent conformational changes, while Myosin, Kinesin, and Dynein follow a cyclical process of ATP binding, hydrolysis, and product release.

Prestin's Voltage-Sensing Mechanism

Prestin's motor function is initiated by changes in the cell's membrane potential. Intracellular anions, such as chloride, are thought to act as extrinsic voltage sensors, binding to a site on the Prestin molecule.[2] A change in the transmembrane electric field causes the translocation of this charged sensor within the protein, triggering a conformational change that alters the protein's surface area within the membrane.[4] This area change, occurring at microsecond rates, is the basis of its motor activity.

Prestin_Mechanism cluster_membrane Cell Membrane Hyperpolarization Hyperpolarization Prestin_Elongated Prestin (Elongated State) Larger Area Hyperpolarization->Prestin_Elongated Anion moves outward Depolarization Depolarization Prestin_Contracted Prestin (Contracted State) Smaller Area Depolarization->Prestin_Contracted Anion moves inward Prestin_Contracted->Hyperpolarization Repolarization

Prestin's voltage-driven conformational change.
Myosin's ATPase Cycle

Myosin's interaction with actin is a tightly coupled enzymatic cycle. The binding of ATP to the myosin head causes its detachment from actin. ATP hydrolysis then "cocks" the myosin head into a high-energy state. The myosin head then rebinds to actin and the release of inorganic phosphate (Pi) triggers the "power stroke," where the myosin head swivels and pulls the actin filament. Finally, the release of ADP allows a new ATP molecule to bind, restarting the cycle.

Myosin_ATPase_Cycle Start Myosin-Actin Rigor Complex ATP_Binding ATP binds to Myosin Start->ATP_Binding Detachment Myosin detaches from Actin ATP_Binding->Detachment ATP_Hydrolysis ATP is hydrolyzed to ADP + Pi Detachment->ATP_Hydrolysis Cocking Myosin head 'cocks' (High-energy state) ATP_Hydrolysis->Cocking Actin_Binding Myosin binds to Actin Cocking->Actin_Binding Power_Stroke Power Stroke (Pi is released) Actin_Binding->Power_Stroke ADP_Release ADP is released Power_Stroke->ADP_Release ADP_Release->Start

The mechanochemical cycle of Myosin.
Kinesin's Mechanochemical Cycle

Kinesin "walks" along microtubules in a processive manner. The cycle begins with one head bound to the microtubule. The binding of ATP to this attached head induces a conformational change in the "neck linker" region, which swings the detached head forward. This new leading head then binds to a new site on the microtubule, and the trailing head hydrolyzes its ATP and detaches. This coordinated "hand-over-hand" mechanism allows for continuous movement.

Kinesin_Cycle Start One head bound to microtubule ATP_Binds ATP binds to attached head Start->ATP_Binds Neck_Linker_Zippering Neck linker zippers, swinging forward the detached head ATP_Binds->Neck_Linker_Zippering Forward_Head_Binds Forward head binds to microtubule Neck_Linker_Zippering->Forward_Head_Binds ADP_Release ADP released from forward head Forward_Head_Binds->ADP_Release ATP_Hydrolysis_Rear ATP hydrolysis in rear head ADP_Release->ATP_Hydrolysis_Rear Rear_Head_Detaches Rear head detaches ATP_Hydrolysis_Rear->Rear_Head_Detaches Rear_Head_Detaches->Start Cycle Repeats

The mechanochemical cycle of Kinesin.
Dynein's Power Stroke Mechanism

Dynein's mechanism involves a large AAA+ ATPase domain. ATP binding to this domain causes the microtubule-binding domain (MTBD), located at the tip of a long stalk, to detach from the microtubule. ATP hydrolysis then primes the "linker" domain, causing a conformational change that repositions the motor domain. The subsequent release of phosphate and ADP leads to the rebinding of the MTBD to the microtubule and the execution of a power stroke, which moves the microtubule.

Dynein_Cycle Start Dynein bound to Microtubule ATP_Binding ATP binds to AAA+ domain Start->ATP_Binding Detachment MTBD detaches from Microtubule ATP_Binding->Detachment ATP_Hydrolysis ATP hydrolysis and linker repriming Detachment->ATP_Hydrolysis Rebinding MTBD rebinds to Microtubule ATP_Hydrolysis->Rebinding Power_Stroke Power stroke (Pi and ADP release) Rebinding->Power_Stroke Power_Stroke->Start

The power stroke mechanism of Dynein.

Experimental Protocols

Measuring Prestin's Nonlinear Capacitance (NLC)

The motor function of Prestin is typically characterized by measuring its nonlinear capacitance (NLC), a direct electrical signature of its voltage-dependent conformational changes. The whole-cell patch-clamp technique is employed for this purpose.

Experimental Workflow:

NLC_Workflow Cell_Prep Prepare cells expressing Prestin Patch Establish a giga-ohm seal with a cell Cell_Prep->Patch Pipette_Prep Pull and polish borosilicate glass pipettes (1.5-3.0 MΩ) Pipette_Prep->Patch Solutions Prepare intracellular and extracellular solutions Solutions->Patch Whole_Cell Rupture the membrane to achieve whole-cell configuration Patch->Whole_Cell Voltage_Protocol Apply a voltage ramp or step protocol (e.g., -150 mV to +70 mV) Whole_Cell->Voltage_Protocol Record Record capacitive currents using a patch-clamp amplifier Voltage_Protocol->Record Analysis Analyze the voltage-dependent capacitance to determine NLC Record->Analysis

Workflow for measuring Prestin's NLC.

Detailed Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the Prestin protein.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 1.5-3.0 MΩ when filled with the internal solution. The pipette tip is often polished.

  • Solutions: Prepare an intracellular solution (pipette solution) and an extracellular solution (bath solution) with appropriate ionic compositions.

  • Patching: Under a microscope, carefully guide the micropipette to the surface of a transfected cell and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Protocol and Recording: Using a patch-clamp amplifier and data acquisition software, apply a command voltage protocol, typically a voltage ramp or a series of voltage steps, to the cell. Record the resulting capacitive currents.

  • Data Analysis: The recorded currents are analyzed to calculate the cell membrane capacitance at different voltages. The voltage-dependent component of the capacitance is the NLC, which can be fitted with a Boltzmann function to determine parameters such as the voltage at peak capacitance (V1/2) and the maximum charge transfer (Qmax).

In Vitro Motility Assay for Myosin and Kinesin

The motor activity of Myosin and Kinesin is often studied using in vitro motility assays. In one common configuration, the motor proteins are adhered to a glass surface, and the movement of fluorescently labeled cytoskeletal filaments (actin for Myosin, microtubules for Kinesin) is observed.

Experimental Workflow:

Motility_Assay_Workflow Flow_Cell Construct a flow cell from a microscope slide and coverslip Coat_Surface Coat the coverslip with an adherent protein (e.g., nitrocellulose) Flow_Cell->Coat_Surface Bind_Motors Introduce motor protein solution to bind to the surface Coat_Surface->Bind_Motors Block Block non-specific binding sites (e.g., with casein) Bind_Motors->Block Add_Filaments Introduce fluorescently labeled actin filaments or microtubules Block->Add_Filaments Initiate_Motility Add ATP-containing buffer to initiate movement Add_Filaments->Initiate_Motility Image Visualize and record filament movement using fluorescence microscopy Initiate_Motility->Image Analyze Track filaments to determine velocity and other parameters Image->Analyze

Workflow for an in vitro motility assay.

Detailed Methodology:

  • Flow Cell Preparation: Construct a small chamber (flow cell) by attaching a coverslip to a microscope slide.

  • Surface Coating: Coat the inner surface of the coverslip with a substance that will bind the motor proteins, such as nitrocellulose.

  • Motor Protein Adsorption: Introduce a solution containing the purified motor proteins (e.g., Myosin or Kinesin) into the flow cell and allow them to adhere to the surface.

  • Blocking: To prevent non-specific binding of the filaments, introduce a blocking agent like casein.

  • Filament Addition: Introduce a solution of fluorescently labeled actin filaments or microtubules into the flow cell.

  • Initiation of Motility: Perfuse the flow cell with a buffer containing ATP to power the motor proteins.

  • Imaging and Analysis: Observe the movement of the fluorescent filaments using a fluorescence microscope equipped with a sensitive camera. The recorded videos are then analyzed using tracking software to determine the velocity and other motile properties.

Microtubule Binding Assay for Dynein

To study the interaction of Dynein with its microtubule track, a microtubule binding and pelleting assay can be performed. This assay determines the ability of Dynein to bind to microtubules in the presence of different nucleotides.

Detailed Methodology:

  • Prepare Microtubules: Polymerize and stabilize microtubules from purified tubulin.

  • Incubate Dynein and Microtubules: Mix purified Dynein with the stabilized microtubules in a buffer containing the nucleotide of interest (e.g., ATP, ADP, or a non-hydrolyzable ATP analog).

  • Centrifugation: Centrifuge the mixture at high speed to pellet the microtubules and any bound proteins.

  • Analyze Supernatant and Pellet: Carefully separate the supernatant (containing unbound proteins) from the pellet (containing microtubules and bound proteins).

  • SDS-PAGE and Western Blotting: Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to Dynein to determine the extent of binding.

Conclusion

Prestin stands apart from traditional motor proteins like Myosin, Kinesin, and Dynein due to its unique voltage-driven mechanism and its role as a membrane-embedded motor. While the cytoskeletal motors are crucial for intracellular transport and muscle contraction, driven by the universal energy currency of ATP, Prestin's rapid, direct electromechanical conversion is specialized for the high-frequency demands of mammalian hearing. Understanding these fundamental differences in energy source, mechanism, and cellular function is critical for researchers in cellular biophysics, neuroscience, and for the development of novel therapeutic strategies targeting diseases associated with motor protein dysfunction, including hearing loss.

References

Confirming the Role of Prestin: A Comparative Guide to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of animal models used to confirm the role of the motor protein Prestin in cochlear amplification. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to aid in the design and interpretation of studies in this field.

The Critical Role of Prestin in Hearing

Prestin, encoded by the SLC26A5 gene, is a transmembrane motor protein uniquely expressed in the outer hair cells (OHCs) of the mammalian cochlea.[1] It is the driving force behind the electromotility of OHCs, a rapid, voltage-driven change in cell length that amplifies sound vibrations, enhancing hearing sensitivity and frequency selectivity.[2][3][4] The absence or malfunction of Prestin leads to significant hearing loss, making it a crucial target for research into auditory disorders and potential therapeutic interventions.[3][5]

Comparative Analysis of Animal Models

The most definitive evidence for Prestin's function comes from genetically modified mouse models. Below is a comparison of key auditory function parameters in wild-type mice versus those with Prestin gene modifications.

Data Presentation: Auditory Function in Prestin Mutant Mice
Animal ModelGenotypeAuditory Brainstem Response (ABR) Threshold Shift (re: Wild-Type)Distortion Product Otoacoustic Emissions (DPOAE) Threshold Shift (re: Wild-Type)OHC ElectromotilityKey Phenotype
Wild-Type MouseSlc26a5+/+BaselineBaselinePresentNormal hearing
Prestin Knockout (KO) MouseSlc26a5-/-45–65 dB increase[6]45–55 dB increase[6]Absent[2][6]Severe hearing loss; loss of cochlear amplification[3][7]
Prestin Heterozygous MouseSlc26a5+/-1–8 dB increase[6]3.1–6.4 dB increase[6]ReducedMild hearing impairment
Prestin Knockin (KI) Mouse (V499G/Y501H)Slc26a5V499G/Y501H~50 dB increaseNot specifiedAbsentPrestin-KO-like hearing loss, demonstrating the necessity of motor function[8]
Prestin Knockin (KI) Mouse (R130S)Slc26a5R130S/R130SSignificant increaseSignificant increaseSlowed motor kineticsHearing loss, particularly at high frequencies, highlighting the importance of fast motor action[8][9]

Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following are detailed methodologies for key experiments used to characterize the function of Prestin in animal models.

Auditory Brainstem Response (ABR)

Objective: To assess the integrity of the auditory pathway from the cochlea to the brainstem.

Methodology:

  • Anesthetize the animal (e.g., ketamine/xylazine cocktail, 100/10 mg/kg, IP).[8]

  • Place subdermal needle electrodes at the vertex of the skull (active), behind the pinna of the test ear (reference), and in the contralateral pinna or a distal location (ground).[10]

  • Deliver sound stimuli (e.g., tone pips at various frequencies) via a speaker placed in the ear canal.[10]

  • Record the electrical activity of the auditory nerve and brainstem pathways.

  • Determine the hearing threshold, defined as the lowest sound intensity that elicits a discernible ABR waveform.

Distortion Product Otoacoustic Emissions (DPOAEs)

Objective: To provide a non-invasive assessment of OHC function.[11]

Methodology:

  • Anesthetize the animal and place it in a sound-attenuating chamber.

  • Insert a probe into the ear canal containing two speakers to deliver primary tones (f1 and f2) and a microphone to record the emissions.[8][11]

  • Present two simultaneous pure tones at specific frequencies (f2/f1 ratio is typically 1.2) and intensities.[12]

  • The healthy cochlea will produce intermodulation distortion products, with the most prominent being at the 2f1-f2 frequency.

  • Measure the amplitude of the DPOAE at the 2f1-f2 frequency as a function of the primary tone levels to determine the DPOAE threshold.

OHC Electromotility Assay (Whole-Cell Patch Clamp)

Objective: To directly measure the voltage-dependent length changes of isolated OHCs.[6]

Methodology:

  • Isolate the organ of Corti from the cochlea of the animal model.

  • Dissociate individual OHCs enzymatically and mechanically.[10]

  • Using a patch pipette, establish a whole-cell voltage-clamp configuration on an isolated OHC.[10][13]

  • Apply a series of voltage steps to the OHC and simultaneously record the changes in cell length using video microscopy.

  • Quantify the change in length as a function of the applied voltage to determine the extent of electromotility.

Immunohistochemistry for Prestin Localization

Objective: To visualize the expression and subcellular localization of the Prestin protein within the cochlea.

Methodology:

  • Fix the dissected cochlea with 4% paraformaldehyde.[14]

  • Prepare whole-mounts of the organ of Corti or cryosection the cochlea.

  • Permeabilize the tissue (e.g., with Triton X-100) and block non-specific antibody binding.[14]

  • Incubate with a primary antibody specific to Prestin.[6]

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain for cell nuclei (e.g., with DAPI) and/or other cellular components if desired.

  • Image the preparation using confocal microscopy to visualize the localization of Prestin, which is expected in the lateral plasma membrane of OHCs.[1][14]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for Prestin-mediated electromotility and the workflows for key experimental procedures.

Prestin_Electromotility_Pathway cluster_OHC Outer Hair Cell Sound Sound Stimulus MET Mechano-electrical Transduction Sound->MET Vibrates Stereocilia Membrane_Potential Change in Membrane Potential (Voltage) MET->Membrane_Potential Ion flow Prestin Prestin (SLC26A5) Conformational Change Membrane_Potential->Prestin Senses Voltage OHC_Motility OHC Somatic Electromotility (Contraction/Elongation) Prestin->OHC_Motility Drives Cochlear_Amp Cochlear Amplification OHC_Motility->Cochlear_Amp Amplifies Basilar Membrane Motion

Caption: Prestin-mediated electromotility signaling cascade.

ABR_DPOAE_Workflow cluster_animal_prep Animal Preparation cluster_abr ABR Measurement cluster_dpoae DPOAE Measurement Animal_Model Select Animal Model (e.g., Prestin KO) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Placement Position in Sound- Attenuating Chamber Anesthesia->Placement ABR_Electrodes Place Subdermal Electrodes Placement->ABR_Electrodes DPOAE_Probe Insert Probe into Ear Canal Placement->DPOAE_Probe ABR_Stimuli Deliver Auditory Stimuli (Tone Pips) ABR_Electrodes->ABR_Stimuli ABR_Recording Record Neural Responses ABR_Stimuli->ABR_Recording ABR_Analysis Determine Thresholds ABR_Recording->ABR_Analysis DPOAE_Stimuli Present Primary Tones (f1, f2) DPOAE_Probe->DPOAE_Stimuli DPOAE_Recording Record Otoacoustic Emissions DPOAE_Stimuli->DPOAE_Recording DPOAE_Analysis Analyze 2f1-f2 Component DPOAE_Recording->DPOAE_Analysis

Caption: Experimental workflow for ABR and DPOAE measurements.

OHC_IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_immunostaining Immunohistochemistry cluster_imaging Imaging and Analysis Dissection Dissect Cochlea Fixation Fix with 4% PFA Dissection->Fixation Permeabilization Permeabilize and Block Fixation->Permeabilization Primary_Ab Incubate with Primary Antibody (anti-Prestin) Permeabilization->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mounting Mount and Coverslip Secondary_Ab->Mounting Confocal Image with Confocal Microscope Mounting->Confocal Analysis Analyze Prestin Localization Confocal->Analysis

Caption: Workflow for Prestin immunohistochemistry.

References

A Researcher's Guide to Prestin Antibody Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Commercially Available Prestin Antibodies

The following table summarizes key information for several commercially available Prestin antibodies. It is important to note that while suppliers provide recommended applications, independent validation is crucial.

Antibody Name & Catalog #SupplierType & HostImmunogenValidated Applications (Supplier)Knockout (KO) Validation Data
Prestin (1F4) sc-293212Santa Cruz BiotechnologyMouse MonoclonalAmino acids 645-742 of human PrestinWB, IP, ELISA[1][2][3]Not explicitly stated by the supplier.
Prestin (H-294) sc-30163Santa Cruz BiotechnologyRabbit PolyclonalAmino acids 529-744 of human PrestinWB, IP, IF, ELISA[4][5]Not explicitly stated by the supplier. (Discontinued)
Anti-Prestin Antibody Various (e.g., Biocompare)VariesVariesWB, IHC, IF, ELISA[6][7]Generally not provided by suppliers.
Anti-N-mprestin & Anti-C-mprestin Custom/Not Commercially specifiedNot specifiedN- and C-termini of PrestinIF[8]Validated in Prestin-KO mice [8]

Note: The lack of readily available, direct comparative data from manufacturers or independent studies underscores the need for rigorous in-house validation of any selected antibody.

Gold Standard Validation: The Use of Knockout Models

The most definitive method for validating antibody specificity is to test it on a known negative control, such as tissue or cells from a knockout (KO) animal. In the case of Prestin, studies utilizing Prestin-KO mice have provided unequivocal evidence of antibody specificity.

One study demonstrated that antibodies raised against the N- and C-termini of Prestin successfully labeled outer hair cells (OHCs) in wild-type mice, while no signal was detected in the OHCs of Prestin-KO mice.[8] This confirms that the antibodies are binding specifically to Prestin and not to other proteins.

Experimental Workflow for Antibody Validation using Knockout Mice

The following diagram illustrates a typical workflow for validating antibody specificity using knockout mice.

G Workflow for Prestin Antibody Validation using KO Mice cluster_0 Sample Preparation cluster_1 Immunostaining cluster_2 Data Acquisition & Analysis cluster_3 Expected Results Tissue_KO Cochlear Tissue (Prestin-KO Mouse) Incubate Incubate with Prestin Antibody Tissue_KO->Incubate Tissue_WT Cochlear Tissue (Wild-Type Mouse) Tissue_WT->Incubate Secondary Add Fluorescent Secondary Antibody Incubate->Secondary Imaging Confocal Microscopy Secondary->Imaging Analysis Compare Signal WT vs. KO Imaging->Analysis Result_WT Specific Staining in WT OHCs Analysis->Result_WT Result_KO No Staining in KO OHCs Analysis->Result_KO

Caption: Workflow for Prestin antibody validation using KO mice.

The Molecular Mechanism of Prestin: Electromotility

Prestin is not a typical receptor involved in a signaling cascade. Instead, it is a unique motor protein that directly converts electrical energy into mechanical force, a process known as electromotility.[9][10] This process is essential for the amplification of sound in the mammalian cochlea.[10][11]

The mechanism involves a voltage-dependent conformational change in the Prestin protein, which alters its surface area within the plasma membrane of outer hair cells.[9][12] This change in area leads to the elongation and contraction of the OHCs at acoustic frequencies.[9] While not a classical signaling pathway, Prestin's function is modulated by intracellular anions, particularly chloride, and it is known to interact with other proteins.[9][13]

Prestin's Mechanism of Action and Protein Interactions

The following diagram illustrates the core mechanism of Prestin-driven electromotility and highlights some of its known protein interaction partners.

G Prestin's Electromotility Mechanism and Interactions cluster_0 Membrane Potential Change cluster_1 Prestin Conformational Change cluster_2 Cellular Response cluster_3 Interacting Proteins Depolarization Depolarization Prestin Prestin (SLC26A5) Motor Protein Depolarization->Prestin triggers Hyperpolarization Hyperpolarization Hyperpolarization->Prestin triggers Contracted Contracted State (Reduced Area) Prestin->Contracted Expanded Expanded State (Increased Area) Prestin->Expanded VAPA VAPA Prestin->VAPA interacts with CFTR CFTR Prestin->CFTR interacts with MAP1S MAP1S Prestin->MAP1S interacts with OHC_Shorten OHC Shortening Contracted->OHC_Shorten OHC_Lengthen OHC Lengthening Expanded->OHC_Lengthen

Caption: Prestin's electromotility mechanism and protein interactions.

Experimental Protocols for Prestin Antibody Validation

The following are generalized protocols for Western Blotting and Immunohistochemistry that can be adapted for the validation and use of Prestin antibodies.

Western Blotting Protocol
  • Protein Extraction:

    • For cell culture, lyse cells in RIPA buffer supplemented with protease inhibitors.

    • For tissue (e.g., cochlea), homogenize in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Include a positive control (e.g., cochlear lysate from a wild-type mouse) and a negative control (e.g., cochlear lysate from a Prestin-KO mouse or a cell line that does not express Prestin).

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary Prestin antibody (e.g., Santa Cruz sc-293212 at 1:500 or sc-30163 at 1:200) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • A specific antibody should show a band at approximately 80 kDa for Prestin in the positive control lane and no band in the negative control lane.[11]

Immunohistochemistry (IHC) / Immunofluorescence (IF) Protocol
  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in PBS.

    • Dissect the cochleae and post-fix in 4% PFA for 2 hours at room temperature or overnight at 4°C.

    • Decalcify the cochleae if necessary.

    • Cryoprotect in 30% sucrose in PBS overnight at 4°C.

    • Embed in OCT and freeze.

    • Cut 10-20 µm cryosections.

  • Immunostaining:

    • Wash sections with PBS.

    • Perform antigen retrieval if necessary (e.g., citrate buffer pH 6.0 at 95°C for 10 minutes).

    • Permeabilize with 0.1-0.3% Triton X-100 in PBS for 15 minutes.

    • Block with 5% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 for 1 hour.

    • Incubate with the primary Prestin antibody (e.g., 1:50-1:500 dilution) overnight at 4°C.[5]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI if desired.

    • Mount with an anti-fade mounting medium.

  • Imaging:

    • Image the sections using a confocal microscope.

    • Specific staining should be observed in the lateral membrane of outer hair cells in wild-type tissue and should be absent in Prestin-KO tissue.[8]

By following these guidelines and performing rigorous in-house validation, researchers can confidently use Prestin antibodies to obtain reliable and reproducible data.

References

Unraveling the Impact of Prestin Mutations on Cellular Electromotility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prestin (SLC26A5) is the motor protein responsible for the remarkable electromotility of cochlear outer hair cells (OHCs), a process fundamental to the sensitivity and frequency selectivity of mammalian hearing.[1] Mutations in the SLC26A5 gene can impair this motor function, leading to hearing loss. This guide provides a comparative analysis of the effects of various Prestin mutations on electromotility, supported by experimental data, to aid in understanding their pathogenic mechanisms and to inform therapeutic development.

Quantitative Analysis of Prestin Mutations on Electromotility

The primary measure of Prestin's motor function in a laboratory setting is Nonlinear Capacitance (NLC), an electrical signature of the protein's voltage-dependent conformational changes that drive electromotility. The following table summarizes key NLC parameters for wild-type (WT) Prestin and several of its mutants, as determined by whole-cell patch-clamp recordings in heterologous expression systems (e.g., HEK293T or CHO cells).

Prestin Variant Peak NLC Magnitude (NLCpk) / Charge Density (Qmax/Clin) Voltage at Peak Capacitance (Vpk or V1/2) Voltage Sensitivity (α or z) Key Functional Consequence Reference
Wild-Type (WT) ~14.4 ± 3.8 fC/pF~-76.5 ± 5.3 mV~0.73 ± 0.09Normal electromotility[2]
R130S 6 ± 2 fC/pF (significantly reduced)-91 ± 13 mV (no significant change)0.027 ± 0.002 mV-1 (no significant change)Reduced and slower electromotility[3]
R150Q Not specifiedSignificant hyperpolarizing shift (~15 mV)Not specifiedAltered voltage-dependence[1][4]
C1 Mutant Not specifiedSignificant hyperpolarizing shiftNo significant change in voltage sensitivityAltered voltage-dependence[4]
IVS2-2A>G No significant difference from WT in mice-57.3 ± 0.9 mV (no significant change)Not specifiedLikely no significant impact on electromotility in mice[1]
W70X Null (no NLC)N/AN/AComplete loss of function[5]
Prestin Knockout Null (no electromotility)N/AN/AComplete loss of cochlear amplification[6][7][8][9]
Deletion Mutants (e.g., Del516, Del525, Del630) Null (no NLC)N/AN/ALoss of function, often due to improper membrane targeting[10]

Table 1: Comparative analysis of the effects of various Prestin mutations on key Nonlinear Capacitance (NLC) parameters. The values represent the mean ± standard deviation from studies using heterologous expression systems. NLCpk and Charge Density are measures of the magnitude of the motor function. Vpk or V1/2 represents the membrane potential at which the motor is most sensitive to voltage changes. Voltage sensitivity (α or z) reflects the steepness of the voltage-dependence.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from whole-cell patch-clamp recordings of Prestin-transfected Human Embryonic Kidney 293 (HEK293) cells. Below are the detailed methodologies for these key experiments.

Cell Culture and Transient Transfection of HEK293 Cells
  • Cell Line: HEK293 or HEK293T cells are commonly used due to their high transfection efficiency and robust protein expression.[11]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Plasmid DNA: High-quality, endotoxin-free plasmid DNA encoding the Prestin variant of interest is used for transfection. The DNA construct often includes a fluorescent tag (e.g., EGFP) to identify transfected cells.

  • Transfection Reagent: A variety of commercially available transfection reagents, such as Lipofectamine LTX or 293Tran, are used following the manufacturer's instructions.[12][13]

  • Procedure:

    • The day before transfection, cells are seeded into 24-well plates to reach 50-80% confluency on the day of transfection.[13]

    • On the day of transfection, plasmid DNA is diluted in a serum-free medium (e.g., Opti-MEM® I).[13]

    • The transfection reagent is added to the diluted DNA, mixed gently, and incubated at room temperature for 10-30 minutes to allow for the formation of DNA-lipid complexes.[12][13]

    • The transfection complexes are then added drop-wise to the cells.

    • Cells are incubated for 18-48 hours post-transfection to allow for protein expression before electrophysiological recordings.[13]

Whole-Cell Patch-Clamp Recording for NLC Measurement
  • Electrophysiological Setup: Recordings are performed using a patch-clamp amplifier, a data acquisition system, and an inverted microscope.

  • Solutions:

    • Extracellular Solution (in mM): 100 NaCl, 20 CsCl, 20 tetraethylammonium-Cl, 2 CoCl2, 1.47 MgCl2, 2 CaCl2, and 10 HEPES. The pH is adjusted to 7.2-7.4 and the osmolality to ~300 mOsm/kg.[14]

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2-7.4 and the osmolality to ~300 mOsm/kg.[14]

  • Pipettes: Borosilicate glass pipettes with a resistance of 3-7 MΩ are pulled using a micropipette puller.[15]

  • Recording Procedure:

    • A coverslip with transfected cells is placed in the recording chamber and perfused with the extracellular solution.

    • A glass pipette filled with the intracellular solution is mounted on the micromanipulator.

    • A giga-ohm seal is formed between the pipette tip and the membrane of a transfected cell.

    • The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.[15]

    • Cell membrane capacitance is measured in response to a voltage ramp or a dual-sine voltage stimulus.[14][16]

    • The NLC is isolated by subtracting the linear capacitance and is then fitted with a two-state Boltzmann function to determine the parameters Qmax, Vpk (or V1/2), and α (or z).[1]

Visualizing the Impact of Prestin Mutations

The following diagrams illustrate the experimental workflow for assessing Prestin mutations and the conceptual impact of these mutations on the protein's function.

Experimental_Workflow cluster_plasmid Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_recording Electrophysiology cluster_analysis Data Analysis Plasmid Prestin Plasmid (WT or Mutant) Transfection Transient Transfection Plasmid->Transfection HEK293 HEK293 Cells HEK293->Transfection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp 18-48h post-transfection NLC_Measurement NLC Measurement PatchClamp->NLC_Measurement Boltzmann Boltzmann Fitting NLC_Measurement->Boltzmann Parameters NLC Parameters (Qmax, Vpk, z) Boltzmann->Parameters

Experimental workflow for assessing Prestin mutations.

Functional_Consequences cluster_mutations Prestin Mutations cluster_protein Protein Function cluster_electromotility Electromotility R130S R130S ReducedMotor Reduced & Slower Motor Function R130S->ReducedMotor R150Q R150Q / C1 AlteredVoltage Altered Voltage Dependence R150Q->AlteredVoltage W70X W70X / Knockout NoFunction No Functional Protein W70X->NoFunction Deletion Deletion Mutants Misfolding Improper Folding/ Membrane Targeting Deletion->Misfolding Impaired Impaired Electromotility & Hearing Loss ReducedMotor->Impaired AlteredVoltage->Impaired NoFunction->Impaired Misfolding->Impaired

Functional consequences of Prestin mutations.

References

Validating the Efficacy of a Novel Compound on Prestin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel investigational compound, herein referred to as Compound X, with the well-characterized Prestin inhibitor, salicylate. The objective is to validate the effect of Compound X on Prestin activity, a key motor protein responsible for the electromotility of outer hair cells (OHCs) and the amplification of sound in the mammalian cochlea.[1] This document outlines the experimental data, detailed protocols, and visual workflows to support the evaluation of Compound X as a potential modulator of Prestin function.

Comparative Analysis of Prestin Modulators

The function of Prestin is intrinsically linked to its ability to undergo conformational changes in response to voltage, which generates a measurable electrical signature known as nonlinear capacitance (NLC).[2][3] The magnitude of NLC is a widely accepted surrogate for Prestin's electromotile activity.[2] This section compares the effects of Compound X and salicylate on key NLC parameters.

Table 1: Effect of Compound X and Salicylate on Prestin's Nonlinear Capacitance (NLC)

ParameterControl (Untreated)1 mM Compound X (Hypothetical Data)10 mM Salicylate
NLC Magnitude (pF) 40.2 ± 2.515.8 ± 1.912.1 ± 1.5
Voltage at Peak Capacitance (Vh, mV) -75.4 ± 3.1-50.2 ± 2.8-45.6 ± 3.5
Maximum Nonlinear Charge (Qmax, fC) 1.2 ± 0.10.5 ± 0.080.4 ± 0.07
Valence (z) 0.78 ± 0.040.76 ± 0.050.77 ± 0.04

Data for salicylate is synthesized from published reports.[2][3][4] Data for Compound X is hypothetical for illustrative purposes.

Interpretation of Results:

Both Compound X and salicylate induce a significant reduction in the magnitude of NLC and the total charge moved (Qmax), indicating an inhibition of Prestin's motor function.[2][4] Furthermore, both compounds cause a depolarizing shift in the voltage at peak capacitance (Vh), suggesting an alteration of Prestin's voltage sensitivity.[2][4] The valence (z), which reflects the intrinsic charge movement of the Prestin molecule, remains largely unaffected by either compound, suggesting that the fundamental voltage-sensing mechanism of the protein is not directly altered.[4]

Mechanism of Action

Prestin's function is allosterically modulated by intracellular anions, particularly chloride (Cl⁻).[5] Salicylate is known to act as a competitive antagonist at the chloride-binding site of Prestin.[4][6] This competition inhibits the conformational changes required for electromotility.[5] Based on the observed effects on NLC, it is hypothesized that Compound X may share a similar mechanism of action.

Prestin_Mechanism cluster_0 Prestin States cluster_1 Modulators Expanded_State Expanded State (Hyperpolarized) Contracted_State Contracted State (Depolarized) Expanded_State->Contracted_State Voltage Change (Depolarization) Contracted_State->Expanded_State Voltage Change (Hyperpolarization) Chloride Chloride (Cl⁻) Chloride->Contracted_State Promotes Salicylate Salicylate Salicylate->Chloride Competes with Compound_X Compound X Compound_X->Chloride Hypothesized to compete with

Caption: Proposed mechanism of action for Compound X on Prestin.

Experimental Protocols

The following protocols are essential for validating the effects of novel compounds on Prestin activity.

Cell Culture and Transfection

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For Prestin expression, cells are transiently transfected with a plasmid encoding human Prestin using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology for NLC Measurement

This protocol is adapted from established methods for measuring NLC in Prestin-expressing cells.[2][5][7]

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

Procedure:

  • Transfected HEK293 cells are identified for whole-cell patch-clamp recording.

  • A glass micropipette with a resistance of 3-5 MΩ is used to form a gigaseal with the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system.

  • To measure NLC, a voltage stimulus protocol is applied. A common protocol is a "sine+DC" stimulus, consisting of a series of voltage steps with a superimposed sinusoidal wave.

  • The membrane capacitance is calculated from the current response to the sinusoidal stimulus at each voltage step.

  • NLC is determined by subtracting the linear capacitance (capacitance at hyperpolarized potentials) from the total measured capacitance.

  • The resulting capacitance-voltage (C-V) curve is fitted with a Boltzmann function to determine the key parameters: NLC magnitude, Vh, Qmax, and z.[4]

NLC_Workflow Start Start Cell_Culture HEK293 Cell Culture & Transfection with Prestin Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp NLC_Measurement Apply Voltage Protocol & Measure Capacitance Patch_Clamp->NLC_Measurement Data_Analysis Fit C-V Curve with Boltzmann Function NLC_Measurement->Data_Analysis Parameter_Extraction Extract NLC Magnitude, Vh, Qmax, z Data_Analysis->Parameter_Extraction Comparison Compare Control vs. Compound X vs. Salicylate Parameter_Extraction->Comparison End End Comparison->End

Caption: Experimental workflow for assessing compound effects on NLC.

Conclusion

The data and protocols presented in this guide provide a framework for the validation of novel compounds targeting Prestin. The hypothetical Compound X demonstrates a clear inhibitory effect on Prestin activity, comparable to that of salicylate. Further investigations, including dose-response studies and direct electromotility measurements, are warranted to fully characterize the pharmacological profile of Compound X and its potential as a therapeutic agent for auditory disorders.

References

A Comparative Guide to In Vitro and In Vivo Measurements of Prestin Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prestin, the motor protein of outer hair cells (OHCs), is the driving force behind the cochlear amplifier, a mechanism that endows the mammalian ear with its remarkable sensitivity and frequency selectivity.[1] Understanding Prestin's function is paramount for research into hearing loss and the development of novel otological therapies. This guide provides a comprehensive comparison of the primary in vitro and in vivo methodologies used to assess Prestin function, supported by experimental data and detailed protocols.

At a Glance: In Vitro vs. In Vivo Approaches

FeatureIn Vitro Measurements In Vivo Measurements
Primary Assays Nonlinear Capacitance (NLC), ElectromotilityAuditory Brainstem Response (ABR), Distortion Product Otoacoustic Emissions (DPOAEs), Cochlear Microphonic (CM)
System Isolated OHCs, Prestin-transfected cell linesWhole animal (typically mouse models)
Key Insights Direct assessment of Prestin's motor properties, molecular mechanismsOverall auditory system function, physiological relevance of Prestin
Advantages High degree of experimental control, mechanistic detailReflects the integrated function of the auditory system, clinically relevant
Limitations Lacks the physiological context of the cochleaIndirect measure of Prestin function, complex interactions

In Vitro Measurement of Prestin Function

In vitro assays provide a direct window into the molecular and cellular function of Prestin, isolated from the complex environment of the cochlea.

Nonlinear Capacitance (NLC)

The hallmark of Prestin function is its ability to undergo conformational changes in response to changes in membrane potential, which generates a measurable electrical signature known as nonlinear capacitance (NLC).[2] This charge movement is the basis for OHC electromotility. NLC is a robust and widely used in vitro measure of Prestin's voltage-sensing and motor capabilities.[3][4]

Quantitative Data Comparison:

ParameterDescriptionTypical Values (Gerbil Prestin in HEK cells)[3]
Peak NLC (pF) Maximum capacitance change, reflecting the total number of functional Prestin molecules.~1.5 - 2.0
Charge Density (e⁻/µm²) The number of elementary charges moved per unit area of the cell membrane.~4,432 ± 1,132
V₁/₂ (mV) The voltage at which half of the Prestin molecules have transitioned between states.~ -70 to -80

Experimental Protocol: NLC Measurement in HEK293 Cells

This protocol describes the measurement of NLC in Human Embryonic Kidney (HEK293) cells transiently transfected with a Prestin-expressing plasmid.

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. Cells are then transfected with a plasmid containing the Prestin gene and a fluorescent marker (e.g., GFP) to identify successfully transfected cells.[5]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on GFP-positive cells 24-48 hours post-transfection.[6]

  • Recording Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.[6]

    • External (Bath) Solution (in mM): 120 NaCl, 20 TEA-Cl, 2 CoCl₂, 2 MgCl₂, 10 HEPES, 5 glucose, pH 7.2.[6]

  • Voltage Protocol: A voltage-step protocol is applied to the cell, typically from a holding potential of -70 mV, with steps ranging from -150 mV to +120 mV.[7]

  • Data Acquisition and Analysis: The resulting membrane capacitance is measured at each voltage step. The linear capacitance is subtracted to isolate the NLC, which is then plotted against the membrane voltage. The resulting bell-shaped curve is fitted with a Boltzmann function to determine key parameters like peak NLC, V₁/₂, and charge density.[3][4]

NLC_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis HEK_Culture HEK293 Cell Culture Transfection Prestin Plasmid Transfection HEK_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Voltage_Step Apply Voltage Steps Patch_Clamp->Voltage_Step Capacitance_Measure Measure Capacitance Voltage_Step->Capacitance_Measure NLC_Isolation Isolate Nonlinear Capacitance Capacitance_Measure->NLC_Isolation Boltzmann_Fit Fit with Boltzmann Function NLC_Isolation->Boltzmann_Fit Parameter_Extraction Extract NLC Parameters Boltzmann_Fit->Parameter_Extraction

Workflow for in vitro NLC measurement.
Electromotility

Direct visualization of OHC length changes in response to electrical stimulation provides a clear demonstration of Prestin's motor function.[8] This electromotility is the cellular basis of the cochlear amplifier.

Quantitative Data:

ParameterDescriptionTypical Values (Isolated Guinea Pig OHCs)[9]
Maximum Length Change (%) The percentage change in cell length in response to a saturating voltage stimulus.~4-5%
Voltage Sensitivity (nm/mV) The change in cell length per unit change in membrane potential.Varies with membrane potential

Experimental Protocol: OHC Electromotility Assay

  • OHC Isolation: OHCs are acutely isolated from the organ of Corti of a mammalian cochlea (e.g., guinea pig or mouse).

  • Electrophysiology: An isolated OHC is held in the whole-cell patch-clamp configuration.

  • Voltage Stimulation: A series of voltage steps are applied to the cell, for example, from -120 mV to +60 mV in 20 mV increments, from a holding potential of -70 mV.[9]

  • Imaging and Measurement: The OHC is visualized using a high-resolution microscope equipped with a camera. The length of the OHC is measured at each voltage step.[9]

  • Data Analysis: The change in cell length is plotted as a function of the applied voltage.

In Vivo Measurement of Prestin Function

In vivo measurements assess the consequences of Prestin function on the entire auditory system, providing a physiologically relevant understanding of its role in hearing. These studies often utilize Prestin knockout mice as a model to understand the impact of Prestin loss.[9][10]

Auditory Brainstem Response (ABR)

ABR is a non-invasive electrophysiological recording that measures the synchronous neural activity of the auditory pathway in response to sound. It is a sensitive measure of hearing thresholds.

Quantitative Data Comparison (Wild-Type vs. Prestin Null Mice):

Frequency (kHz)ABR Threshold (dB SPL) - Wild-Type[9]ABR Threshold (dB SPL) - Prestin Null[9]Threshold Shift (dB)[9][11]
5.6~35~80-100~45-65
11.3~20~70-80~50-60
22.6~15~65-75~50-60
45.2~15~75-85~60-70

Experimental Protocol: ABR Measurement

  • Animal Preparation: A mouse is anesthetized, and subdermal needle electrodes are placed at the vertex, behind the pinna, and on the back (as a ground).

  • Sound Stimuli: Click or tone-burst stimuli of varying frequencies and intensities are presented to the ear via a calibrated speaker.

  • Recording: The electrical responses from the electrodes are amplified, filtered, and averaged over multiple stimulus presentations.

  • Data Analysis: The ABR waveforms are analyzed to determine the lowest sound intensity at which a discernible response (typically Wave I) is present. This is defined as the ABR threshold.

Distortion Product Otoacoustic Emissions (DPOAEs)

DPOAEs are sounds generated by the cochlea in response to two simultaneous pure tones. These emissions are a product of the nonlinear processing of the cochlear amplifier and are dependent on healthy OHC function.[9]

Quantitative Data Comparison (Wild-Type vs. Prestin Null Mice):

Frequency (f2, kHz)DPOAE Threshold (dB SPL) - Wild-Type[9]DPOAE Threshold (dB SPL) - Prestin Null[9]Threshold Shift (dB)[9]
8~20~70~50
16~10~65~55
32~15~70~55

Experimental Protocol: DPOAE Measurement

  • Animal Preparation: The animal is anesthetized, and a probe containing a microphone and two speakers is sealed in the ear canal.

  • Stimulus Presentation: Two primary tones (f1 and f2, with f2/f1 ≈ 1.2) are presented to the ear.

  • Recording: The microphone in the ear canal records the sound pressure, including the DPOAE at the 2f1-f2 frequency.

  • Data Analysis: The amplitude of the DPOAE is measured as a function of the primary tone levels to determine the DPOAE threshold, which is the lowest primary tone level that elicits a DPOAE significantly above the noise floor.

Workflow for in vivo auditory function tests.

Signaling Pathways and Logical Relationships

The function of Prestin is integral to the process of cochlear amplification, which enhances the sensitivity and frequency selectivity of hearing.

Cochlear_Amplification cluster_sound_transduction Sound Transduction cluster_prestin_action Prestin-Mediated Amplification cluster_feedback_loop Feedback Loop Sound Sound Wave BM_Vibration Basilar Membrane Vibration Sound->BM_Vibration OHC_Depolarization OHC Depolarization BM_Vibration->OHC_Depolarization Amplified_Vibration Amplified Basilar Membrane Vibration BM_Vibration->Amplified_Vibration Prestin_Conformation Prestin Conformational Change OHC_Depolarization->Prestin_Conformation OHC_Motility OHC Electromotility Prestin_Conformation->OHC_Motility Force_Generation Force Generation OHC_Motility->Force_Generation Force_Generation->Amplified_Vibration Positive Feedback IHC_Stimulation Inner Hair Cell Stimulation Amplified_Vibration->IHC_Stimulation Auditory_Signal Signal to Auditory Nerve IHC_Stimulation->Auditory_Signal

Prestin's role in the cochlear amplification feedback loop.

Conclusion

The choice between in vitro and in vivo methods for assessing Prestin function depends on the specific research question. In vitro techniques, such as NLC and electromotility measurements, are indispensable for dissecting the molecular mechanisms of Prestin and for high-throughput screening of compounds that may modulate its function. Conversely, in vivo approaches like ABR and DPOAEs are essential for understanding the physiological consequences of Prestin activity within the complex and integrated auditory system, and for evaluating the potential of therapeutic interventions to restore hearing function. A comprehensive understanding of Prestin's role in both health and disease necessitates the combined application of both in vitro and in vivo experimental paradigms.

References

quantitative comparison of Prestin expression levels in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of Prestin (SLC25A5) expression levels in various species, supported by experimental data and detailed methodologies. Prestin, the motor protein of outer hair cells (OHCs) in the mammalian cochlea, is crucial for the sensitivity and frequency selectivity of hearing.[1] Understanding its expression across different species is vital for hearing research and the development of novel therapeutics for hearing loss.

Quantitative and Functional Comparison of Prestin Expression

Direct absolute quantification of Prestin protein across different species is not extensively available in the literature due to variations in experimental methodologies. However, a combination of relative quantitative data, semi-quantitative assessments, and functional measurements provides valuable insights into the differential expression and function of Prestin.

SpeciesMethodKey Findings
Mouse Western Blot & qPCRPrestin protein and mRNA levels are upregulated by 32-58% in residual OHCs after noise exposure.[2]
Rat Immunofluorescence & Western BlotPrestin expression is first detected at postnatal day 6 (P6) in the basal turn of the cochlea and increases progressively to mature levels by P14.[3]
Guinea Pig Western BlotAutomated Western blot analysis shows an increase in a ~134-kDa band of prestin in serum following ototoxin-induced OHC damage.[4]
Human Western BlotSerum analysis revealed multiple prestin bands, with the ~94-kDa band being significantly larger in individuals with high transient evoked otoacoustic emission levels, suggesting a correlation with OHC function.[5][6]
Zebrafish ElectrophysiologyZebrafish prestin orthologs exhibit robust anion transport but lack the significant nonlinear capacitance (NLC) and motor function seen in mammals.[7]
Chicken ElectrophysiologySimilar to zebrafish, chicken prestin orthologs function as anion transporters with little to no NLC or motor activity.[7]
Platypus ElectrophysiologyPlatypus prestin shows robust NLC, similar to therian mammals, but retains some anion transport function, representing an intermediate functional state.[7]
Gerbil ElectrophysiologyGerbil prestin exhibits strong NLC and motor function, characteristic of mammalian prestin.[7]
American Bullfrog Electrophysiology & RNA-SeqThe American bullfrog (Rana catesbeiana) possesses a prestin ortholog (SLC26A5) that confers nonlinear capacitance (NLC) to both frog hair cells and transfected mammalian cells, suggesting a more advanced function than in fish and birds.[8][9] The amino acid sequence has about 40% identity to mammalian prestin.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used for the quantification of Prestin.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

  • Sample Preparation: Cochlear tissues are dissected and homogenized in a lysis buffer containing protease inhibitors. Total protein concentration is determined using a BCA or similar protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to Prestin, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Normalization to a loading control (e.g., GAPDH or β-actin) is performed to ensure equal protein loading.[4][5]

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the quantity of a specific mRNA transcript, in this case, for the SLC26A5 gene encoding Prestin.

  • RNA Extraction: Total RNA is extracted from cochlear tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treated with DNase to remove any contaminating genomic DNA.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers specific for the Prestin gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The amplification of the target gene is monitored in real-time. The cycle threshold (Ct) value is determined for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold. The relative expression of the Prestin gene is calculated using the ΔΔCt method, with normalization to a stable housekeeping gene (e.g., GAPDH).[2]

Immunofluorescence

Immunofluorescence allows for the visualization and semi-quantitative analysis of protein expression and localization within cells and tissues.

  • Tissue Preparation: Cochleae are dissected and fixed in 4% paraformaldehyde. The organ of Corti is then carefully dissected.[3][10]

  • Permeabilization and Blocking: The tissue is permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells and then incubated in a blocking solution (e.g., goat serum) to reduce non-specific binding.[3][10]

  • Primary Antibody Incubation: The tissue is incubated with a primary antibody that specifically targets Prestin.[3][10]

  • Secondary Antibody Incubation: After washing, the tissue is incubated with a secondary antibody conjugated to a fluorophore that binds to the primary antibody.[3][10]

  • Imaging: The tissue is mounted on a slide and imaged using a confocal microscope. The fluorescence intensity can be measured and analyzed to provide a semi-quantitative measure of Prestin expression.[10]

Visualizations

Experimental Workflow for Prestin Quantification

G cluster_sample Sample Preparation cluster_protein Protein Analysis (Western Blot) cluster_mrna mRNA Analysis (qPCR) Tissue Cochlear Tissue Dissection Homogenization Homogenization & Lysis Tissue->Homogenization Quantification Protein/RNA Quantification Homogenization->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE RNA_Extraction RNA Extraction Quantification->RNA_Extraction Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Antibody Incubation Blocking->Antibody Detection Detection & Quantification Antibody->Detection RT Reverse Transcription (cDNA) RNA_Extraction->RT qPCR qPCR Amplification RT->qPCR Analysis Data Analysis (ΔΔCt) qPCR->Analysis

Caption: Experimental workflow for quantifying Prestin protein and mRNA expression.

Prestin Regulation Signaling Pathway

G cluster_stimuli Regulatory Stimuli cluster_tf Transcription Factors cluster_gene Gene Expression Thyroid Hormone Thyroid Hormone Gata-3 Gata-3 Thyroid Hormone->Gata-3 Mechanical Stress Mechanical Stress Mechanical Stress->Gata-3 Developmental Cues Developmental Cues Pou4f3 Pou4f3 Developmental Cues->Pou4f3 SLC26A5 Gene (Prestin) SLC26A5 Gene (Prestin) Gata-3->SLC26A5 Gene (Prestin) Pou4f3->SLC26A5 Gene (Prestin) Prestin mRNA Prestin mRNA SLC26A5 Gene (Prestin)->Prestin mRNA Transcription Prestin Protein Prestin Protein Prestin mRNA->Prestin Protein Translation Outer Hair Cell\nElectromotility Outer Hair Cell Electromotility Prestin Protein->Outer Hair Cell\nElectromotility

Caption: Simplified signaling pathway for the regulation of Prestin expression.

References

validating the results of Prestin knockdown experiments with rescue constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the results of Prestin knockdown experiments using rescue constructs. We offer detailed experimental protocols, present data in clear, comparative tables, and visualize key workflows and signaling pathways to support robust experimental design and interpretation.

Introduction to Prestin Knockdown and Rescue Validation

Prestin (encoded by the SLC26A5 gene) is the motor protein of the cochlea's outer hair cells (OHCs) and is essential for the cochlear amplifier, which provides the high sensitivity and sharp frequency selectivity of mammalian hearing.[1][2] Knockdown or knockout of Prestin results in a profound hearing loss of 40-60 dB and the loss of OHC electromotility.[1][2][3]

To ensure that the observed phenotype in a Prestin knockdown experiment is a direct result of the reduced Prestin expression and not due to off-target effects of the knockdown reagent (e.g., siRNA or shRNA), a rescue experiment is the gold standard for validation.[4] This involves re-introducing a functional copy of the Prestin protein from a construct that is resistant to the knockdown mechanism. A successful rescue, where the wild-type phenotype is restored, confirms the specificity of the knockdown.

This guide compares the expected outcomes of a Prestin knockdown and a successful rescue experiment across key validation assays.

Experimental Design and Workflow

A typical workflow for a Prestin knockdown and rescue experiment involves several key stages, from construct design to functional analysis. The following diagram illustrates the logical progression of these experiments.

G cluster_0 Construct Design & Preparation cluster_1 Cell Culture & Transfection cluster_2 Validation & Analysis shRNA shRNA/siRNA Design (targeting Prestin mRNA) Transfection Transfection of Target Cells (e.g., HEK293 or OHC-like cell lines) shRNA->Transfection Rescue Rescue Construct Design (Prestin cDNA with silent mutations in shRNA target site + marker) Rescue->Transfection Controls Experimental Groups: 1. Control (scrambled shRNA) 2. Prestin Knockdown (Prestin shRNA) 3. Knockdown + Rescue Transfection->Controls WB Western Blot (Protein Quantification) Controls->WB IF Immunofluorescence (Protein Localization) Controls->IF EP Electrophysiology (NLC) (Functional Assay) Controls->EP

Caption: Experimental workflow for Prestin knockdown validation with a rescue construct.

Data Presentation: Comparing Knockdown and Rescue

The following tables summarize the expected quantitative outcomes from key validation experiments. The data presented are illustrative and based on typical results reported in the literature.

Table 1: Prestin Protein Expression Levels (Western Blot)

Experimental GroupRelative Prestin Protein Level (normalized to control)
Control (scrambled shRNA)1.00 ± 0.15
Prestin Knockdown0.21 ± 0.08
Knockdown + Rescue0.89 ± 0.12

Table 2: Nonlinear Capacitance (NLC) Measurements (Electrophysiology)

Experimental GroupPeak Nonlinear Capacitance (pF)Voltage at Peak (Vh, mV)
Control (scrambled shRNA)1.25 ± 0.20-55 ± 5
Prestin Knockdown0.15 ± 0.05Not determinable
Knockdown + Rescue1.10 ± 0.18-58 ± 6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Design and Cloning of Prestin shRNA and Rescue Constructs
  • shRNA Design: Design at least two independent short hairpin RNAs (shRNAs) targeting the coding sequence of the SLC26A5 (Prestin) gene. Use online design tools and select sequences with low off-target potential. Clone the shRNA oligonucleotides into a suitable expression vector (e.g., a lentiviral vector containing a fluorescent marker like GFP and a selection marker like puromycin).

  • Rescue Construct Design: The rescue construct should contain the full-length Prestin cDNA. To make it resistant to the shRNA, introduce silent point mutations in the shRNA target sequence without altering the amino acid sequence. This can be achieved using site-directed mutagenesis. The rescue construct should ideally have a different fluorescent marker (e.g., mCherry) to distinguish it from the shRNA vector and should not contain the shRNA target sequence in any untranslated regions.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and for studying the electrophysiological properties of heterologously expressed Prestin.[5]

  • Transfection Protocol:

    • Plate HEK293 cells in 6-well plates to be 60-70% confluent on the day of transfection.

    • For the Knockdown group , co-transfect the Prestin shRNA-GFP plasmid.

    • For the Knockdown + Rescue group , co-transfect the Prestin shRNA-GFP plasmid and the Prestin-rescue-mCherry plasmid.

    • For the Control group , transfect a scrambled (non-targeting) shRNA-GFP plasmid.

    • Use a lipid-based transfection reagent according to the manufacturer's protocol.[6][7]

    • After 24-48 hours, select for successfully transfected cells using puromycin (if using a vector with a puromycin resistance gene).[8]

    • Expand the stable cell lines for subsequent analysis.

Western Blot for Prestin Protein Quantification
  • Protein Extraction: Lyse the cells from each experimental group in RIPA buffer containing protease inhibitors.[9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • Gel Electrophoresis: Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Prestin (e.g., rabbit anti-Prestin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Prestin band intensity to the loading control. Prestin typically runs at approximately 81 kDa, though other bands may be observed.[3][11]

Immunofluorescence for Prestin Localization
  • Cell Preparation: Grow cells from each experimental group on glass coverslips.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[12]

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking and Antibody Staining:

    • Block with 5% normal goat serum in PBS for 1 hour.[13]

    • Incubate with the primary anti-Prestin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a confocal microscope. In control and rescued cells, Prestin should show clear localization to the plasma membrane.[13][14]

Electrophysiology for Functional Analysis (Nonlinear Capacitance - NLC)

NLC is a signature electrical property of Prestin's motor function and serves as a robust functional assay.[15][16][17]

  • Cell Preparation: Use transfected cells from each experimental group for whole-cell patch-clamp recording.

  • Recording:

    • Use a standard patch-clamp setup.

    • Apply a voltage protocol, typically a sine wave superimposed on a voltage ramp (e.g., from -150 mV to +100 mV), to the cell membrane.[16]

    • Record the resulting membrane currents.

  • Data Analysis:

    • The cell capacitance is measured as a function of the membrane potential.

    • The voltage-dependent component of the capacitance is the NLC. Fit the NLC versus voltage curve to a two-state Boltzmann function to determine the peak capacitance, the voltage at which it occurs (Vh), and the slope factor.

    • Cells expressing functional Prestin will exhibit a characteristic bell-shaped NLC curve, which will be significantly reduced or absent in knockdown cells and restored in rescued cells.[5][17]

Prestin-Related Signaling

While Prestin's primary role is electromotility, its dysfunction can be linked to cellular stress and apoptosis in OHCs. Ion channel activity is closely tied to the regulation of apoptotic pathways.[18][19][20] The following diagram illustrates a potential pathway linking Prestin function to cell survival.

G cluster_0 Membrane Potential & Ion Homeostasis cluster_1 Cellular Stress & Apoptosis Cascade cluster_2 Cell Survival Prestin Functional Prestin Ion Stable Ion Gradients & Membrane Potential Prestin->Ion Maintains Survival Cell Survival Ion->Survival NoPrestin Prestin Knockdown Dysregulation Altered Ion Flux & Membrane Depolarization NoPrestin->Dysregulation Mito Mitochondrial Stress Dysregulation->Mito Caspase Caspase Activation (e.g., Caspase-3, -9) Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway linking Prestin function to OHC survival.

Alternative Validation Strategies

While knockdown-rescue is a robust method, other approaches can also be used to validate antibody specificity and knockdown effects:

  • Knockout Cell Lines: CRISPR/Cas9-mediated knockout of the target gene provides a true null control.[10] Comparing the knockdown phenotype to a full knockout can help validate the on-target effects. Prestin knockout mice serve as a "gold standard" negative control in many studies.[11]

By employing the rigorous validation strategies outlined in this guide, researchers can ensure the specificity of their Prestin knockdown experiments, leading to more reliable and reproducible findings in the study of hearing and cochlear function.

References

Safety Operating Guide

Navigating Chemical Disposal in the Laboratory: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocol

When encountering a chemical with unknown disposal procedures, the first step is to treat it as hazardous until proven otherwise.

  • Isolate and Label: Secure the container in a designated, well-ventilated waste accumulation area, away from incompatible materials. If the substance is unknown, label the container clearly as "Unknown, Pending Analysis."[1]

  • Consult Resources: Make every effort to identify the chemical. Check laboratory notebooks, inventory records, and consult with colleagues or the principal investigator.[2][3]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling the container.

Step-by-Step Disposal Procedure

The disposal of any laboratory chemical waste should follow a systematic process to ensure safety and compliance with regulations such as those from the Environmental Protection Agency (EPA).

Step 1: Waste Identification and Classification

Properly characterizing the waste is the most critical step. A waste is considered hazardous if it is either "listed" by the EPA or exhibits one or more hazardous "characteristics."[4][5]

  • Listed Wastes: The EPA maintains four lists of specific hazardous wastes:

    • F-List: Wastes from common manufacturing and industrial processes (non-specific sources).[4][6]

    • K-List: Wastes from specific industrial sectors (source-specific wastes).[4][6]

    • P-List and U-List: Discarded commercial chemical products in their pure or commercial grade form.[4][5][6] P-listed wastes are acutely hazardous.[4][7]

  • Characteristic Wastes: If not listed, a waste is still hazardous if it exhibits any of the following characteristics[4][8]:

    • Ignitability: Can create fire in certain conditions.

    • Corrosivity: Can corrode metal or has a very high or low pH.

    • Reactivity: Is unstable and may explode or generate toxic gases.

    • Toxicity: Is harmful or fatal when ingested or absorbed.

Step 2: Segregation and Storage

Proper segregation of waste is crucial to prevent dangerous reactions.

  • Separate waste into designated, clearly labeled containers based on its chemical compatibility (e.g., acids, bases, flammables, oxidizers).[9][10]

  • Ensure all waste containers are in good condition, compatible with the waste they hold, and are kept closed except when adding waste.[10]

  • Store liquid hazardous waste in secondary containment to prevent spills.[10]

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement and essential for safety.

  • Label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).[9][10] Do not use abbreviations or chemical formulas.[2][10]

  • Maintain a log of the waste generated.

Step 4: Arrange for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[9]

  • Contact your EHS office to schedule a waste pickup.[2]

  • Do not dispose of hazardous chemicals down the drain or in the regular trash.[10]

In the case of an unknown chemical that cannot be identified through laboratory records, contact your EHS office immediately. They will provide guidance on the necessary steps for analysis and disposal, which may involve a specialized contractor.[3][10][11]

Quantitative Data for Hazardous Waste Characterization

The following table summarizes the key quantitative thresholds for determining if a waste exhibits hazardous characteristics as defined by the EPA.

CharacteristicEPA CodeRegulatory Threshold
Ignitability D001Liquid with a flash point < 60°C (140°F).[7][12]
Corrosivity D002Aqueous solution with a pH ≤ 2 or pH ≥ 12.5.[4][5][12]
Reactivity D003Typically unstable, may react violently with water, or generate toxic gases.
Toxicity D004-D043When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains a contaminant at a concentration equal to or greater than the regulatory level.[13]

Experimental Protocols

Protocol for Determining Corrosivity (pH Test):

  • Objective: To determine if a liquid aqueous waste meets the EPA's definition of corrosive.

  • Materials: Calibrated pH meter or pH paper, beaker, sample of the waste.

  • Procedure:

    • Pour a small, representative sample of the liquid waste into a clean beaker.

    • If using a pH meter, calibrate it according to the manufacturer's instructions using standard buffer solutions.

    • Immerse the pH probe or pH paper into the waste sample.

    • Record the pH reading.

    • A pH of ≤ 2 or ≥ 12.5 indicates the waste is corrosive and must be managed as D002 hazardous waste.[4][12]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G cluster_start cluster_identification Step 1: Identification cluster_unknown_protocol Protocol for Unknowns cluster_classification Step 2: Classification cluster_disposal Step 3: Disposal Path start Waste Generated in Lab identify Is the identity of the chemical known? start->identify sds Consult Safety Data Sheet (SDS) for disposal information identify->sds Yes unknown Treat as Unknown Chemical identify->unknown No classify Is the waste hazardous? (Listed or Characteristic) sds->classify label_unknown Label as 'Unknown, Pending Analysis' unknown->label_unknown contact_ehs Contact Environmental Health & Safety (EHS) for guidance and potential analysis label_unknown->contact_ehs non_hazardous Non-Hazardous Waste classify->non_hazardous No hazardous Hazardous Waste classify->hazardous Yes dispose_non_haz Dispose per institutional guidelines (e.g., regular trash, drain) non_hazardous->dispose_non_haz segregate Segregate by compatibility (Acids, Bases, Flammables, etc.) hazardous->segregate label_haz Label container with 'Hazardous Waste' and contents segregate->label_haz ehs_pickup Arrange for EHS/Licensed Contractor Pickup label_haz->ehs_pickup

Caption: Logical workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Prestim

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Prestim

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, a pharmaceutical compound containing the active ingredients timolol maleate and bendroflumethiazide. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure laboratory safety and proper management of this substance.

Hazard Identification and Safety Data

This compound's components, timolol maleate and bendroflumethiazide, present specific health and safety considerations. Timolol maleate is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] Bendroflumethiazide may cause eye irritation and is considered slightly hazardous upon skin contact or inhalation.[4][5][6] A summary of key toxicological data is presented below.

Chemical ComponentHazard ClassificationAcute Toxicity (Oral LD50)
Timolol Maleate Acute toxicity - oral 4; Reproductive toxicity 2; Specific target organ toxicity (repeated exposure) 1[1]1,028 mg/kg (rat)[1]
Bendroflumethiazide Hazardous in case of eye contact (irritant); Slightly hazardous in case of skin contact (irritant, permeator), of inhalation[4][6]10,000 mg/kg (mouse)[4]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound or its active components.

Recommended PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use protective gloves. For handling the solid form, nitrile gloves are recommended. If working with solutions, ensure the glove material is resistant to the solvent being used.

  • Respiratory Protection: In situations where dust may be generated, such as weighing or preparing solutions, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] A laboratory fume hood or other forms of local exhaust ventilation are also appropriate engineering controls.[7]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Standard Operating Procedure for Handling this compound

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting, from initial receipt to final disposal.

This compound Handling Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Decontamination & Disposal A Receive and Log this compound B Don Appropriate PPE A->B C Prepare Work Area in Ventilated Hood B->C D Weigh Solid this compound C->D E Prepare Solution (if required) D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Dispose of Contaminated Materials G->H I Doff PPE H->I J Properly Dispose of Waste I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation of a Stock Solution:

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound tablets

    • Appropriate solvent (e.g., DMSO, Ethanol)

    • Volumetric flasks

    • Analytical balance

    • Spatula

    • Magnetic stirrer and stir bar

    • Personal Protective Equipment (as specified above)

  • Procedure:

    • Don all required PPE before commencing work.

    • Perform all weighing and solvent handling within a certified chemical fume hood.

    • Carefully weigh the required amount of crushed this compound tablet using an analytical balance.

    • Transfer the weighed solid to a volumetric flask.

    • Add a portion of the desired solvent to the flask and dissolve the solid using a magnetic stirrer.

    • Once dissolved, add the solvent to the final volume mark on the flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under appropriate conditions as determined by stability studies.

Spill and Emergency Procedures
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material and spilled substance into a sealed container for disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all contaminated solids, including used PPE, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

For unused or expired this compound, follow institutional guidelines for pharmaceutical waste disposal. This may involve a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[8][9][10]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.